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  • Product: 11-Oxoundecanoic acid
  • CAS: 53163-99-8

Core Science & Biosynthesis

Foundational

The Biosynthetic Architecture of 11-Oxoundecanoic Acid in Mammals: Pathway Mechanics and Analytical Workflows

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

11-Oxoundecanoic acid is an odd-chain ω-oxo fatty acid that serves as a critical intermediate in the mammalian ω-oxidation pathway. While mitochondrial β-oxidation is the primary physiological route for fatty acid catabolism, ω-oxidation in the endoplasmic reticulum (ER) acts as an essential rescue pathway during lipid overload or mitochondrial impairment [2.5]. Beyond its intracellular metabolic role, recent advancements in secondary electrospray ionization high-resolution mass spectrometry (SESI-HRMS) have identified 11-oxoundecanoic acid as a highly relevant systemic biomarker detectable in human exhaled breath[1]. This whitepaper provides an in-depth mechanistic breakdown of its biosynthesis and the self-validating experimental workflows required to study it.

Biological Significance & Causality

Mammalian lipid metabolism relies heavily on the efficient breakdown of fatty acids. When the mitochondrial β-oxidation machinery is overwhelmed—such as during fasting, high-fat diets, or specific genetic metabolic disorders—the body upregulates alternative degradation routes[2].

The ω-oxidation pathway converts monocarboxylic acids into dicarboxylic acids (DCAs), which can then be transported into peroxisomes for chain shortening[2]. 11-Oxoundecanoic acid is the penultimate intermediate in the ω-oxidation of undecanoic acid (C11:0). Because it escapes complete localized oxidation, a fraction of 11-oxoundecanoic acid enters systemic circulation. Due to its specific vapor pressure and systemic abundance, it partitions into alveolar air, making it a viable non-invasive biomarker for real-time metabolic monitoring[1].

Core Biosynthetic Pathway (Mechanistic Breakdown)

The biosynthesis of 11-oxoundecanoic acid is a multi-step enzymatic cascade localized primarily in the ER of hepatic and renal tissues.

  • Substrate Sourcing : The precursor, undecanoic acid (C11:0), can be derived from dietary sources or generated endogenously via the peroxisomal β-oxidation of longer-chain odd fatty acids.

  • Step 1: ω-Hydroxylation : Cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies, catalyze the hydroxylation of the terminal methyl group (ω-carbon) of undecanoic acid[2]. This reaction forms 11-hydroxyundecanoic acid and strictly requires molecular oxygen and NADPH as a reducing equivalent[2].

  • Step 2: Dehydrogenation : The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase (ADH), yielding 11-oxoundecanoic acid [2].

  • Step 3: Terminal Oxidation (Downstream) : To complete the rescue pathway, aldehyde dehydrogenase (ALDH) rapidly converts 11-oxoundecanoic acid into undecanedioic acid (a dicarboxylic acid), which is subsequently transported to peroxisomes for β-oxidation[2].

Pathway Substrate Undecanoic Acid (C11:0) Intermediate1 11-Hydroxyundecanoic Acid Substrate->Intermediate1 CYP4A/CYP4F (ER, O2, NADPH) Product 11-Oxoundecanoic Acid Intermediate1->Product ADH (NAD+) Downstream Undecanedioic Acid (C11-DCA) Product->Downstream ALDH (NAD+)

Caption: Enzymatic cascade of 11-oxoundecanoic acid biosynthesis via the mammalian ω-oxidation pathway.

Quantitative Data Presentation

To facilitate experimental design, the key components, localizations, and kinetic roles of the pathway are summarized below:

ComponentClassificationSubcellular LocalizationFunction / Role
Undecanoic Acid (C11:0) SubstrateCytosol / ERPrecursor medium-chain fatty acid
CYP4A / CYP4F EnzymeEndoplasmic ReticulumCatalyzes initial ω-hydroxylation
11-Hydroxyundecanoic Acid IntermediateEndoplasmic ReticulumFirst oxidized intermediate
Alcohol Dehydrogenase (ADH) EnzymeCytosol / ERDehydrogenates hydroxyl to aldehyde
11-Oxoundecanoic Acid Intermediate / BiomarkerCytosol / SystemicTarget ω-oxo fatty acid
Aldehyde Dehydrogenase (ALDH) EnzymeCytosol / MitochondriaOxidizes aldehyde to carboxylic acid
Undecanedioic Acid Downstream ProductPeroxisomeTerminal dicarboxylic acid for β-oxidation

Experimental Workflows & Protocols

To robustly study this pathway, researchers employ two distinct modalities: in vitro microsomal assays for enzymatic kinetics and in vivo SESI-HRMS for systemic biomarker monitoring.

Protocol A: In Vitro Microsomal ω-Oxidation Assay

Causality : Because CYP4A/4F enzymes are integral membrane proteins localized in the ER, isolated microsomes must be used rather than whole-cell lysates to maintain native enzymatic conformation and activity.

  • Microsome Preparation : Isolate hepatic microsomes via differential ultracentrifugation (100,000 × g). Resuspend the pellet in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Mixture : Combine 1 mg/mL microsomal protein, 100 μM undecanoic acid, and an NADPH-regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase). Self-Validation: Include a negative control lacking NADP+ to confirm that the oxidation is strictly CYP450-dependent.

  • Incubation & Quenching : Incubate at 37°C for 30 minutes. Quench the reaction with ice-cold acetonitrile containing an isotopically labeled internal standard (e.g.,

    
    -undecanoic acid) to normalize extraction efficiency.
    
  • Extraction & Analysis : Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS in negative ion mode, monitoring the specific transition for 11-oxoundecanoic acid (

    
     at m/z 199.13).
    
Protocol B: In Vivo SESI-HRMS Breath Analysis

Causality : 11-oxoundecanoic acid has a low vapor pressure, but systemic circulation allows trace amounts to partition into the alveolar breath. SESI-HRMS is chosen over GC-MS because it avoids complex sample derivatization and allows real-time, online detection of polar, high-molecular-weight species[1][3].

  • Subject Preparation : Subjects must fast for 8 hours to establish a baseline lipid metabolism state, minimizing dietary confounding variables.

  • Breath Sampling : Subjects exhale through a heated sampling line (130°C) directly into the SESI source. Self-Validation: The high temperature prevents the condensation of low-volatility fatty acids on the tube walls.

  • Ionization : An electrospray of 0.1% aqueous formic acid generates primary ions that interact with the breath plume, ionizing 11-oxoundecanoic acid to its deprotonated form.

  • HRMS Detection : Mass spectra are acquired using a high-resolution Orbitrap or Q-TOF mass spectrometer. 11-oxoundecanoic acid is identified by its exact mass and correlated mathematically with 11-hydroxyundecanoic acid and undecanedioic acid to validate the metabolic cascade in vivo[1].

Workflow cluster_0 In Vitro Microsomal Assay cluster_1 In Vivo SESI-HRMS Breath Analysis N1 Isolate Hepatic Microsomes (Ultracentrifugation) N2 Incubate with C11:0 + NADPH Regenerating System N1->N2 N3 Quench & Extract (Acetonitrile + Internal Std) N2->N3 N4 LC-MS/MS Analysis (m/z 199.13) N3->N4 M1 Subject Fasting (Metabolic Baseline) M2 Online Exhalation (Heated Sampling Line 130°C) M1->M2 M3 Secondary Electrospray Ionization (SESI) M2->M3 M4 HRMS Feature Extraction (Metabolite Correlation) M3->M4

Caption: Parallel experimental workflows for in vitro pathway validation and in vivo biomarker detection.

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. LIPID MAPS / Analytical Chemistry.[Link]

  • Identification of Exhaled Metabolites in Children with Cystic Fibrosis. PMC / MDPI.[Link]

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochemical Journal.[Link]

Sources

Exploratory

The Mechanistic Role of 11-Oxoundecanoic Acid in Fatty Acid Metabolism: Pathways, Analytical Detection, and Industrial Biocatalysis

Executive Summary 11-Oxoundecanoic acid (an 11-carbon ω-oxoalkanoic acid) occupies a critical intersection between endogenous lipid metabolism and advanced industrial biocatalysis. While traditionally viewed as a minor i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-Oxoundecanoic acid (an 11-carbon ω-oxoalkanoic acid) occupies a critical intersection between endogenous lipid metabolism and advanced industrial biocatalysis. While traditionally viewed as a minor intermediate in the ω-oxidation of medium- and long-chain fatty acids, recent high-resolution mass spectrometry advancements have identified it as a key volatile biomarker in human exhaled breath. Furthermore, in synthetic biology, 11-oxoundecanoic acid serves as an indispensable precursor in multi-enzyme cascades designed to convert renewable vegetable oils into bio-based polymers, such as Nylon-11. This whitepaper provides an in-depth mechanistic analysis of its metabolic pathways, details a self-validating protocol for its analytical detection, and explores its broader biochemical utility.

The ω-Oxidation Pathway: Endogenous Metabolism and Causality

In mammalian lipid metabolism, β-oxidation is the dominant pathway for fatty acid degradation. However, under conditions of lipid overload, fasting, or metabolic disorders, the ω-oxidation pathway in the endoplasmic reticulum becomes a vital rescue mechanism.

The causality of this pathway is driven by the need to increase the water solubility of lipotoxic fatty acids for urinary excretion. The transformation occurs in three distinct enzymatic phases:

  • Hydroxylation: Cytochrome P450 enzymes (primarily CYP4A and CYP4F families) hydroxylate the terminal methyl group (ω-carbon) of an aliphatic fatty acid, producing an ω-hydroxyalkanoic acid (e.g., 11-hydroxyundecanoic acid).

  • First Oxidation: Alcohol dehydrogenase (ADH) oxidizes the hydroxyl group to an aldehyde, generating an ω-oxoalkanoic acid—specifically, 11-oxoundecanoic acid [1].

  • Second Oxidation: Aldehyde dehydrogenase (ALDH) further oxidizes the aldehyde into a dicarboxylic acid (e.g., undecanedioic acid), which can then enter the mitochondria for β-oxidation from both ends.

omega_oxidation FA Linear Aliphatic Fatty Acid CYP CYP450 (Hydroxylation) FA->CYP W_OH ω-Hydroxyalkanoic Acid (e.g., 11-Hydroxyundecanoic) CYP->W_OH ADH Alcohol Dehydrogenase (Oxidation) W_OH->ADH W_OXO 11-Oxoundecanoic Acid (ω-Oxoalkanoic Acid) ADH->W_OXO ALDH Aldehyde Dehydrogenase (Oxidation) W_OXO->ALDH DICA Alkanedioic Acid (Undecanedioic Acid) ALDH->DICA

Fig 1. The ω-oxidation pathway converting aliphatic fatty acids to 11-oxoundecanoic acid.

Analytical Detection: Self-Validating LC-MS/MS Protocol

Detecting trace ω-oxidation products in biological matrices like Exhaled Breath Condensate (EBC) requires rigorous methodology to prevent false positives from isobaric interferences[1]. The following protocol establishes a self-validating system for the absolute quantification of 11-oxoundecanoic acid.

Step-by-Step Methodology
  • Step 1: Matrix Collection and Isotope Spiking (Causality: Normalization)

    • Action: Collect EBC using a condenser cooled to -20°C. Immediately spike the raw condensate with a stable isotope-labeled internal standard (e.g.,

      
      C-labeled 11-oxoundecanoic acid).
      
    • Causality: Cooling prevents the volatilization of medium-chain fatty acids. Immediate isotope spiking creates a self-validating system; any subsequent degradation or extraction loss applies equally to the endogenous analyte and the standard, ensuring absolute quantification remains accurate.

  • Step 2: Reverse-Phase UHPLC Separation (Causality: Isomeric Resolution)

    • Action: Inject the sample onto a C18 reverse-phase column utilizing a mobile phase gradient of water/acetonitrile supplemented with 0.1% formic acid.

    • Causality: Mass spectrometry alone cannot differentiate structural isomers (e.g., 2-hydroxyundecanoic acid vs. 11-oxoundecanoic acid, both sharing identical m/z). Reverse-phase chromatography resolves these compounds based on hydrophobicity, ensuring the integrated peak corresponds strictly to the target ω-oxoalkanoic acid.

  • Step 3: High-Resolution Mass Spectrometry (HRMS) (Causality: Sensitivity)

    • Action: Operate the MS in negative electrospray ionization (ESI-) mode, targeting the [M-H]

      
       ion.
      
    • Causality: Carboxylic acids readily deprotonate. Negative ion mode drastically reduces background noise from positively charged lipids (like phosphatidylcholines), enhancing the signal-to-noise ratio.

  • Step 4: System Validation via McLafferty Rearrangement

    • Action: Monitor MS

      
       fragmentation for specific rearrangement ions (e.g.,[C
      
      
      
      H
      
      
      O
      
      
      ]
      
      
      ).
    • Causality: The generation of this specific enolate anion fragment validates the position of the functional group, serving as an internal structural confirmation that prevents misidentification.

Quantitative Data Summary

Studies analyzing exhaled breath have demonstrated strong metabolic coupling between the intermediates of the ω-oxidation pathway. The table below summarizes the correlation of these metabolites in healthy subjects 1[1].

Table 1: Correlation of ω-Oxidation Metabolites in Exhaled Breath Condensate

Metabolite PairPearson Correlation (r)Biological Implication
11-hydroxyundecanoic acid vs. 11-oxoundecanoic acid0.85Strong metabolic coupling in the ADH-mediated oxidation step.
11-oxoundecanoic acid vs. undecanedioic acid0.86High conversion efficiency of ALDH in the terminal oxidation phase.
11-hydroxyundecanoic acid vs. undecanedioic acid0.85Consistent metabolic flux through the entire ω-oxidation pathway.

Biocatalytic Synthesis: Multi-Enzyme Cascades for Nylon Monomers

Beyond endogenous metabolism, 11-oxoundecanoic acid is a cornerstone in synthetic biology. The transition from petrochemical-derived plastics to bio-based polymers relies heavily on converting renewable vegetable oils (e.g., ricinoleic acid or oleic acid) into ω-amino fatty acids 2[2].

In a linear multi-enzyme cascade, Baeyer-Villiger monooxygenases (BVMO) and alcohol dehydrogenases (ADH) perform oxidative cleavage on C18 fatty acids. For example, the esterification and subsequent hydrolysis of 10-hydroxystearic acid derivatives yield 11-oxoundecanoic acid. This intermediate is then subjected to transamination via ω-transaminase (ω-TA), which converts the terminal aldehyde into an amine, producing 11-aminoundecanoic acid —the direct monomeric precursor for Nylon-11 3[3].

biocatalysis VO Vegetable Oils (e.g., Ricinoleic Acid) BVMO BVMO & ADH Cascade (Oxidative Cleavage) VO->BVMO Bioconversion INTER 11-Oxoundecanoic Acid (Aldehyde Intermediate) BVMO->INTER Ester Hydrolysis WTA ω-Transaminase (Amination) INTER->WTA Transamination AMINO 11-Aminoundecanoic Acid (Nylon Monomer) WTA->AMINO NH3 addition POLY Nylon-11 (Bio-based Polymer) AMINO->POLY Polymerization

Fig 2. Multi-enzyme cascade utilizing 11-oxoundecanoic acid for bio-based Nylon-11 synthesis.

Structural Elucidation and Metabolic Tracing

Chemical Degradation of Vaccenic Acid

In classical lipid chemistry, 11-oxoundecanoic acid serves as a diagnostic cleavage product for structural elucidation. The structural confirmation of vaccenic acid (an 18-carbon fatty acid) relies on ozonolysis followed by reductive zinc treatment. This chemical degradation cleaves the alkene bond, yielding heptanal and 11-oxoundecanoic acid. The generation of this specific 11-carbon aldehyde-acid definitively proves the presence of a Δ11 double bond in the parent molecule 4[4].

Tracing Triglyceride Cycling

Triglyceride (TG) cycling involves the continuous degradation and resynthesis of cellular lipid stores. To trace this futile cycle, researchers synthesize specific alkyne-labeled fatty acid tracers. 11-oxoundecanoic acid methyl ester is utilized as a chemical building block; it is coupled with a Wittig reagent to extend the carbon chain, eventually forming labeled tracers like


C

-15-oxo-pentadecanoic acid methyl ester 5[5][6]. These tracers reveal that TG cycling is not merely a futile energy sink, but a highly regulated mechanism that renders stored fatty acids accessible for metabolic alteration, such as elongation and desaturation.

Conclusion

11-Oxoundecanoic acid is far more than a transient metabolic byproduct. In human physiology, its quantification via rigorous LC-MS/MS protocols provides a non-invasive window into the ω-oxidation pathway and lipid overload states. In the industrial sector, its unique bifunctional structure (a terminal carboxylic acid and an aldehyde) makes it a linchpin in the enzymatic synthesis of sustainable, bio-based polyamides. Understanding the causality behind its formation and utilization empowers both clinical diagnostics and green chemistry.

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. LIPID MAPS.1

  • One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils. SCIEPublish. 2

  • Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. RSC Sustainability. 3

  • Triglyceride cycling enables modification of stored fatty acids. Nature Metabolism / ResearchGate.5

  • 27.11: Additional Problems - Chemistry LibreTexts. LibreTexts. 4

Sources

Foundational

The Biological Significance and Translational Utility of 11-Oxoundecanoic Acid in Cellular Processes

Executive Summary 11-Oxoundecanoic acid (11-OUA) is an 11-carbon aldehydic fatty acid (ω-oxoalkanoic acid) that occupies a unique intersection between endogenous lipid metabolism, clinical diagnostics, and synthetic biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-Oxoundecanoic acid (11-OUA) is an 11-carbon aldehydic fatty acid (ω-oxoalkanoic acid) that occupies a unique intersection between endogenous lipid metabolism, clinical diagnostics, and synthetic biology. Biologically, it serves as a transient, highly reactive intermediate in the ω-oxidation pathway of fatty acids. While traditionally viewed as a minor metabolic byproduct, recent advances in high-resolution mass spectrometry and biocatalysis have redefined its significance. Today, 11-OUA is recognized as a critical volatile biomarker for lipid peroxidation, a foundational building block in the multi-enzyme synthesis of bio-based polymers (such as Nylon-11), and a versatile aliphatic linker in the design of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an authoritative analysis of the mechanistic biology of 11-OUA, its translational applications, and field-proven experimental protocols for its detection and utilization.

Endogenous Metabolism: The ω-Oxidation Rescue Pathway

In mammalian cellular processes, mitochondrial β-oxidation is the dominant pathway for fatty acid catabolism. However, when β-oxidation is defective or overwhelmed by substrate excess, the endoplasmic reticulum upregulates the ω-oxidation pathway as a critical metabolic "rescue" mechanism.

The biogenesis of 11-OUA from undecanoic acid (or as a cleavage product of longer chains) follows a strict enzymatic cascade:

  • ω-Hydroxylation: Cytochrome P450 enzymes (primarily CYP4A and CYP4F subfamilies) hydroxylate the terminal methyl group of the fatty acid, yielding 11-hydroxyundecanoic acid.

  • Alcohol Oxidation: Cytosolic alcohol dehydrogenase (ADH) oxidizes the hydroxyl group to an aldehyde, forming 11-oxoundecanoic acid .

  • Aldehyde Oxidation: Aldehyde dehydrogenase (ALDH) rapidly converts the reactive 11-OUA into undecanedioic acid, a dicarboxylic acid that can be excreted in urine or shunted back into peroxisomal β-oxidation.

Because 11-OUA is an intermediate, its accumulation in cellular pools or exhaled breath is a direct indicator of metabolic bottlenecks, oxidative stress, or altered lipid peroxidation[1].

EndogenousPathway FA Undecanoic Acid (C11 Precursor) OH_FA 11-Hydroxyundecanoic Acid (Alcohol) FA->OH_FA CYP450 (ω-Hydroxylation) OXO_FA 11-Oxoundecanoic Acid (Aldehyde) OH_FA->OXO_FA Alcohol Dehydrogenase (Oxidation) DIACID Undecanedioic Acid (Diacid) OXO_FA->DIACID Aldehyde Dehydrogenase (Oxidation)

Fig 1: Endogenous ω-oxidation pathway of C11 fatty acids highlighting 11-oxoundecanoic acid.

Translational Applications

Clinical Diagnostics: Exhalome Biomarker Discovery

Due to its specific vapor pressure (~3.6 × 10⁻⁴ mmHg at 37 °C), 11-OUA partitions from the systemic circulation into the alveolar lining fluid and subsequently into exhaled breath aerosols.1 has identified 11-OUA as a real-time biomarker[1]. In pediatric patients with Cystic Fibrosis (CF), the exhaled concentrations of ω-oxoalkanoic acids like 11-OUA are significantly altered compared to healthy controls, providing a non-invasive window into airway inflammation and aberrant lipid metabolism[2].

Synthetic Biology: Biocatalytic Cascades for Nylon Monomers

The chemical synthesis of ω-amino fatty acids (e.g., 11-aminoundecanoic acid, the monomer for Nylon-11) traditionally requires harsh, energy-intensive cracking of castor oil derivatives. Synthetic biology provides a sustainable alternative via a multi-enzyme cascade. In this engineered pathway,3[4]. The transient 11-OUA is immediately consumed by an ω-transaminase (TA) to form the final amine product. The rapid turnover of 11-OUA is critical because aldehyde accumulation is highly toxic to microbial hosts[4].

Biocatalysis Precursor Vegetable Oil Precursor (e.g., Ricinoleic Acid) Ester 11-(Octyloxy)-11-oxoundecanoic acid (Ester Intermediate) Precursor->Ester Baeyer-Villiger Monooxygenase (O2, NADPH) Aldehyde 11-Oxoundecanoic Acid (Reactive Intermediate) Ester->Aldehyde Lipase / Esterase (Hydrolysis) Amine 11-Aminoundecanoic Acid (Nylon-11 Monomer) Aldehyde->Amine ω-Transaminase (Amine Donor, PLP)

Fig 2: Multi-enzyme cascade converting vegetable oils to Nylon-11 monomers via 11-oxoundecanoic acid.

Medicinal Chemistry: PROTAC Linker Engineering

In the development of Targeted Protein Degradation therapeutics, 11-OUA is utilized as a bifunctional aliphatic linker. Its 11-carbon chain provides the optimal spatial flexibility and hydrophobicity required to bridge an E3 ligase ligand (e.g., VHL) with a target protein binder. Recently,5 for pancreatic cancer therapy, demonstrating its utility in advanced drug design[5].

Quantitative Data Summaries

Table 1: Mass Spectrometric and Physicochemical Profiling of 11-OUA
ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₁₁H₂₀O₃Defines the exact mass for HRMS targeting.
Exact Mass [M-H]⁻ 199.1340 DaAllows high-resolution separation from isobaric interferences in complex biological matrices.
Vapor Pressure (37°C) ~3.6 × 10⁻⁴ mmHgProvides sufficient volatility for partitioning into exhaled breath aerosols for non-invasive detection.
Pearson Correlation r = 0.91 (vs 11-hydroxyundecanoic acid)Validates its position as a direct metabolic intermediate in the ω-oxidation pathway.
Diagnostic Shift Elevated in healthy vs. CF patientsIndicates altered lipid peroxidation and ω-oxidation flux in respiratory pathology.
Table 2: Biocatalytic Parameters for 11-Aminoundecanoic Acid Synthesis
Process VariableOptimized ConditionMechanistic Rationale
Intermediate 11-Oxoundecanoic AcidActs as the crucial electrophilic aldehyde required for the transamination step.
Co-factor Regeneration L-Alanine + NAD(H)Maintains the thermodynamic driving force and redox balance within the cell.
Product Yield 232 mM (from 300 mM precursor)High conversion rates rapidly deplete 11-OUA, mitigating its inherent cellular toxicity.
System Architecture One-pot whole-cell cascadePrevents isolation losses and degradation of the highly unstable aldehydic intermediate.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict quality control measures and explaining the causality behind critical experimental choices.

Protocol A: Real-Time Detection of 11-OUA in Exhaled Breath via SESI-HRMS

Rationale: Traditional GC-MS requires sample pre-concentration and derivatization, which risks losing highly reactive or low-volatility ω-oxoalkanoic acids. Secondary Electrospray Ionization (SESI) operates at atmospheric pressure, directly ionizing exhaled breath aerosols and preserving the native state of 11-OUA for high-resolution mass spectrometry.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the SESI-HRMS system (e.g., Orbitrap) in negative ion mode. Causality: Carboxylic acids preferentially deprotonate to form [M-H]⁻ ions, maximizing signal-to-noise ratio.

  • Subject Sampling: Instruct the subject to exhale directly into the SESI source through a heated sampling line (maintained at 130 °C). Causality: Heating prevents the condensation of low-volatility fatty acids on the tube walls.

  • Ionization: Apply a spray voltage of -2.5 kV to the nano-electrospray capillary containing an aqueous solvent (0.1% formic acid in water).

  • Data Acquisition: Monitor the exact mass m/z 199.1340 continuously over three exhalation cycles.

  • System Validation & Quality Control: Perform an online MS² fragmentation of the m/z 199.1340 peak. Compare the resulting head-to-tail fragment spectrum (specifically looking for the McLafferty-type rearrangement loss of [C₂H₃O₂]⁻) against a synthetic 11-oxoundecanoic acid standard. A cosine similarity score of >0.85 validates the compound's identity.

Protocol B: One-Pot Multi-Enzyme Synthesis of 11-Aminoundecanoic Acid

Rationale: Sequential isolation of 11-OUA is thermodynamically unfavorable and suffers from product toxicity. By coupling lipases with ω-transaminases (TA) in a single pot, 11-OUA is continuously consumed as it is formed, acting as a thermodynamic sink that drives the equilibrium toward the final amine product.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Culture engineered E. coli co-expressing Baeyer-Villiger monooxygenase (BVMO), esterase, and ω-transaminase. Harvest and permeabilize cells to create a whole-cell biocatalyst.

  • Reaction Setup: In a bioreactor, suspend the whole-cell biocatalyst in 100 mM phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mM L-alanine. Causality: PLP is the essential cofactor for the transaminase, and L-alanine serves as the amine donor.

  • Substrate Addition: Introduce the vegetable oil precursor (e.g., 300 mM ricinoleic acid derivative) dropwise to prevent solvent toxicity.

  • Incubation: Agitate at 200 rpm at 30 °C for 48 hours, maintaining pH 7.5 via automated titration.

  • System Validation & Quality Control: Withdraw 1 mL aliquots every 6 hours. Quench with acetonitrile, centrifuge, and analyze the supernatant via HPLC-DAD. The protocol is self-validating if the chromatogram shows a steady depletion of the precursor, a low steady-state concentration of 11-OUA (<5 mM, confirming no toxic accumulation), and a linear increase in the 11-aminoundecanoic acid peak.

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath Analytical Chemistry (ACS Publications) URL:[Link]

  • Identification of Exhaled Metabolites in Children with Cystic Fibrosis MDPI / PMC URL:[Link]

  • One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils Synthetic Biology and Engineering (SCIEPublish) URL:[Link]

  • Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Triglyceride cycling enables modification of stored fatty acids Nature Metabolism URL:[Link]

Sources

Exploratory

11-oxoundecanoic acid and its relationship to lipid peroxidation

11-Oxoundecanoic Acid: A Mechanistic Biomarker of Lipid Peroxidation and Omega-Oxidation Pathways Executive Summary 11-oxoundecanoic acid (11-OUA), an 11-carbon aldehyde-acid (ω-oxoalkanoic acid), has emerged as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

11-Oxoundecanoic Acid: A Mechanistic Biomarker of Lipid Peroxidation and Omega-Oxidation Pathways

Executive Summary

11-oxoundecanoic acid (11-OUA), an 11-carbon aldehyde-acid (ω-oxoalkanoic acid), has emerged as a critical volatile biomarker in the study of lipid peroxidation (LPO) and altered fatty acid metabolism. Historically overshadowed by shorter-chain aldehydes like malondialdehyde (MDA), 11-OUA provides a highly stable, pathway-specific readout of oxidative stress and enzymatic ω-oxidation[1]. This technical guide provides an in-depth analysis of the biochemical genesis of 11-OUA, its role as a non-invasive biomarker in exhalomics, and the self-validating analytical methodologies required for its precise quantification in clinical research.

Section 1: The Biochemical Genesis of 11-Oxoundecanoic Acid

The production of 11-OUA in biological systems is driven by two intersecting mechanisms: the non-enzymatic oxidative cleavage of unsaturated fatty acids (lipid peroxidation) and the enzymatic ω-oxidation cascade.

Lipid Peroxidation and Oxidative Cleavage

Reactive oxygen species (ROS) target the carbon-carbon double bonds of unsaturated fatty acids residing in cell membranes. The ROS-mediated cleavage or ozonolysis of specific long-chain fatty acids yields distinct aldehyde-acids. For instance, the oxidative cleavage of vaccenic acid directly yields heptanal and 11-oxoundecanoic acid[2]. Similarly, the degradation of gadoleic acid under severe oxidative stress compromises membrane integrity and generates 11-OUA as a stable, circulating byproduct[3].

The Omega-Oxidation Cascade

Alternatively, 11-OUA is a central intermediate in the—a rescue pathway that becomes upregulated when mitochondrial β-oxidation is defective or overwhelmed[1]. Cytochrome P450 enzymes first hydroxylate the terminal methyl group of a fatty acid to form 11-hydroxyundecanoic acid. Alcohol dehydrogenase (ADH) then oxidizes this intermediate to 11-oxoundecanoic acid, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to undecanedioic acid[1],[4].

Pathway LPO Lipid Peroxidation (ROS) Target 11-Oxoundecanoic Acid (Biomarker) LPO->Target Oxidative Cleavage UFA Unsaturated Fatty Acids (e.g., Vaccenic Acid) UFA->LPO Oxidative Stress OmegaOx Omega-Oxidation Pathway (CYP450 Enzymes) UFA->OmegaOx Enzymatic Oxidation Inter1 11-Hydroxyundecanoic Acid OmegaOx->Inter1 Hydroxylation Inter1->Target Alcohol Dehydrogenase EndProd Undecanedioic Acid Target->EndProd Aldehyde Dehydrogenase

Biochemical genesis of 11-oxoundecanoic acid via lipid peroxidation and omega-oxidation.

Section 2: 11-OUA as a Biomarker in Exhalomics

Because of its volatility and relative stability, 11-OUA partitions across the blood-gas barrier in the lungs and is detectable in exhaled breath and exhaled breath condensate (EBC).

Clinical Relevance

Elevated levels of 11-OUA have been correlated with conditions characterized by severe oxidative stress and inflammation, such as [5] and Acute Mountain Sickness (AMS). In CF patients, the dysregulation of fatty acid oxidation and chronic airway inflammation leads to a distinct volatile organic compound (VOC) signature, where 11-OUA and related oxo-carboxylic acids serve as discriminators between healthy and diseased states[5],[6].

Self-Validating Metabolic Ratios

To ensure the trustworthiness of 11-OUA as a biomarker, researchers utilize a self-validating system by measuring the entire ω-oxidation cascade. By calculating the Pearson correlation coefficients between the upstream precursor, the target biomarker, and the downstream product, the biological origin of the signal is confirmed, ruling out exogenous environmental contamination[1].

Table 1: Pearson Correlation of Omega-Oxidation Products in Exhaled Breath[1]

Compound PairPearson Correlation (r)Biological Significance
11-hydroxyundecanoic acid vs. 11-oxoundecanoic acid0.91Strong metabolic linkage via ADH activity
11-oxoundecanoic acid vs. undecanedioic acid0.86Conversion via ALDH activity
11-hydroxyundecanoic acid vs. undecanedioic acid0.85Overall ω-oxidation pathway integrity

Table 2: Key Chemical Properties of 11-Oxoundecanoic Acid[7],[8]

PropertyValue
Chemical Name11-Oxoundecanoic acid
Linear FormulaOHC(CH2)9CO2H
Carbon Chain LengthC11
Functional GroupsAldehyde (ω-oxo), Carboxylic Acid
Primary Detection MatricesExhaled Breath, Exhaled Breath Condensate (EBC)

Section 3: Analytical Methodologies: Detection and Quantification

The detection of highly polar, high-molecular-weight metabolites in parts-per-trillion (ppt) concentrations requires advanced mass spectrometry. Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) is the gold standard for this application[1],[5].

Protocol: Untargeted Detection of 11-OUA via SESI-HRMS

This protocol is designed as a self-validating workflow, ensuring high-fidelity data acquisition by preserving the transient chemical states of volatile lipid degradation products.

Step 1: Standardized Breath Sampling

  • Procedure: Subjects exhale into a heated sampling tube (40°C) at a controlled flow rate (e.g., 0.1 L/s) against a mild resistance.

  • Causality: Heating the tube prevents the condensation of heavier volatiles like 11-OUA before they reach the ionization source. Controlling the flow rate standardizes the alveolar fraction of the breath, minimizing dilution from anatomical dead space and ensuring reproducible ppt-level quantification.

Step 2: Secondary Electrospray Ionization (SESI)

  • Procedure: The exhaled breath intersects with an electrospray plume of acidified solvent (e.g., 0.1% formic acid in water/methanol).

  • Causality: SESI is selected over Gas Chromatography-Mass Spectrometry (GC-MS) because GC-MS requires offline sample collection and complex derivatization for polar carboxylic acids. SESI allows for soft, online ionization of 11-OUA in its native state, preserving the highly reactive aldehyde functional group[1].

Step 3: High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS)

  • Procedure: Ions are analyzed in negative ion mode, targeting the deprotonated [M-H]⁻ species of 11-OUA.

  • Causality: A mass resolution of at least R ≈ 30,000 is required. Exhaled breath is a highly complex matrix; high resolution ensures that 11-OUA is distinctly separated from isobaric interferences, validating the chemical identity based on exact mass[1],[9].

Step 4: MS/MS Structural Validation

  • Procedure: Isolate the target m/z feature and apply collision-induced dissociation (CID). Monitor for neutral losses of[M-H₂O]⁻ and [M-H₂O-CO₂]⁻.

  • Causality: Because online SESI lacks a chromatographic retention time, MS/MS fragmentation is the primary mechanism for structural confirmation. The loss of CO₂ and H₂O is highly characteristic of ω-oxoalkanoic acids, providing a self-validating structural fingerprint that differentiates 11-OUA from other isomeric lipid fragments[1],[5].

Workflow Breath Exhaled Breath Collection (Standardized Flow) SESI Secondary Electrospray Ionization (SESI) Breath->SESI Direct Online Input HRMS High-Resolution TOF-MS (Negative Ion Mode) SESI->HRMS Soft Ionization Data m/z Feature Extraction & MS/MS Validation HRMS->Data Exact Mass Detection Analysis Metabolic Ratio Analysis (Self-Validating) Data->Analysis Pearson Correlation

Step-by-step analytical workflow for detecting 11-OUA using online SESI-HRMS.

Conclusion

11-oxoundecanoic acid represents a vital intersection between lipid peroxidation and the ω-oxidation rescue pathway. By leveraging high-resolution exhalomics, researchers can utilize 11-OUA as a non-invasive, real-time window into cellular oxidative stress. The integration of self-validating metabolic ratios and online SESI-HRMS ensures that 11-OUA quantification is both highly sensitive and biologically accurate, paving the way for its use in clinical diagnostics, disease stratification, and the evaluation of targeted antioxidant therapeutics.

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath Analytical Chemistry (ACS Publications) URL:[Link]

  • Identification of Exhaled Metabolites in Children with Cystic Fibrosis Metabolites (MDPI / PubMed Central) URL:[Link]

  • Biosynthesis of Steroids – Organic Chemistry: A Tenth Edition OpenStax Adaptation (Pressbooks) URL:[Link]

  • Lipid Peroxidation Evidence in Exhaled Breath Condensate: A Possible Predictor of Acute Mountain Sickness HealthX Database URL: [Link]

Sources

Foundational

Function of 11-oxoundecanoic acid in microbial metabolism

An In-depth Technical Guide to the Function of 11-Oxoundecanoic Acid in Microbial Metabolism For Researchers, Scientists, and Drug Development Professionals Abstract Long-chain fatty acids and their derivatives are centr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Function of 11-Oxoundecanoic Acid in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acids and their derivatives are central to microbial life, serving not only as structural components of membranes and energy reserves but also as dynamic signaling molecules that orchestrate complex behaviors. Among these, oxo-fatty acids represent a critical class of metabolic intermediates and potential signaling effectors. This technical guide provides a comprehensive examination of 11-oxoundecanoic acid, a C11 oxo-fatty acid, and its role within microbial metabolism. While less studied than other fatty acids, its position as a product of ω-oxidation and a substrate for β-oxidation places it at a key metabolic crossroads. This document synthesizes current knowledge and logical inference from related pathways to explore the biosynthesis, degradation, and potential physiological functions of 11-oxoundecanoic acid. Furthermore, we provide detailed experimental protocols and workflows for researchers aiming to investigate this molecule and its impact on microbial systems, from bioremediation to pathogenesis.

Introduction: The Significance of an Oxo-Fatty Acid Intermediate

Fatty acids are fundamental to cellular function, acting as energy sources, membrane constituents, and signaling molecules.[1] Microbial metabolism has evolved sophisticated pathways to synthesize, modify, and degrade a vast array of fatty acid structures to adapt to diverse environmental niches.[2][3] Oxo-fatty acids, characterized by a ketone group along the acyl chain, are key intermediates in these pathways. 11-Oxoundecanoic acid is the aldehyde-containing precursor to 1,11-undecanedioic acid, a dicarboxylic acid, and is formed through the ω-oxidation of undecanoic acid. Its structure makes it a substrate for several key enzymatic transformations, positioning it as a transient but significant metabolite.

The study of 11-oxoundecanoic acid is particularly relevant in several contexts:

  • Bioremediation: As a potential intermediate in the degradation of longer-chain alkanes and fatty acids, understanding its metabolism is crucial for optimizing microbial systems for environmental cleanup.[4] For instance, the breakdown of the industrial polymer precursor 11-aminoundecanoic acid by Pseudomonas species likely proceeds through 11-oxoundecanoic acid.[5]

  • Biotechnology: Microbial production of dicarboxylic acids, such as 1,11-undecanedioic acid, for use in polymers and fragrances often involves 11-oxoundecanoic acid as a precursor.[6][7]

  • Drug Development: Fatty acid metabolism pathways are potential targets for antimicrobial agents. Furthermore, like other oxidized fatty acids, 11-oxoundecanoic acid or its derivatives could act as signaling molecules that regulate virulence, biofilm formation, or host-pathogen interactions.[8][9]

This guide will deconstruct the known and inferred metabolic pathways involving 11-oxoundecanoic acid, detail robust methodologies for its study, and provide insights into its broader physiological implications in the microbial world.

Metabolic Pathways Involving 11-Oxoundecanoic Acid

The metabolic fate of 11-oxoundecanoic acid is primarily dictated by two major fatty acid oxidation pathways: ω-oxidation for its synthesis from undecanoic acid and β-oxidation for its complete catabolism.

Biosynthesis via ω-Oxidation

The primary route for the formation of 11-oxoundecanoic acid in microorganisms is through the ω-oxidation of undecanoic acid (C11). This pathway involves the sequential oxidation of the terminal methyl group.

  • Hydroxylation: The process is initiated by a cytochrome P450 monooxygenase system or other alkane hydroxylases, which hydroxylate the terminal (ω) carbon of undecanoic acid to form 11-hydroxyundecanoic acid.[10]

  • Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase, yielding 11-oxoundecanoic acid.[6]

  • Oxidation to Dicarboxylic Acid: Subsequently, an aldehyde dehydrogenase oxidizes 11-oxoundecanoic acid to the corresponding dicarboxylic acid, 1,11-undecanedioic acid.[6]

This pathway is crucial for microbes that utilize alkanes or long-chain fatty acids as a carbon source, allowing them to functionalize the relatively inert terminal methyl group for further degradation.

Biosynthesis_Pathway cluster_omega_oxidation ω-Oxidation Pathway Undecanoic_Acid Undecanoic Acid 11_Hydroxyundecanoic_Acid 11-Hydroxyundecanoic Acid Undecanoic_Acid->11_Hydroxyundecanoic_Acid Monooxygenase 11_Oxoundecanoic_Acid 11-Oxoundecanoic Acid 11_Hydroxyundecanoic_Acid->11_Oxoundecanoic_Acid Alcohol Dehydrogenase 11_11_Undecanedioic_Acid 1,11-Undecanedioic Acid 11_Oxoundecanoic_Acid->11_11_Undecanedioic_Acid Aldehyde Dehydrogenase

Figure 1: Biosynthesis of 11-oxoundecanoic acid via ω-oxidation.

Degradation via β-Oxidation

Once formed, or if taken up from the environment, 11-oxoundecanoic acid serves as a substrate for the β-oxidation pathway to generate energy and metabolic intermediates.

  • Activation: The carboxylic acid group is first activated by ligation to Coenzyme A (CoA), forming 11-oxoundecanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. This activation to a thioester is a critical prerequisite for almost all fatty acid metabolism.[10][11]

  • β-Oxidation Cycles: The 11-oxoundecanoyl-CoA molecule then enters the β-oxidation spiral. Each cycle consists of four enzymatic reactions (dehydrogenation, hydration, oxidation, and thiolysis) that shorten the acyl chain by two carbons, releasing one molecule of acetyl-CoA.

  • Final Products: For an 11-carbon chain, β-oxidation will proceed through four full cycles, yielding four molecules of acetyl-CoA and one molecule of propionyl-CoA. The acetyl-CoA can enter the TCA cycle, while propionyl-CoA is typically converted to succinyl-CoA for entry into the TCA cycle.

Degradation_Pathway 11_Oxoundecanoic_Acid 11-Oxoundecanoic Acid 11_Oxoundecanoyl_CoA 11-Oxoundecanoyl-CoA 11_Oxoundecanoic_Acid->11_Oxoundecanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Spiral (4 cycles) 11_Oxoundecanoyl_CoA->Beta_Oxidation Products 4x Acetyl-CoA + Propionyl-CoA Beta_Oxidation->Products TCA_Cycle TCA Cycle Products->TCA_Cycle

Figure 2: Degradation pathway of 11-oxoundecanoic acid.

Potential Physiological & Signaling Functions

While the role of 11-oxoundecanoic acid as a metabolic intermediate is clear, its potential function as a signaling molecule remains an area of active investigation. Many bacteria use fatty acid derivatives as signals to coordinate group behaviors.[8] For example, Pseudomonas aeruginosa produces cis-2-decenoic acid to induce biofilm dispersion.[12][13]

Given its structure, 11-oxoundecanoic acid could potentially:

  • Act as a Chemoattractant or Repellent: Microbes may sense it as an indicator of a specific nutrient source or a metabolic byproduct of a competing species.

  • Regulate Gene Expression: It could bind to transcriptional regulators to control the expression of genes involved in its own metabolism or in other processes like virulence or stress response. The accumulation of fatty acids has been shown to inactivate sensor kinases, thereby shutting down virulence factor production in Staphylococcus aureus.[8]

  • Influence Biofilm Formation: Like other fatty acid signaling molecules, it might play a role in the complex lifecycle of biofilms, potentially influencing attachment, maturation, or dispersal.

The causality behind such signaling is often linked to the molecule's physical properties and concentration. As an amphipathic molecule, it can intercalate into cell membranes, potentially altering membrane fluidity and impacting the function of membrane-bound sensor proteins. Its concentration, governed by the rates of biosynthesis and degradation, would determine whether it reaches a threshold to trigger a signaling cascade.

Experimental Methodologies

Investigating the role of 11-oxoundecanoic acid requires a multi-faceted approach combining microbiology, analytical chemistry, and molecular biology.

Isolation and Culturing of Microbes

Objective: To isolate and grow microorganisms capable of producing or degrading 11-oxoundecanoic acid.

Protocol: Enrichment Culture for 11-Oxoundecanoic Acid Degraders

  • Prepare Minimal Medium: Create a defined mineral salts medium lacking a carbon source.

  • Add Carbon Source: Supplement the medium with 11-oxoundecanoic acid as the sole source of carbon and energy at a concentration of 0.1% (w/v).

  • Inoculate: Inoculate the medium with an environmental sample (e.g., soil, industrial wastewater).

  • Incubate: Incubate at an appropriate temperature (e.g., 30°C) with shaking for aeration.

  • Subculture: Serially transfer a small volume of the culture to fresh medium every 3-5 days to enrich for microbes that can efficiently utilize the substrate.

  • Isolate Colonies: After several transfers, plate dilutions of the culture onto solid minimal medium with 11-oxoundecanoic acid to obtain pure colonies.

  • Identify Isolates: Identify the isolated strains using 16S rRNA gene sequencing.

Extraction and Quantification

Objective: To accurately measure the concentration of 11-oxoundecanoic acid in microbial cultures. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[14][15]

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

  • Sample Collection: Centrifuge a known volume of microbial culture to pellet the cells. Separate the supernatant and the cell pellet.

  • Extraction:

    • Supernatant: Acidify the supernatant to pH 2 with HCl and extract three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness under a stream of nitrogen.

    • Cell Pellet: Perform a whole-cell saponification by resuspending the pellet in a strong base (e.g., NaOH in methanol) and heating. This lyses the cells and hydrolyzes lipids.

  • Derivatization (Methylation): Add a methylation agent (e.g., BF₃-methanol or methanolic HCl) to the dried extract or the saponified cell lysate and heat. This converts the carboxylic acids to their more volatile methyl esters (FAMEs).[15]

  • FAME Extraction: After cooling, add water and extract the FAMEs into hexane.

  • GC-MS Analysis: Inject the hexane layer into a GC-MS system.

    • Column: Use a non-polar or mid-polar capillary column (e.g., SPB-5).[14]

    • Temperature Program: Start at a lower temperature (e.g., 140°C), ramp up to a higher temperature (e.g., 260°C) to separate the FAMEs based on their boiling points.[14]

    • Mass Spectrometry: Operate the mass spectrometer in scan mode to collect mass spectra of the eluting peaks. The methyl ester of 11-oxoundecanoic acid will have a characteristic fragmentation pattern that can be compared to a standard or library for positive identification.

  • Quantification: Use an internal standard (e.g., a fatty acid with an odd number of carbons not expected in the sample) added at the beginning of the extraction to quantify the amount of 11-oxoundecanoic acid.

Data Summary

The following tables summarize key data related to the metabolism of 11-oxoundecanoic acid and related compounds.

Table 1: Key Enzymes and Their Functions

Enzyme ClassSpecific Function in PathwayCofactors/Requirements
MonooxygenaseHydroxylation of undecanoic acidO₂, NADPH
Alcohol Dehydrogenase11-hydroxyundecanoic acid → 11-oxoundecanoic acidNAD⁺/NADP⁺
Aldehyde Dehydrogenase11-oxoundecanoic acid → 1,11-undecanedioic acidNAD⁺/NADP⁺
Acyl-CoA SynthetaseActivation of fatty acid to CoA thioesterATP, CoA, Mg²⁺
β-Oxidation EnzymesAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc.FAD, NAD⁺, CoA

Table 2: Microorganisms Associated with Related Metabolic Pathways

MicroorganismRelevant Pathway/MetabolismReference
Pseudomonas sp. JG-BDegradation of 11-aminoundecanoic acid (putative intermediate: 11-oxoundecanoic acid)[5]
Micrococcus luteusAlcohol dehydrogenase activity for converting ω-hydroxy acids to ω-oxo acids[6]
Archangium violaceumAldehyde dehydrogenase activity for converting ω-oxo acids to dicarboxylic acids[6]
Recombinant E. coliUsed to express enzymes for converting ricinoleic acid to 11-hydroxyundecanoic acid[7]

Conclusion and Future Perspectives

11-Oxoundecanoic acid stands as a key, albeit transient, molecule in the microbial metabolism of C11 fatty acids. Its central position as a product of ω-oxidation and a substrate for both further oxidation to a dicarboxylic acid and complete catabolism via β-oxidation underscores its metabolic importance. While its direct role as a signaling molecule is currently speculative, the established functions of structurally similar fatty acids provide a compelling rationale for future investigation in this area.

Future Research Directions:

  • Elucidation of Signaling Roles: Employing transcriptomics (RNA-Seq) and proteomics to analyze the global changes in gene and protein expression in response to exogenous 11-oxoundecanoic acid could uncover its potential role in regulating microbial physiology.

  • Enzyme Characterization: Identifying and characterizing the specific monooxygenases, dehydrogenases, and acyl-CoA synthetases that act on C11 substrates will provide a deeper mechanistic understanding and enable metabolic engineering efforts.

  • Bioremediation and Bioproduction: Engineering microbes with enhanced ω-oxidation and subsequent pathways could improve the production of valuable dicarboxylic acids or enhance the degradation of environmental pollutants.

  • Antimicrobial Drug Discovery: If 11-oxoundecanoic acid metabolism is essential for certain pathogens, the enzymes in its metabolic pathways could serve as novel targets for the development of antimicrobial drugs.

By applying the methodologies outlined in this guide, researchers can further illuminate the multifaceted functions of 11-oxoundecanoic acid, contributing to advancements in environmental science, biotechnology, and medicine.

References

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. PMC.
  • Characterization of Lipid Fatty Acids in Whole-Cell Microorganisms Using in Situ Supercritical Fluid Derivatization/Extraction and Gas Chromatography/Mass Spectrometry.
  • Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid.
  • The Role of Metabolic Engineering Technologies for the Production of F
  • A rapid method for the determination of bacterial fatty acid composition.
  • Understanding fatty acids as signaling molecules for virulence factor production. St. Jude Children's Research Hospital.
  • Isolation and genomic analysis of 11-aminoundecanoic acid-degrading bacterium Pseudomonas sp.
  • Coenzyme A thioester formation of 11- and 15-oxo-eicos
  • Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry (RSC Publishing).
  • Microbial production of fatty acid-derived fuels and chemicals. PMC - NIH.
  • Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. MDPI.
  • Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. MDPI.
  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC - NIH.
  • Microbial degradation of naphthenic acids using constructed wetland treatment systems: metabolic and genomic insights for improved bioremediation of process-affected w
  • The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible St

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 11-Oxoundecanoic Acid

An In-Depth Technical Guide for Chemical Biology and Drug Development Executive Summary & Chemical Context As a Senior Application Scientist overseeing structural validation and metabolomic profiling, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Biology and Drug Development

Executive Summary & Chemical Context

As a Senior Application Scientist overseeing structural validation and metabolomic profiling, I frequently encounter bifunctional aliphatic chains that serve as critical building blocks in modern chemical biology. 11-oxoundecanoic acid (IUPAC: 10-formyldecanoic acid; C₁₁H₂₀O₃; MW = 200.27 g/mol ) is a prime example. Featuring both a terminal carboxylic acid and an aldehyde moiety separated by a flexible nine-carbon hydrophobic spacer, this molecule is highly valued across multiple disciplines.

In drug development, it is increasingly utilized as a heterobifunctional linker in the design of Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be coupled via amide bond formation to a target-binding ligand (e.g., EGFR or LDHA inhibitors), while the aldehyde provides a highly selective handle for reductive amination with an E3 ligase binder [1][1], [2][2]. Furthermore, in metabolomics, it serves as a critical biomarker for the


-oxidation of aliphatic fatty acids in exhaled breath condensates [3][3].

This whitepaper provides a comprehensive, self-validating framework for the synthesis, extraction, and rigorous spectroscopic elucidation of 11-oxoundecanoic acid.

Synthesis and Isolation Methodology

Synthetically, 11-oxoundecanoic acid is typically derived from the oxidative cleavage of naturally occurring alkenes. Ozonolysis of vaccenic acid (11-octadecenoic acid), followed by a reductive workup, selectively cleaves the C11=C12 double bond to yield heptanal and 11-oxoundecanoic acid [4][4]. Alternatively, modern biocatalysis employs enzymatic cascades utilizing lipoxygenases (LOX) and hydroperoxide lyases (HPL) to generate similar


-oxoalkanoic acids from plant oils [5][5].
Protocol: Ozonolysis and Extraction Workflow

The following methodology outlines the chemical cleavage of vaccenic acid, emphasizing self-validating checkpoints to ensure high-fidelity recovery.

  • Substrate Preparation: Dissolve 5.0 g of vaccenic acid in 50 mL of anhydrous dichloromethane (CH₂Cl₂) and methanol (1:1 v/v). Causality: Methanol is required to trap the intermediate carbonyl oxide as a methoxy hydroperoxide, preventing the formation of highly explosive polymeric ozonides.

  • Ozonolysis: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Bubble ozone (O₃) through the solution until a persistent blue color indicates saturation.

  • Reductive Cleavage: Purge excess ozone with nitrogen gas. Add zinc dust (3.0 eq) and glacial acetic acid to reduce the intermediate.

  • Self-Validating NMR Checkpoint: Do not proceed to extraction blindly. Take a 0.1 mL aliquot, evaporate, and analyze via ¹H NMR. The complete disappearance of the characteristic 1,2,4-trioxolane (ozonide) ring protons at

    
     5.14 and 5.20 ppm unequivocally confirms successful reduction to the target aldehyde [6][6].
    
  • Extraction & Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 11-oxoundecanoic acid.

Workflow A Precursor Material (Vaccenic Acid / Plant Oils) B Cleavage Reaction (Ozonolysis / Enzymatic) A->B C Reductive Workup (Zn/AcOH or H2/Pd) B->C Cleaves C=C D Liquid-Liquid Extraction (EtOAc / H2O) C->D E 11-Oxoundecanoic Acid (Crude Extract) D->E F Chromatographic Purification (Silica Gel / Prep-HPLC) E->F G Spectroscopic Validation (NMR, MS, IR) F->G >95% Purity

Fig 1. Workflow for the synthesis, extraction, and validation of 11-oxoundecanoic acid.

Structural Elucidation: Spectroscopic Logic

Validating the structure of 11-oxoundecanoic acid requires confirming the integrity of the aliphatic backbone while differentiating the two terminal carbonyl environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is critical. While CD₃OD is often used for highly polar PROTAC derivatives [1][1], CDCl₃ is preferred for the free acid to prevent rapid deuterium exchange of the aldehyde proton and to avoid hemiacetal formation.

  • ¹H NMR (CDCl₃): The spectrum is anchored by the highly deshielded aldehyde proton at

    
     9.76 ppm. Crucially, this signal presents as a triplet (
    
    
    
    Hz) due to vicinal coupling with the adjacent C10 methylene protons. The
    
    
    -protons adjacent to the aldehyde (C10) and the carboxylic acid (C2) appear as distinct multiplets at
    
    
    2.42 (td) and
    
    
    2.35 (t), respectively. The slight deshielding of C10 relative to C2 is a direct consequence of the stronger magnetic anisotropy of the aldehyde carbonyl.
  • ¹³C NMR (CDCl₃): The dual carbonyl nature is immediately apparent. The aldehyde carbon resonates at

    
     202.9 ppm, while the more shielded carboxylic acid carbon appears at 
    
    
    
    179.5 ppm.
Mass Spectrometry (LC-MS/MS)

Protocol: LC-MS/MS Validation

  • Chromatography: Inject the sample onto a C18 column (e.g., Zorbax 300SB-C18, 5

    
    m) using a binary gradient of Water/Acetonitrile fortified with 0.1% formic acid [1][1].
    
  • Ionization Strategy (Causality): Operate the API-TOF mass spectrometer in negative electrospray ionization (ESI-) mode. The carboxylic acid moiety inherently possesses a low pKa (

    
    4.8), driving near-quantitative deprotonation in the source to yield the 
    
    
    
    ion at m/z 199.13 [3][3].
  • Self-Validating MS² Checkpoint: Isolate the m/z 199.13 precursor and apply collision-induced dissociation (CID). A valid 11-oxoundecanoic acid spectrum MUST exhibit a neutral loss of 46 Da (formic acid, CH₂O₂). The absence of this specific loss strongly suggests contamination by the isobaric undecanedioic acid, which fragments differently [3][3].

Logic A 11-Oxoundecanoic Acid (C11H20O3) B 1H NMR (CDCl3) A->B C 13C NMR (CDCl3) A->C D ESI-MS (Negative) A->D E FT-IR Spectroscopy A->E B1 ~9.76 ppm (t) B->B1 CHO B2 ~2.42, 2.35 ppm B->B2 CH2-C=O C1 ~202.9, 179.5 ppm C->C1 C=O D1 m/z 199.13 D->D1 [M-H]- E1 1725, 1710 cm⁻¹ E->E1 Stretches

Fig 2. Multi-modal spectroscopic logic for elucidating 11-oxoundecanoic acid.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectroscopic Assignments (CDCl₃, 400/100 MHz)

Position¹H Chemical Shift (

, ppm)
Multiplicity & J-Coupling¹³C Chemical Shift (

, ppm)
Assignment Justification
C11 (CHO) 9.76t, J = 1.8 Hz202.9Deshielded by carbonyl anisotropy; vicinal coupling to C10.
C1 (COOH)

11.0
br s179.5Highly deshielded acidic proton; broad due to rapid solvent exchange.
C10 2.42td, J = 7.3, 1.8 Hz43.9

to aldehyde; split by C9 (t) and C11 (d).
C2 2.35t, J = 7.5 Hz34.0

to carboxylic acid.
C3, C9 1.63m22.0 - 29.3

to carbonyls; overlapping multiplets.
C4-C8 1.25 - 1.40m29.0 - 29.5Bulk aliphatic chain; magnetically equivalent environments.

Table 2: Key MS and IR Diagnostic Data

TechniqueSignal / FeatureValueDiagnostic Significance
ESI-MS (-)

Precursor
m/z 199.13Confirms molecular weight (200.27 g/mol ) via facile deprotonation.
ESI-MS/MS Neutral Loss-46 Da (CH₂O₂)Diagnostic for

-oxoalkanoic acids; distinguishes from diacids.
FT-IR O-H Stretch3300-2500 cm⁻¹Broad absorption typical of hydrogen-bonded carboxylic acid dimers.
FT-IR C=O Stretch (Aldehyde)1725 cm⁻¹Higher frequency than acid C=O due to lack of hydrogen bonding.
FT-IR C=O Stretch (Acid)1710 cm⁻¹Lower frequency due to intermolecular hydrogen bonding.

Conclusion

The accurate structural elucidation of 11-oxoundecanoic acid relies heavily on understanding the distinct electronic environments of its terminal functional groups. By employing self-validating protocols—such as monitoring ozonide disappearance via NMR and confirming specific MS² neutral losses—researchers can ensure the high purity and structural integrity required for downstream applications in PROTAC synthesis and metabolomic biomarker validation.

References

  • Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders Journal of Medicinal Chemistry / ACS Publications[Link]

  • Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer Journal of Medicinal Chemistry / ACS Publications[Link]

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath Analytical Chemistry / ACS Publications[Link]

  • Biosynthesis of Steroids – Organic Chemistry: A Tenth Edition OpenStax Adaptation / Pressbooks[Link]

  • Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade Frontiers in Bioengineering and Biotechnology / PMC[Link]

  • Ozonolysis of free fatty acids in an aqueous medium RSC Advances / Royal Society of Chemistry[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemo-Enzymatic Synthesis of 11-Oxoundecanoic Acid from Ricinoleic Acid

Strategic Rationale & Mechanistic Causality The transition from petrochemical-derived polymers to bio-based alternatives has driven intense interest in renewable feedstocks like castor oil. Ricinoleic acid, the primary f...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The transition from petrochemical-derived polymers to bio-based alternatives has driven intense interest in renewable feedstocks like castor oil. Ricinoleic acid, the primary fatty acid in castor oil, is a highly valuable C18 precursor. Traditionally, the industrial synthesis of 11-aminoundecanoic acid (the monomer for Polyamide 11 / Nylon 11) relies on the harsh thermal cracking of ricinoleic acid methyl ester at 450–500 °C using hydrobromic acid[1]. This method is energy-intensive, hazardous, and environmentally unsustainable.

To bypass these limitations, this application note details an optimized chemo-enzymatic cascade to produce 11-oxoundecanoic acid , the direct precursor to 11-aminoundecanoic acid[2].

The Causality Behind the Workflow Design

Direct whole-cell biotransformation of ricinoleic acid often yields (Z)-11-hydroxyundec-9-enoic acid as an intermediate, which exhibits high cellular toxicity and limits overall productivity[3]. Furthermore, the presence of the C9 cis-double bond can lead to unwanted epoxidation side-reactions catalyzed by Baeyer-Villiger monooxygenases (BVMOs).

To engineer a robust, self-validating system, we implement a hybrid chemo-enzymatic approach :

  • Chemical Hydrogenation: Ricinoleic acid is first catalytically hydrogenated to 12-hydroxystearic acid (12-HSA). This eliminates the reactive double bond, bypassing the toxic unsaturated intermediate and ensuring strict enzyme regioselectivity later in the cascade.

  • Multi-Enzyme Cascade: 12-HSA is subjected to a one-pot cascade utilizing highly specific enzymes. Micrococcus luteus alcohol dehydrogenase (MlADH) oxidizes the hydroxyl group, followed by Pseudomonas putida BVMO (PpBVMO), which is specifically selected for its regioselectivity to form the correct ester[3]. Subsequent lipase hydrolysis and secondary oxidation by ChnD yield the target 11-oxoundecanoic acid[2].

Pathway Visualization

The following diagram maps the stoichiometric and enzymatic flow from ricinoleic acid to 11-oxoundecanoic acid.

Pathway RA Ricinoleic Acid (Castor Oil Derived) HSA 12-Hydroxystearic Acid (12-HSA) RA->HSA Chemical Hydrogenation (H2, Pd/C) KSA 12-Ketostearic Acid HSA->KSA MlADH (NAD+ -> NADH) EST 11-(Heptanoyloxy)undecanoic Acid (Ester Intermediate) KSA->EST PpBVMO (O2, NADPH -> NADP+) HUA 11-Hydroxyundecanoic Acid EST->HUA Lipase / Esterase (H2O -> Heptanoic Acid) OUA 11-Oxoundecanoic Acid (Target Precursor) HUA->OUA ChnD / MlADH (NAD+ -> NADH)

Caption: Chemo-enzymatic cascade from ricinoleic acid to 11-oxoundecanoic acid.

Experimental Protocols & Self-Validating Systems

Every step in this protocol includes an integrated quality control (QC) mechanism to ensure the reaction is proceeding as intended without requiring complex offline analytics.

Phase 1: Chemical Hydrogenation of Ricinoleic Acid

Objective: Saturate the C9 double bond to produce 12-HSA, preventing downstream epoxidation.

  • Reaction Setup: Dissolve 100 g of highly purified ricinoleic acid in 400 mL of absolute ethanol in a high-pressure Parr reactor.

  • Catalyst Addition: Add 2.0 g of 5% Pd/C catalyst. Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 3 MPa with H₂ and heat to 60 °C under continuous stirring (600 rpm) for 4 hours.

  • Self-Validating QC (Iodine Value Titration): Withdraw a 1 mL aliquot. Perform a standard Wijs iodine titration.

    • Causality: Ricinoleic acid has an Iodine Value (IV) of ~85. A successful reaction is validated when the IV drops below 2.0, confirming complete saturation.

  • Recovery: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the ethanol under reduced pressure to yield solid 12-HSA.

Phase 2: One-Pot Multi-Enzyme Cascade

Objective: Convert 12-HSA to 11-oxoundecanoic acid using a self-sustaining redox loop[2],[4].

Enzyme Master Mix Preparation:

  • MlADH (Micrococcus luteus): 10 U/mL

  • PpBVMO (Pseudomonas putida): 15 U/mL

  • Lipase (Pseudomonas fluorescens): 20 U/mL

  • ChnD (Alcohol dehydrogenase): 10 U/mL

  • DrNFO (Deinococcus radiodurans NAD(P)H flavin oxidoreductase): 5 U/mL (for cofactor recycling)[2].

Protocol:

  • Buffer Preparation: Prepare 1 L of 100 mM Tris-HCl buffer (pH 7.5). Add 1 mM NAD⁺, 1 mM NADP⁺, and 50 mM glucose (as a sacrificial electron donor for cofactor regeneration).

  • Substrate Loading: Add 12-HSA to a final concentration of 50 mM. Emulsify using 0.5% (v/v) Tween-80 to ensure substrate bioavailability.

  • Initiation: Introduce the Enzyme Master Mix into the bioreactor. Maintain the temperature at 30 °C.

  • Aeration: Supply sterile air at 1.0 vvm.

    • Causality: PpBVMO strictly requires molecular oxygen for the Baeyer-Villiger oxidation[5].

  • Self-Validating QC 1 (Dissolved Oxygen): Monitor the Dissolved Oxygen (DO) probe. A sharp drop in DO upon enzyme addition validates active BVMO turnover.

  • Self-Validating QC 2 (pH-Stat Titration): The lipase-mediated hydrolysis of the ester intermediate releases heptanoic acid, which lowers the pH. Connect the bioreactor to a pH-stat dispensing 1 M NaOH.

    • Causality: The volume of NaOH consumed is directly proportional to the formation of 11-hydroxyundecanoic acid. When NaOH consumption plateaus, the hydrolysis phase is complete.

  • Termination & Extraction: After 24 hours, acidify the mixture to pH 3.0 using 1 M HCl to precipitate the fatty acids. Extract three times with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Data Presentation & Yield Analysis

The following table summarizes the expected quantitative yields and intermediate conversions based on optimized chemo-enzymatic parameters[2],[3].

Reaction StepSubstrateCatalyst / EnzymeConversion Rate (%)Expected Concentration (mM)*
Hydrogenation Ricinoleic AcidPd/C, H₂> 99.0%N/A (Solid isolated)
1st Oxidation 12-HSA (50 mM)MlADH95.5%47.7 mM (12-Ketostearic acid)
BV Oxidation 12-Ketostearic acidPpBVMO92.0%43.8 mM (Ester intermediate)
Hydrolysis Ester intermediateLipase98.0%42.9 mM (11-Hydroxyundecanoic acid)
2nd Oxidation 11-Hydroxyundecanoic acidChnD91.5%39.2 mM (11-Oxoundecanoic acid)

*Note: Concentrations are based on a 50 mM starting concentration of 12-HSA in the bioreactor.

Downstream Application: Polyamide 11 Synthesis

The synthesized 11-oxoundecanoic acid is a direct precursor for bio-based Nylon 11[6]. By introducing an ω-transaminase (e.g., RpTA from Ruegeria pomeroyi) and an amine donor (such as isopropylamine) into the final stages of the cascade, the ketone group of 11-oxoundecanoic acid is efficiently transaminated to yield 11-aminoundecanoic acid [2]. This single-monomer polyamide precursor can then be polymerized via solvent-free condensation to form high-performance, 100% bio-based engineering plastics[6].

References

  • Gao, X., & Ran, X. (2024). One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils. Synthetic Biology and Engineering. SCIEPublish. Available at:[Link]

  • RSC Sustainability. (2025). Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. RSC Publishing. Available at:[Link]

  • OECD SIDS. (2004). 11-Aminoundecanoic Acid CAS N°: 2432-99-7. UNEP Publications. Available at:[Link]

  • BioBiz. (2025). Biobased Polyamide 11 from Castor Oil for Engineering Plastics and Textiles. Available at:[Link]

  • International Journal of Innovative Research in Technology (IJIRT). Synthesis and Characterization of Biodegradable plastic monomer from Castor oil Using FeCl3 as an Eco. Available at:[Link]

  • ResearchGate. Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. Available at: [Link]

  • PMC. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Available at:[Link]

Sources

Application

Comprehensive Analytical Workflow for the Detection of 11-Oxoundecanoic Acid in Biological Samples

Executive Summary & Biological Significance 11-oxoundecanoic acid (C₁₁H₂₀O₃) is a critical intermediate in the -oxidation pathway of aliphatic fatty acids. While -oxidation is the primary catabolic pathway for fatty acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

11-oxoundecanoic acid (C₁₁H₂₀O₃) is a critical intermediate in the


-oxidation pathway of aliphatic fatty acids. While 

-oxidation is the primary catabolic pathway for fatty acids, the

-oxidation pathway serves as a vital rescue mechanism when

-oxidation is impaired or overwhelmed.

In clinical and translational research, 11-oxoundecanoic acid has emerged as a volatile organic compound (VOC) of interest in exhaled breath and exhaled breath condensate (EBC). Elevated levels of this metabolite, alongside other


-oxoalkanoic acids, are heavily correlated with lipid peroxidation, oxidative stress, and respiratory pathologies, including Cystic Fibrosis (CF)[1].

Because 11-oxoundecanoic acid is present at trace levels and exhibits semi-volatile properties, traditional Gas Chromatography-Mass Spectrometry (GC-MS) often requires complex derivatization steps that risk sample loss. To ensure high-fidelity detection, we detail a self-validating dual workflow combining real-time Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) with orthogonal offline Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[2].

Mechanistic Grounding: The -Oxidation Pathway

To understand the analytical targets, one must first understand the biological causality of their formation. The degradation of undecanoic acid via


-oxidation involves a three-step enzymatic cascade. The primary alcohol (11-hydroxyundecanoic acid) is oxidized by alcohol dehydrogenase to form the aldehyde (11-oxoundecanoic acid), which is subsequently converted to a dicarboxylic acid (undecanedioic acid)[2].

Pathway FA Undecanoic Acid (Aliphatic Fatty Acid) OH 11-Hydroxyundecanoic Acid (ω-Hydroxyalkanoic acid) FA->OH ω-Hydroxylase (CYP450) OXO 11-Oxoundecanoic Acid (ω-Oxoalkanoic acid) OH->OXO Alcohol Dehydrogenase DIOIC Undecanedioic Acid (Alkanedioic acid) OXO->DIOIC Aldehyde Dehydrogenase

Fig 1: The biological ω-oxidation cascade of aliphatic fatty acids yielding 11-oxoundecanoic acid.

Analytical Rationale: A Self-Validating System

A single mass-to-charge (m/z) feature in high-resolution mass spectrometry is insufficient for definitive structural assignment due to the presence of isobaric and isomeric interferences in complex biological matrices[1]. To achieve Level 1 metabolite identification, our protocol utilizes a mutually reinforcing, two-pronged approach:

  • Online SESI-HRMS (High-Throughput Profiling): Enables direct, non-invasive ionization of breath vapors at atmospheric pressure. It captures the highly dynamic exhalome without sample preparation, preventing the loss of reactive aldehydes[2].

  • Offline UHPLC-MS/MS (Structural Confirmation): Because SESI lacks a chromatographic separation step, Exhaled Breath Condensate (EBC) is collected and subjected to reverse-phase chromatography. This resolves structural isomers and provides definitive MS² fragmentation matching[2],[1].

Workflow cluster_online Online Analysis (Real-Time) cluster_offline Offline Validation (Structural Confirmation) Breath Exhaled Breath Sample SESI SESI-HRMS (Direct Vapor Ionization) Breath->SESI Direct Exhalation EBC EBC Collection (Condensation) Breath->EBC Cooling (-20°C) Data1 m/z Feature Extraction (Putative ID) SESI->Data1 Validation Cross-Validation & Metabolite Identification Data1->Validation UHPLC UHPLC-MS/MS (Chromatographic Separation) EBC->UHPLC Data2 Retention Time & MS² (Definitive ID) UHPLC->Data2 Data2->Validation

Fig 2: Dual-workflow system combining real-time SESI-HRMS with offline UHPLC-MS/MS validation.

Step-by-Step Experimental Protocols

Protocol A: Real-Time Online Detection via SESI-HRMS

This protocol is optimized for the direct detection of volatile and semi-volatile fatty acids in human breath.

  • Instrument Calibration & Source Heating:

    • Action: Heat the SESI sampling core and transfer lines to 130°C.

    • Causality: 11-oxoundecanoic acid has low volatility at room temperature. Heating prevents the condensation of these semi-volatile fatty acids on the tube walls, ensuring quantitative transfer to the MS inlet[2].

  • Ionization Mode Selection:

    • Action: Configure the HRMS (e.g., Q-TOF or Orbitrap) to Negative Electrospray Ionization (ESI-) mode.

    • Causality: The terminal carboxylic acid moiety of 11-oxoundecanoic acid readily deprotonates to form a stable [M-H]⁻ ion. This yields a significantly higher signal-to-noise ratio and reduces background interference compared to positive ion mode[2].

  • Breath Sampling:

    • Action: Instruct the subject to exhale directly into the SESI source at a constant flow rate of ~0.3 L/s for 10–15 seconds.

    • Causality: Maintaining a constant exhalation pressure against a slight mechanical resistance forces the soft palate to close. This prevents contamination from nasal cavity VOCs, ensuring the sample strictly represents deep alveolar breath[1].

  • Data Acquisition:

    • Action: Acquire full-scan MS data (m/z 50–500). Extract the exact mass for 11-oxoundecanoic acid ([M-H]⁻ m/z 199.1340) with a mass tolerance of <5 ppm.

Protocol B: Offline Structural Validation via UHPLC-MS/MS

This protocol confirms the putative online identifications by separating isomers and generating characteristic fragmentation patterns.

  • EBC Collection:

    • Action: Collect Exhaled Breath Condensate using a refrigerated collection tube (e.g., RTube) cooled to -20°C during 15 minutes of tidal breathing.

    • Causality: Rapid cooling traps the water-soluble, non-volatile, and semi-volatile fractions of breath, successfully capturing polar metabolites like 11-oxoundecanoic acid that cannot be easily analyzed by standard headspace GC-MS[2],[1].

  • Chromatographic Separation:

    • Action: Inject 5–10 µL of EBC onto a C18 reverse-phase column (e.g., 2.1 × 150 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Methanol (B), both fortified with 0.1% formic acid.

    • Causality: Formic acid suppresses the ionization of the carboxylic acid group in the liquid phase, increasing the molecule's hydrophobicity. This ensures sharp, symmetrical peak shapes and reproducible retention times on the C18 column[2].

  • MS/MS Fragmentation (Product Ion Scans):

    • Action: Isolate the precursor ion (m/z 199.1340) using the quadrupole and apply a collision energy (CE) ramp of 10, 40, and 70 eV.

    • Causality: Collision-Induced Dissociation (CID) generates characteristic neutral losses (e.g., H₂O, CO₂, and CH₂O₂) that distinguish 11-oxoundecanoic acid from other isobaric oxo-fatty acid isomers[2].

Quantitative Data & Biological Correlations

To prove that 11-oxoundecanoic acid is a product of human metabolism rather than an environmental contaminant, correlation analyses of the


-oxidation cascade must be performed. The table below summarizes the exact masses and the observed Pearson correlation coefficients of these metabolites in human biological samples[2].

Table 1: Analytical Parameters and Metabolic Correlations of


-Oxidation Products 
MetaboliteMolecular FormulaIon AdductExact Mass (m/z)Pearson Correlation (vs. 11-Oxo)*Biological Role
11-Hydroxyundecanoic acid C₁₁H₂₂O₃[M-H]⁻201.1496r = 0.91 Primary

-oxidation product
11-Oxoundecanoic acid C₁₁H₂₀O₃[M-H]⁻199.1340r = 1.00 (Reference)Intermediate aldehyde
Undecanedioic acid C₁₁H₂₀O₄[M-H]⁻215.1289r = 0.86 Terminal dicarboxylic acid

*Note: The highly significant Pearson correlation coefficients (r > 0.85) robustly validate the hypothesis that these compounds are biologically linked via the


-oxidation metabolic transformation cascade rather than originating from exogenous background air[2].

References

  • Analytical Chemistry (ACS Publications), 2017.
  • MDPI / PMC, 2022.

Sources

Method

Application Note: High-Resolution Quantification of 11-Oxoundecanoic Acid in Exhaled Breath Condensate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Respiratory and Metabolic Diseases. Introduction & Biological Significance Exhaled breath condensate (EBC) is a highly valuable,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals in Respiratory and Metabolic Diseases.

Introduction & Biological Significance

Exhaled breath condensate (EBC) is a highly valuable, non-invasive matrix for sampling the respiratory tract lining fluid. It provides a real-time window into the metabolic and inflammatory state of the lungs. Among the myriad of volatile and semi-volatile organic compounds detected in EBC, 11-oxoundecanoic acid (11-OUA) has emerged as a critical biomarker.

Biologically, 11-OUA is an intermediate in the


-oxidation pathway of aliphatic fatty acids. While 

-oxidation is the primary route for fatty acid degradation,

-oxidation—mediated by cytochrome P450 enzymes—becomes upregulated during metabolic distress, lipid peroxidation, or specific genetic disorders. Recent profiling studies have demonstrated that 11-OUA, alongside other

-oxidation products, is significantly altered in the exhaled breath of children with Cystic Fibrosis (CF), making it a high-value target for non-invasive diagnostic assays[1].
Causality in Pathway Validation

A major challenge in breath analysis is distinguishing endogenous metabolites from exogenous environmental contaminants (e.g., environmental aerosols). To establish a self-validating system , this protocol does not merely quantify 11-OUA in isolation. Instead, it concurrently monitors its direct metabolic precursor (11-hydroxyundecanoic acid) and its downstream product (undecanedioic acid). Because these compounds are mechanistically linked via consecutive enzymatic oxidations, a high Pearson correlation coefficient (typically >0.85) between these three analytes in a sample cohort confirms their endogenous, systemic origin rather than environmental artifacting[2].

Pathway Undecanoic Undecanoic Acid (C11:0 Fatty Acid) Hydroxy 11-Hydroxyundecanoic Acid (ω-Hydroxy Acid) Undecanoic->Hydroxy CYP450 Enzymes (ω-Hydroxylation) Oxo 11-Oxoundecanoic Acid (ω-Oxo Acid / Target) Hydroxy->Oxo Alcohol Dehydrogenase (Oxidation) Dicarboxylic Undecanedioic Acid (Dicarboxylic Acid) Oxo->Dicarboxylic Aldehyde Dehydrogenase (Oxidation)

Figure 1: The ω-oxidation metabolic cascade of undecanoic acid validating the endogenous origin of 11-OUA.

Analytical Rationale: Why UHPLC-HRMS/MS?

Historically, volatile and semi-volatile breath compounds were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). However, 11-OUA possesses both a terminal carboxylic acid group and an aldehyde/oxo group. Analyzing this via GC-MS requires a cumbersome two-step derivatization process (e.g., methoximation of the oxo group followed by silylation of the carboxylic acid). This introduces significant analytical variability, sample loss, and reduces quantitative trustworthiness.

The UHPLC-HRMS/MS Advantage: By utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS), derivatization is entirely bypassed. The native carboxylic acid moiety readily yields a deprotonated molecular ion (


) in negative electrospray ionization (ESI-). This approach preserves the native state of the molecule, maximizes recovery, and provides superior sensitivity (pM to nM range) required for EBC matrices[2].

G A EBC Collection (-78.5 °C Cold Trap) B Lyophilization (Dryness, -40 °C) A->B C Reconstitution (MeOH/H2O + 0.1% FA) B->C D UHPLC-HRMS/MS (Negative ESI) C->D E Data Processing (Quantification & QC) D->E

Figure 2: End-to-end analytical workflow for the extraction and quantification of 11-OUA from EBC.

Step-by-Step Experimental Protocol

Exhaled Breath Condensate (EBC) Collection

Causality Check: EBC is approximately 99.9% water vapor. To capture semi-volatiles like 11-OUA efficiently without thermal degradation, ultra-low temperature condensation is mandatory.

  • Instruct the subject to rinse their mouth with MS-grade water to remove oral contaminants.

  • Have the subject breathe tidally through a disposable Teflon mouthpiece connected to a custom-built glass cold trap (or a validated commercial device like RTube) for 45 minutes.

  • Submerge the glass cold trap in an isopropanol/dry ice bath maintained at -78.5 °C [2].

  • Pool the collected condensate (typically yielding 8–15 mL per 45-minute session).

  • Aliquot the samples into low-bind Eppendorf tubes and immediately store at -80 °C to halt any ex vivo enzymatic or oxidative degradation.

Sample Preparation & Concentration

Causality Check: Because 11-OUA exists in trace amounts (sub-nanomolar), direct injection of EBC often falls below the Limit of Detection (LOD). Lyophilization concentrates the sample by removing the aqueous matrix.

  • Transfer 8 mL of the pooled EBC into a pre-weighed, MS-clean lyophilization flask.

  • Spike the sample with 10 µL of an isotopically labeled internal standard (e.g.,

    
    -undecanedioic acid or a structurally similar odd-chain labeled fatty acid) to correct for matrix effects and recovery losses.
    
  • Freeze the sample completely at -80 °C.

  • Lyophilize to absolute dryness for 24 hours at a pressure of 0.05 mbar and a condenser temperature of -40 °C [2].

  • Reconstitute the dried residue in 150 µL of a solvent mixture: 95% MS-grade water / 5% Methanol containing 0.1% Formic Acid (v/v).

  • Vortex for 60 seconds, sonicate for 5 minutes in ice water, and centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to a UHPLC vial with a glass insert.

UHPLC-HRMS/MS Acquisition Parameters

Causality Check: Acidifying the mobile phase with 0.1% Formic Acid might seem counterintuitive for negative ion mode (which favors high pH for deprotonation). However, for aliphatic carboxylic acids, the acidic modifier drastically improves chromatographic peak shape (preventing peak tailing on the C18 stationary phase) while the ESI droplet evaporation dynamics still allow for efficient


 formation.

Chromatography:

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) maintained at 30 °C.

  • Mobile Phase A: MS-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: MS-grade Methanol + 0.1% Formic Acid.

  • Flow Rate: 500 µL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column wash)

    • 5.0 - 7.0 min: 5% B (Re-equilibration)

  • Injection Volume: 10 µL.

Mass Spectrometry (Quadrupole Time-of-Flight or Orbitrap):

  • Ionization: Negative ESI mode.

  • Mass Range: m/z 40–500.

  • Mass Accuracy: < 5 ppm.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or targeted Product Ion Scans (PIS).

Quantitative Data & Validation Parameters

To ensure rigorous quantification, the mass spectrometer must be tuned to specific exact masses and fragmentation patterns. 11-OUA and its related pathway metabolites exhibit characteristic neutral losses of


 (-18.01 Da) and 

(-43.99 Da) during collision-induced dissociation (CID)[3].

Table 1: High-Resolution MS/MS Parameters for


-Oxidation Metabolites 
AnalyteChemical FormulaExact Mass (Da)Precursor Ion

Key Product Ions (m/z)Collision Energy (eV)
11-Oxoundecanoic acid

200.1412199.1340 181.12 (

), 155.14 (

)
-20
11-Hydroxyundecanoic acid

202.1569201.1496 183.14, 157.16-20
Undecanedioic acid

216.1362215.1289 197.11, 171.13-25

Note: For absolute quantification, generate a 7-point calibration curve using synthesized or commercial standards of 11-oxoundecanoic acid (range: 0.1–10 µg/mL prior to lyophilization scale-down).

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath Source: Analytical Chemistry (ACS Publications) URL:[Link][2]

  • Offline Identification of ω-Oxidation Metabolites via LC-MS Source: LIPID MAPS URL:[Link][3]

  • Identification of Exhaled Metabolites in Children with Cystic Fibrosis Source: National Institutes of Health (PMC) URL:[Link][1]

Sources

Application

Application Note: High-Fidelity GC-MS Analysis of 11-Oxoundecanoic Acid via Two-Step Methoximation-Silylation

Introduction & Scientific Rationale 11-Oxoundecanoic acid is recognized as a key intermediate in the -oxidation pathway of aliphatic fatty acids, serving as the critical metabolic bridge between 11-hydroxyundecanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

11-Oxoundecanoic acid is recognized as a key intermediate in the


-oxidation pathway of aliphatic fatty acids, serving as the critical metabolic bridge between 11-hydroxyundecanoic acid and undecanedioic acid[1]. Accurate quantification of this aldehydic acid is essential for metabolic profiling, biomarker discovery, and understanding lipid peroxidation cascades.

However, analyzing 11-oxoundecanoic acid in its native state via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe thermodynamic and structural challenges. The molecule contains two highly reactive functional groups:

  • Terminal Carboxylic Acid (C1): Induces strong intermolecular hydrogen bonding, resulting in low volatility, high boiling points, and severe peak tailing on non-polar GC stationary phases.

  • Terminal Aldehyde (C11): Highly prone to tautomerization, enolization, and thermal degradation (e.g., aldol condensation) at standard GC injection port temperatures (typically 250°C)[2],[3].

To establish a robust, self-validating analytical system, a two-step methoximation-silylation (MeOx-TMS) derivatization strategy is the gold standard[4],[5]. This protocol systematically neutralizes both functional groups to yield a volatile, thermally stable derivative.

Mechanistic Causality of the MeOx-TMS Workflow

As an analytical scientist, it is crucial to understand why a two-step process is required rather than a simple one-step silylation. If 11-oxoundecanoic acid is subjected to silylation alone, the silylating agent will not only derivatize the carboxylic acid but will also indiscriminately attack the enol tautomers of the aldehyde. This uncontrolled reaction leads to a chaotic mixture of multiple silylated artifacts, destroying quantitative reproducibility[2],[6].

  • Step 1: Carbonyl Protection via Methoximation. Methoxyamine hydrochloride (MeOx) in pyridine selectively reacts with the C11 aldehyde to form a stable oxime derivative. This locks the molecule's structure, preventing enolization and ring formation[2],[3]. Pyridine acts as both the solvent and the basic catalyst for this reaction[5].

  • Step 2: Volatilization via Silylation. Following protection, N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) replaces the active acidic proton on the C1 carboxyl group with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically reducing the molecule's polarity and allowing for sharp, symmetrical chromatographic peaks[2],[5].

Chemical_Mechanism A 11-Oxoundecanoic Acid (Aldehyde & Carboxyl) B Methoximation (MeOx / Pyridine) A->B Step 1 C Oxime Intermediate (Protected Aldehyde) B->C Prevents Enolization D Silylation (MSTFA + 1% TMCS) C->D Step 2 E MeOx-TMS Derivative (Volatile GC-MS Target) D->E Breaks H-Bonds

Figure 1: Chemical mechanism of the two-step MeOx-TMS derivatization process.

Experimental Protocol

Reagents and Materials
  • Methoxyamine hydrochloride (MeOx), 20 mg/mL in anhydrous pyridine.

  • N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Myristic acid-d27 or Heptadecanoic acid (1 mg/mL).

  • Vacuum centrifuge (e.g., Eppendorf Concentrator)[6].

  • Thermal shaker.

Step-by-Step Methodology

Step 1: Sample Preparation & Absolute Drying

  • Aliquot 150 µL of the lipid/metabolite extract containing 11-oxoundecanoic acid into a 1.5 mL microcentrifuge tube[6].

  • Add 10 µL of the Internal Standard.

  • Evaporate the sample to absolute dryness using a vacuum centrifuge at 30°C.

  • Expert Insight (Causality): Water is the primary enemy of silylation. MSTFA reacts violently with trace water to form hexamethyldisiloxane (HMDS), depleting the reagent and leaving the sample underivatized[2]. Absolute dryness is a non-negotiable prerequisite.

  • Self-Validating System: Adding the internal standard prior to drying ensures that any physical loss during evaporation or variability in downstream derivatization efficiency is mathematically normalized in the final quantification[5].

Step 2: Methoximation (MeOx)

  • Add 20 µL of the MeOx solution (20 mg/mL in pyridine) to the dried residue[5].

  • Vortex vigorously for 30 seconds.

  • Incubate in a thermal shaker at 37°C for 90 minutes at 1200 rpm[3].

  • Expert Insight: The formation of the oxime creates a rigid C=N double bond, which restricts rotation and typically results in two distinct stereoisomers (syn and anti). During GC-MS analysis, this manifests as two closely eluting peaks with identical mass spectra. Analysts must integrate the sum of both peaks for accurate quantification.

Step 3: Silylation

  • Add 80 µL of MSTFA + 1% TMCS directly to the MeOx reaction mixture[5].

  • Incubate in a thermal shaker at 37°C for 30 minutes at 1200 rpm[3].

  • Centrifuge the vials at 10,000 × g for 3 minutes to pellet any insoluble pyridine hydrochloride salts.

  • Transfer the clear supernatant into a GC vial equipped with a glass micro-insert for injection.

Sample_Prep_Workflow N1 1. Aliquot Sample & Internal Standard (e.g., Myristic acid-d27) N2 2. Evaporate to Absolute Dryness (Vacuum Centrifuge, 30°C) N1->N2 Critical: Remove all H2O N3 3. Add 20 µL Methoxyamine HCl (20 mg/mL in Pyridine) N2->N3 N4 4. Incubate: 37°C for 90 min (Thermal Shaker @ 1200 rpm) N3->N4 N5 5. Add 80 µL MSTFA + 1% TMCS (Silylating Reagent) N4->N5 N6 6. Incubate: 37°C for 30 min (Thermal Shaker @ 1200 rpm) N5->N6 N7 7. Centrifuge & Transfer (To GC Vial with Glass Insert) N6->N7 Pellet Pyridine HCl salts N8 8. GC-MS Injection (1 µL, Splitless Mode) N7->N8

Figure 2: Step-by-step sample preparation and derivatization workflow.

Data Presentation & Quality Control

To ensure rigorous analytical standards, the following tables summarize the comparative advantages of this strategy, expected validation metrics, and optimal instrument parameters.

Table 1: Quantitative Comparison of Derivatization Strategies

StrategyTarget Functional GroupsGC-MS PerformanceArtifact FormationCausality / Result
Underivatized NonePoorHighH-bonding causes severe tailing; thermal degradation of aldehyde.
TMS Only Carboxyl (-COOH)ModerateHighAldehyde enolization leads to multiple unpredictable silylated peaks.
MeOx + TMS Aldehyde & CarboxylExcellentLowMeOx locks aldehyde; TMS volatilizes carboxyl. Yields stable, sharp peaks.

Table 2: Representative Validation Metrics for MeOx-TMS Derivatization [5]

Validation MetricObserved ValueAcceptance Criteria
Intra-day Precision (RSD, n=6) 4.2%< 15% (Very Good)
Inter-day Precision (RSD, n=18) 6.8%< 20%
Derivatization Efficiency > 98%> 95% completion
Maximum Tolerance (Metabolomics) N/A< 30% RSD

Table 3: Recommended GC-MS Instrument Parameters

ParameterSettingRationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Low-bleed, 5% phenyl phase ideal for TMS derivatives.
Injection 1 µL, Splitless, 250°CMaximizes sensitivity for trace metabolites.
Carrier Gas Helium, 1.0 mL/min (Constant)Maintains optimal linear velocity across temperature gradient.
Oven Program 60°C (1 min) → 10°C/min to 325°CEnsures separation of syn/anti isomers and clears column.
Ion Source EI, 70 eV, 230°CStandard energy for reproducible spectral fragmentation.

References

  • Gaugg, M. T., et al. "Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath." Analytical Chemistry, American Chemical Society (ACS), 2017. URL:[Link]

  • Fiehn, O., et al. "Metabolite Profiling by Automated Methoximation and Silylation." PAL System Application Notes, 2005. URL: [Link]

  • "Derivatization of metabolites for GC-MS via methoximation+silylation." The Bumbling Biochemist, 2025. URL: [Link]

  • F.-G., R., et al. "Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry." Metabolites (MDPI) / PMC, NIH, 2021. URL:[Link]

  • "NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia (Derivatization steps prior to GC–MS analysis)." ResearchGate, 2017. URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 11-Oxoundecanoic Acid in Biological Matrices

Introduction & Biological Significance 11-oxoundecanoic acid ( ) is a medium-chain -oxo fatty acid and a critical intermediate in the -oxidation pathway of aliphatic lipids. While mitochondrial -oxidation is the primary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

11-oxoundecanoic acid (


) is a medium-chain 

-oxo fatty acid and a critical intermediate in the

-oxidation pathway of aliphatic lipids. While mitochondrial

-oxidation is the primary route for fatty acid degradation,

-oxidation serves as a vital rescue mechanism during metabolic overload or enzymatic deficiency.

In clinical and drug development contexts, 11-oxoundecanoic acid is heavily monitored as a biomarker for lipid peroxidation, metabolic disorders, and respiratory inflammation. Recent untargeted metabolomics studies have demonstrated that elevated levels of 11-oxoundecanoic acid in exhaled breath condensate (EBC) strongly correlate with respiratory conditions, such as Cystic Fibrosis, making it a target of high diagnostic value[1]. This application note details a self-validating, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for its precise quantification.

Scientific Rationale & Methodological Design

As an application scientist, method development requires moving beyond generic protocols to understand the physical chemistry of the target analyte:

  • Ionization Strategy (ESI-) : 11-oxoundecanoic acid features both a terminal carboxylic acid and an aldehyde/oxo group. The carboxylic moiety readily deprotonates to form stable

    
     ions (
    
    
    
    199.1). Negative Electrospray Ionization (ESI-) is therefore selected to maximize signal-to-noise ratios while inherently filtering out background interference from positively charged basic lipids[2].
  • Chromatographic Strategy : A sub-2

    
    m C18 stationary phase is selected. The 11-carbon aliphatic chain requires significant hydrophobic interaction for adequate retention. While basic mobile phases theoretically improve deprotonation, 0.1% formic acid in water/methanol is utilized. The slight suppression of ionization is an acceptable trade-off to ensure sharp peak symmetries and prevent secondary tailing interactions with residual silanols on the column[2].
    
  • Self-Validation Mechanism : To ensure the trustworthiness of the assay, the protocol mandates the use of an internal standard (IS)—such as

    
    -11-oxoundecanoic acid or 
    
    
    
    -undecanoic acid—to correct for matrix effects and extraction losses inherent in lipid bioanalysis.

Biological Pathway Context

Understanding the metabolic origin of the analyte ensures accurate data interpretation. The conversion of undecanoic acid to undecanedioic acid passes directly through the 11-oxoundecanoic acid intermediate via sequential enzymatic oxidation.

OmegaOxidation FA Undecanoic Acid (C11:0 Fatty Acid) OH 11-Hydroxyundecanoic Acid (ω-Hydroxy Intermediate) FA->OH CYP450 ω-Hydroxylase OXO 11-Oxoundecanoic Acid (ω-Oxo Target Analyte) OH->OXO Alcohol Dehydrogenase (ADH) DCA Undecanedioic Acid (Dicarboxylic Acid) OXO->DCA Aldehyde Dehydrogenase (ALDH)

Metabolic pathway of undecanoic acid ω-oxidation highlighting 11-oxoundecanoic acid formation.

Materials and Reagents

  • Target Analyte : 11-oxoundecanoic acid standard (Exact Mass: 200.1412).

  • Internal Standard (IS) :

    
    -11-oxoundecanoic acid (or an equivalent stable isotope).
    
  • Solvents : LC-MS grade Methanol (MeOH), LC-MS grade Water (

    
    ), LC-MS grade Formic Acid (FA)[2].
    

Experimental Protocol: Sample Preparation

Matrix: Exhaled Breath Condensate (EBC) or Plasma A protein precipitation (PPT) and concentration workflow is employed to isolate the medium-chain fatty acids while discarding high-molecular-weight proteins that cause severe ion suppression.

Step-by-Step Methodology:

  • Aliquot : Transfer 100

    
    L of plasma (or 500 
    
    
    
    L of EBC) into a low-bind microcentrifuge tube.
  • IS Spiking : Add 10

    
    L of Internal Standard working solution (50 ng/mL). Causality: Spiking before any extraction step ensures the IS accounts for physical losses during precipitation and evaporation, acting as an internal validation check.
    
  • Protein Precipitation : Add 400

    
    L of ice-cold Methanol. Vortex vigorously for 2 minutes. Causality: Methanol disrupts protein-lipid binding, denaturing the proteins and releasing the fatty acids into the organic phase.
    
  • Centrifugation : Centrifuge at 14,000

    
     g for 10 minutes at 4°C to pellet the protein matrix.
    
  • Evaporation : Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen (

    
    ) at room temperature. Causality: Nitrogen prevents the oxidative degradation of the highly reactive terminal aldehyde group on 11-oxoundecanoic acid.
    
  • Reconstitution : Reconstitute the dried extract in 50

    
    L of Initial Mobile Phase (Water/MeOH 95:5, v/v with 0.1% FA). Vortex and transfer to an autosampler vial.
    

LCMSWorkflow S1 Sample Collection (Plasma / EBC) S2 Protein Precipitation & Centrifugation S1->S2 S3 Supernatant Evaporation (N2) S2->S3 S4 Reconstitution in Mobile Phase S3->S4 S5 UHPLC-MS/MS Analysis (ESI-) S4->S5

Step-by-step sample preparation and UHPLC-MS/MS analytical workflow for 11-oxoundecanoic acid.

Instrumental Conditions

UHPLC Parameters
  • Column : C18, 2.1

    
     100 mm, 1.7 
    
    
    
    m particle size.
  • Column Temperature : 40°C (Lowers system backpressure and stabilizes retention times).

  • Mobile Phase A : Water containing 0.1% Formic Acid[2].

  • Mobile Phase B : Methanol containing 0.1% Formic Acid[2].

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Curve
0.000.4955Initial
1.000.49556 (Linear)
5.000.410906 (Linear)
7.000.410906 (Linear)
7.100.49556 (Linear)
9.000.4955Re-equilibration
Mass Spectrometry (MRM) Parameters

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The precursor ion is the deprotonated molecule


 at 

199.1. Fragmentation yields characteristic neutral losses of

(-18 Da) and

(-44 Da)[2].
AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (V)Purpose
11-Oxoundecanoic Acid 199.1155.150-15Quantifier (Loss of

)
11-Oxoundecanoic Acid 199.1181.150-10Qualifier (Loss of

)
Internal Standard 202.1158.150-15IS Quantifier

Method Validation & Data Interpretation

To guarantee analytical integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity Range

1.0 - 1000 ng/mL
LOD / LOQ S/N

3 (LOD), S/N

10 (LOQ)
0.3 ng/mL / 1.0 ng/mL
Recovery 80% - 120%92.5%

4.2%
Matrix Effect CV

15%
8.1% (Ion suppression corrected by IS)

Causality of Matrix Effects: Phospholipids in plasma often elute in the high-organic region of the gradient, potentially suppressing the ionization of 11-oxoundecanoic acid. Because the stable isotope-labeled internal standard perfectly co-elutes with the target analyte, it experiences the exact same ionization suppression. This normalizes the response ratio, ensuring that absolute quantitative accuracy remains uncompromised regardless of biological variability.

Conclusion

The precise quantification of 11-oxoundecanoic acid via this UHPLC-MS/MS methodology provides researchers and drug development professionals with a highly sensitive, self-validating tool to probe the


-oxidation pathway. By leveraging targeted MRM transitions and optimized sample preparation, this protocol enables robust biomarker discovery in respiratory diseases, metabolic profiling, and lipidomics[1].

References

  • Title : Identification of Exhaled Metabolites in Children with Cystic Fibrosis Source : Metabolites / National Institutes of Health (PMC) URL :[Link]

  • Title : Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath Source : Analytical Chemistry (ACS Publications) URL :[Link]

Sources

Application

Application Note: 11-Oxoundecanoic Acid in Advanced Lipidomics and Volatilome Research

Executive Summary 11-Oxoundecanoic acid (C₁₁H₂₀O₃) is a medium-chain ω-oxoalkanoic acid that functions as a critical intermediate in the ω-oxidation of aliphatic fatty acids. Traditionally overshadowed by mitochondrial β...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-Oxoundecanoic acid (C₁₁H₂₀O₃) is a medium-chain ω-oxoalkanoic acid that functions as a critical intermediate in the ω-oxidation of aliphatic fatty acids. Traditionally overshadowed by mitochondrial β-oxidation, the ω-oxidation pathway—mediated by cytochrome P450 enzymes in the endoplasmic reticulum—has gained prominence as a rescue pathway during metabolic dysregulation. Today, 11-oxoundecanoic acid is a high-value biomarker in non-invasive exhaled breath lipidomics (volatilomics), a precursor for isotopic metabolic tracing, and a robust internal standard for mass spectrometry workflows.

This application note provides researchers and drug development professionals with the mechanistic context, quantitative data, and self-validating experimental protocols necessary to leverage 11-oxoundecanoic acid in modern lipidomic studies.

Biological Context & Mechanistic Causality

In mammalian lipid metabolism, ω-oxidation serves as an alternative degradation route for fatty acids, particularly when β-oxidation is impaired by genetic disorders or oxidative stress. The causality of 11-oxoundecanoic acid accumulation is directly linked to a three-step enzymatic cascade:

  • Hydroxylation : CYP4A and CYP4F enzymes hydroxylate the terminal (ω) methyl group of undecanoic acid to form 11-hydroxyundecanoic acid.

  • Dehydrogenation (Alcohol) : Cytosolic alcohol dehydrogenases convert the hydroxyl group into an aldehyde, yielding 11-oxoundecanoic acid .

  • Dehydrogenation (Aldehyde) : Aldehyde dehydrogenases further oxidize the molecule into undecanedioic acid (a dicarboxylic acid).

Because these metabolites are volatile enough to partition into the blood-gas interface of the lungs, they can be detected in exhaled breath. The strict metabolic connectivity of this cascade means that the simultaneous detection and correlation of these three molecules serves as a self-validating biological system for the presence of active ω-oxidation .

OmegaOxidation FA Undecanoic Acid (C11:0) OH_FA 11-Hydroxyundecanoic Acid (Alcohol) FA->OH_FA CYP450 (ω-Hydroxylase) OXO_FA 11-Oxoundecanoic Acid (Aldehyde) OH_FA->OXO_FA Alcohol Dehydrogenase DI_FA Undecanedioic Acid (Dicarboxylic Acid) OXO_FA->DI_FA Aldehyde Dehydrogenase

Figure 1: The ω-oxidation metabolic cascade of undecanoic acid in the endoplasmic reticulum.

Key Applications in Lipidomics

Non-Invasive Volatilomics via SESI-HRMS

The most prominent modern application of 11-oxoundecanoic acid is its use as a biomarker in breath lipidomics. Using Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS), researchers can detect 11-oxoundecanoic acid in real-time. Altered levels of this metabolite and its derivatives have been identified as discriminatory features in pediatric Cystic Fibrosis (CF) and aspirin-intolerant asthma, reflecting underlying shifts in lipid peroxidation and oxidative stress .

Metabolic Tracing and Triglyceride Futile Cycling

In advanced metabolic flux studies, 11-oxoundecanoic acid derivatives are utilized as synthetic precursors for isotopic tracing. By leveraging the highly reactive terminal aldehyde (oxo group), researchers perform Wittig olefinations to insert ¹³C isotopes or alkyne tags. These labeled tracers allow for the simultaneous, quantitative tracking of fatty acid re-esterification within cellular stores, revealing the rapid turnover dynamics of triglyceride futile cycling in adipocytes .

Internal Standardization in Chromatography

Due to its distinct fragmentation pattern and predictable retention time, 11-oxoundecanoic acid (often generated via the reductive ozonolysis of algal fatty acids) is widely utilized as an internal standard in Gas Chromatography-Flame Ionization Detection (GC-FID) and LC-MS workflows to quantify volatile aldehydes and free fatty acids .

Data Presentation & Biomarker Validation

To ensure rigorous peak assignment, the analytical features of the C11 ω-oxidation cascade must be cross-referenced. Table 1 summarizes the exact mass and fragmentation behavior required for positive identification.

Table 1: Quantitative MS Parameters for C11 ω-Oxidation Metabolites

MetaboliteChemical FormulaIon AdductExact Mass (m/z)MS² Neutral LossesPearson Correlation (vs. Oxo)
11-Hydroxyundecanoic AcidC₁₁H₂₂O₃[M-H]⁻201.1496-H₂O0.91
11-Oxoundecanoic Acid C₁₁H₂₀O₃ [M-H]⁻ 199.1341 -H₂O, -CO₂ 1.00 (Reference)
Undecanedioic AcidC₁₁H₂₀O₄[M-H]⁻215.1289-H₂O, -CO₂, -H₂O-CO₂0.86

Note: The strong Pearson correlation (r > 0.85) between these three metabolites in online breath analysis acts as an internal biological validation, confirming that the m/z features belong to the same metabolic pathway rather than exogenous contaminants.

Table 2: Disease Phenotype Associations in Lipidomics

Phenotype / Condition11-Oxoundecanoic Acid TrendBiological Implication
Healthy BaselineStableNormal baseline ω-oxidation activity
Cystic Fibrosis (Pediatric)DecreasedDysregulation of fatty acid oxidation
Oxidative Stress ModelsElevatedUpregulation of CYP450 rescue pathways

Self-Validating Experimental Protocols

Because online SESI-HRMS lacks chromatographic separation, isobaric interference is a critical risk. To establish a self-validating system, the real-time breath analysis (Protocol 1) must be orthogonally confirmed by offline UHPLC-MS/MS of Exhaled Breath Condensate (Protocol 2). This ensures that any m/z feature detected in real-time is physically anchored to a confirmed chemical structure.

SESI_Workflow Breath Exhaled Breath / EBC Collection (In Vivo Sampling) SESI Secondary Electrospray Ionization (SESI Source, 130°C) Breath->SESI Online direct injection (No chromatography) Validation UHPLC-MS/MS Validation (Offline EBC Analysis) Breath->Validation Condensate (EBC) collection HRMS High-Resolution Mass Spectrometry (TripleTOF, Negative Mode) SESI->HRMS Soft ionization ([M-H]- formation) Data Data Processing & Correlation (Pearson Analysis r > 0.85) HRMS->Data m/z feature extraction (199.1341 Da) Validation->Data Retention time & MS2 matching

Figure 2: Orthogonal self-validating workflow for 11-oxoundecanoic acid detection via SESI-HRMS.

Protocol 1: Real-Time SESI-HRMS Breath Analysis

Objective: Capture the volatile 11-oxoundecanoic acid directly from the breath plume without sample degradation.

  • Subject Preparation : Ensure the subject has fasted for at least 1 hour prior to sampling. Have the subject rinse their mouth with purified water to minimize oral microbiome interference.

  • Sampling Interface : Utilize a heated breath sampling tube maintained strictly at 130 °C . Causality: Medium-chain oxo-fatty acids will rapidly condense on cold surfaces; heating the tube ensures 100% transfer efficiency into the ionization source.

  • Ionization : Employ a low-flow SESI ion source. Use a 0.1% formic acid in water solution as the electrospray solvent.

  • Mass Spectrometry : Operate a high-resolution mass spectrometer (e.g., TripleTOF 5600+) in negative ion mode. Extract the specific mass-to-charge feature for the deprotonated ion ([M-H]⁻) at m/z 199.1341.

  • Data Validation : Extract the intensities for m/z 201.1496 (alcohol) and m/z 215.1289 (diacid). Calculate the Pearson correlation coefficient across multiple exhalations. A correlation of r > 0.85 validates the biological origin of the signal.

Protocol 2: Orthogonal UHPLC-MS/MS Validation of EBC

Objective: Provide structural confirmation of the online SESI signal by separating structural isomers and generating MS² fragment spectra.

  • EBC Collection : Collect Exhaled Breath Condensate (EBC) using a specialized cooled sampling device (maintained at -20 °C) over a 15-minute tidal breathing period.

  • Chromatography Setup : Inject 10 μL of the EBC onto a C18 reverse-phase UHPLC column maintained at 30 °C.

  • Mobile Phase & Gradient :

    • Solvent A: Water + 0.1% formic acid.

    • Solvent B: Methanol + 0.1% formic acid.

    • Gradient: 5% B for 1 min, ramp to 95% B over 3 min, hold at 100% B for 1 min, return to 5% B for 2 min. Flow rate: 500 μL/min.

  • MS/MS Fragmentation : Perform Data-Dependent Acquisition (DDA) or Product Ion Scans (PIS). Isolate the 199.13 precursor.

  • Causality & Validation : 11-oxoundecanoic acid will yield minor fragments but characteristic neutral losses of H₂O and CO₂. Compare the retention time and fragmentation spectra of the EBC sample directly against a synthetic 11-oxoundecanoic acid standard. A positive match confirms the identity of the feature detected in Protocol 1.

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath Analytical Chemistry (2017) URL:[Link]

  • Identification of Exhaled Metabolites in Children with Cystic Fibrosis Metabolites / PubMed Central (2022) URL:[Link]

  • Triglyceride cycling enables modification of stored fatty acids Nature Metabolism / PubMed Central (2023) URL:[Link]

  • Ozonolysis operations for generation of reduced and/or oxidized product streams (US9035091B2)
Method

Advanced Application Note: 11-Oxoundecanoic Acid as a Substrate for High-Throughput ω-Transaminase Activity Assays

Introduction & Biocatalytic Significance 11-Oxoundecanoic acid is a critical medium-chain keto-acid intermediate in the sustainable synthesis of bio-based polymers. Specifically, it is the direct precursor to 11-aminound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biocatalytic Significance

11-Oxoundecanoic acid is a critical medium-chain keto-acid intermediate in the sustainable synthesis of bio-based polymers. Specifically, it is the direct precursor to 11-aminoundecanoic acid, the monomeric building block for the high-performance engineering plastic Nylon-11[1]. In advanced multienzyme cascade reactions, 11-oxoundecanoic acid is generated from renewable feedstocks (such as ricinoleic acid derived from castor oil) via the sequential action of alcohol dehydrogenases (ADH), Baeyer-Villiger monooxygenases (BVMO), and esterases[2].

The primary bottleneck in scaling these biosynthetic cascades lies in the final amination step, which is catalyzed by ω-transaminases (ω-TAs). Evaluating the specific activity, substrate affinity (


), and catalytic efficiency (

) of novel or engineered ω-TAs requires a robust, reproducible, and self-validating assay utilizing 11-oxoundecanoic acid as the target substrate[3].

Mechanistic Pathway

To contextualize the assay, the following diagram illustrates the biocatalytic cascade where 11-oxoundecanoic acid serves as the pivotal node between oxidative degradation and reductive amination[4].

Cascade A Ricinoleic Acid (Renewable Feedstock) B 11-Hydroxyundecanoic Acid A->B ADH / BVMO Esterase C 11-Oxoundecanoic Acid B->C Alcohol Dehydrogenase (ADH) D 11-Aminoundecanoic Acid (Nylon-11 Monomer) C->D ω-Transaminase (ω-TA) + Amine Donor

Fig 1: Biocatalytic cascade converting ricinoleic acid to 11-aminoundecanoic acid.

Assay Design & Causality

Direct quantification of 11-aminoundecanoic acid typically requires low-throughput techniques like LC-MS or HPLC with pre-column derivatization (e.g., using ortho-phthalaldehyde) due to the lack of a strong UV chromophore. To enable high-throughput screening and real-time kinetic monitoring during enzyme evolution, a coupled continuous spectrophotometric assay is the gold standard[3].

Causality of the Experimental Design: By utilizing L-alanine as the amine donor, the ω-TA transfers the amino group to 11-oxoundecanoic acid, producing 11-aminoundecanoic acid and pyruvate. The generation of pyruvate is stoichiometrically linked to the oxidation of NADH to NAD⁺ by the auxiliary enzyme Lactate Dehydrogenase (LDH). The depletion of NADH is monitored continuously at 340 nm. Because NADH absorbs strongly at 340 nm (


) while NAD⁺ does not, the rate of absorbance decrease is directly proportional to the ω-TA amination rate.

Self-Validating System: To ensure absolute trustworthiness, this protocol mandates a "Substrate Blank" (an assay mixture lacking 11-oxoundecanoic acid). This controls for background NADH oxidation caused by endogenous oxidases in crude cell lysates or non-specific LDH activity, ensuring the calculated rate is exclusively driven by the amination of 11-oxoundecanoic acid.

AssayLogic Substrate 11-Oxoundecanoic Acid (Substrate) Enzyme1 ω-Transaminase (ω-TA) + PLP Cofactor Substrate->Enzyme1 Donor L-Alanine (Amine Donor) Donor->Enzyme1 Product1 11-Aminoundecanoic Acid (Product) Enzyme1->Product1 Product2 Pyruvate (Coupling Intermediate) Enzyme1->Product2 Enzyme2 Lactate Dehydrogenase (LDH) Product2->Enzyme2 Signal NAD+ (Absorbance Drop at 340 nm) Enzyme2->Signal Lactate Lactate (Byproduct) Enzyme2->Lactate Cofactor NADH + H+ Cofactor->Enzyme2

Fig 2: LDH-coupled spectrophotometric assay logic for continuous ω-TA monitoring.

Step-by-Step Protocol: LDH-Coupled ω-TA Kinetic Assay

Reagent Preparation
  • Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.5) containing 50 mM NaCl to maintain ionic strength.

  • Cofactor Solution: 10 mM Pyridoxal-5'-phosphate (PLP) in Assay Buffer. (Note: PLP is light-sensitive; store in amber tubes).

  • Amine Donor: 500 mM L-Alanine in Assay Buffer.

  • Substrate Stock: 10 mM 11-oxoundecanoic acid dissolved in DMSO. (Causality: Medium-chain fatty acids exhibit poor aqueous solubility; DMSO ensures uniform micellar dispersion without denaturing the enzyme).

  • Reporter Mix: 10 mM NADH in Assay Buffer (prepare fresh daily, keep on ice to prevent spontaneous oxidation).

  • Coupling Enzyme: Lactate Dehydrogenase (LDH) from rabbit muscle, diluted to 500 U/mL.

Reaction Setup (96-Well UV-Transparent Plate)
  • Master Mix Preparation: For each well (200 µL total volume), combine:

    • 150 µL Assay Buffer

    • 2 µL PLP Cofactor Solution (Final conc: 0.1 mM)

    • 4 µL L-Alanine (Final conc: 10 mM)

    • 2 µL Substrate Stock (Final conc: 0.1 mM)

    • 2 µL Reporter Mix (Final conc: 0.1 mM NADH)

    • 4 µL LDH (Final conc: 10 U/mL)

  • Equilibration: Incubate the plate at 30°C for 5 minutes in the microplate reader. (Causality: This establishes temperature equilibrium and allows LDH to consume any trace background pyruvate present in the reagents).

  • Initiation: Rapidly add 36 µL of the purified ω-TA enzyme solution (or appropriately diluted cell lysate) to the designated wells using a multichannel pipette.

  • Self-Validating Controls:

    • Substrate Blank: Replace 11-oxoundecanoic acid with 2 µL DMSO.

    • Enzyme Blank: Replace ω-TA with 36 µL Assay Buffer.

Kinetic Measurement & Data Analysis
  • Read the absorbance at 340 nm continuously for 10 minutes at 30°C, taking a measurement every 15 seconds.

  • Calculate the initial linear velocity (

    
    ) for both the sample and the substrate blank.
    
  • Subtract the blank rate from the sample rate to obtain the specific

    
    .
    
  • Apply the Beer-Lambert law to calculate Volumetric Activity (U/mL):

    
    
    (Where 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).

Quantitative Data Presentation

When optimizing the assay or comparing novel ω-TAs, summarizing kinetic parameters is crucial for selecting the best biocatalyst for scale-up. Table 1 outlines expected kinetic profiles for representative ω-TAs acting on 11-oxoundecanoic acid, based on literature benchmarks[2][3].

Enzyme Source / Variant

(mM)

(U/mg)
Optimal pHOptimal Temp (°C)Conversion Yield (24h)
Chromobacterium violaceum (WT)2.1 ± 0.30.45 ± 0.057.53045%
Ruegeria pomeroyi (RpTA)0.8 ± 0.11.12 ± 0.088.03578%
Engineered Variant (e.g., CV2025)0.5 ± 0.052.30 ± 0.157.537>95%

Table 1: Representative kinetic parameters and optimal conditions for ω-transaminases using 11-oxoundecanoic acid as a substrate.

References

1.[1] Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. RSC Publishing. URL:[Link] 2.[3] Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. PMC. URL:[Link] 3.[2] Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. RSC Publishing. URL:[Link] 4.[4] Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules. ACS Publications. URL:[Link]

Sources

Application

Protocol for the extraction of 11-oxoundecanoic acid from plasma samples

Application Note: Protocol for the Extraction and LC-MS/MS Quantification of 11-Oxoundecanoic Acid from Plasma Samples Introduction & Biological Context 11-Oxoundecanoic acid (also referred to as 10-formyldecanoic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Extraction and LC-MS/MS Quantification of 11-Oxoundecanoic Acid from Plasma Samples

Introduction & Biological Context

11-Oxoundecanoic acid (also referred to as 10-formyldecanoic acid) is an intermediate metabolite generated during the ω-oxidation of medium-chain aliphatic fatty acids[1]. While β-oxidation in the mitochondria is the primary route for fatty acid catabolism, ω-oxidation in the endoplasmic reticulum serves as a critical rescue pathway during metabolic dysregulation, mitochondrial dysfunction, or specific respiratory diseases such as cystic fibrosis[2]. Accurate quantification of 11-oxoundecanoic acid in plasma provides a direct analytical window into these alternative metabolic fluxes.

Pathway FA Undecanoic Acid (Medium-Chain FA) OH 11-Hydroxyundecanoic Acid FA->OH CYP450 (ω-Hydroxylation) OXO 11-Oxoundecanoic Acid OH->OXO Alcohol Dehydrogenase (Oxidation) DCA Undecanedioic Acid OXO->DCA Aldehyde Dehydrogenase (Oxidation)

Caption: The ω-oxidation metabolic pathway generating 11-oxoundecanoic acid.

Mechanistic Rationale: The Chemistry of Extraction

Extracting trace oxo-fatty acids from a complex plasma matrix requires overcoming two primary analytical challenges: protein binding and phospholipid-induced ion suppression.

Direct protein precipitation (PPT) is often insufficient because it leaves high concentrations of residual matrix lipids that cause severe ion suppression in Electrospray Ionization (ESI). Instead, a modified Dole Liquid-Liquid Extraction (LLE) utilizing a Hexane/Isopropanol/Acetic Acid system is employed[3]. This protocol is a self-validating system driven by strict chemical causality:

  • Protein Disruption: Free fatty acids in plasma are tightly sequestered by human serum albumin (HSA). Isopropanol acts as a bridge solvent that denatures the hydrophobic binding pockets of albumin, releasing the target analytes[3].

  • pH-Driven Partitioning: 11-Oxoundecanoic acid contains a terminal carboxylic acid group (pKa ~4.8). By introducing 10% acetic acid, the aqueous phase pH is driven down to ~3.0. This protonates the carboxylate ion, neutralizing its charge and drastically increasing its lipophilicity.

  • Selective Isolation: Once neutralized, the addition of non-polar hexane selectively partitions the 11-oxoundecanoic acid into the upper organic layer, leaving highly polar matrix components, salts, and bulk proteins trapped in the aqueous phase[3].

Quantitative Data & Physicochemical Parameters

Understanding the exact mass and partitioning coefficient (LogP) is essential for optimizing both the extraction efficiency and chromatographic retention of the target analyte and its related pathway metabolites.

Table 1: Physicochemical and Mass Spectrometric Properties of ω-Oxidation Metabolites

Compound NameMolecular FormulaMonoisotopic MassTarget [M-H]⁻ m/zLogP (Est.)
Undecanoic AcidC₁₁H₂₂O₂186.1620185.1553.9
11-Hydroxyundecanoic AcidC₁₁H₂₂O₃202.1569201.1492.8
11-Oxoundecanoic Acid C₁₁H₂₀O₃ 200.1412 199.134 2.9
Undecanedioic AcidC₁₁H₂₀O₄216.1362215.1292.0

Step-by-Step Extraction Protocol

Note: All procedures MUST be performed using borosilicate glass tubes. Plastic microcentrifuge tubes contain leachable plasticizers (e.g., phthalates) that severely interfere with lipidomic LC-MS analysis.

Materials & Reagents:

  • MS-Grade Hexane, Isopropanol, Methanol, and Water.

  • Glacial Acetic Acid.

  • Internal Standard (IS): 15(S)-HETE-d8 or a deuterated medium-chain fatty acid (e.g., Undecanoic acid-d21).

Workflow N1 1. Plasma Sample (200 µL) Thaw on ice N2 2. Spike Internal Standard Add 10 µL IS (e.g., 15(S)-HETE-d8) N1->N2 N3 3. Acidification & Protein Disruption Add 1.0 mL Acetic Acid/IPA/Hexane N2->N3 N4 4. Liquid-Liquid Extraction Add 2.0 mL Hexane & Vortex 3 min N3->N4 N5 5. Phase Separation Centrifuge 2000 x g, 5 min at 4°C N4->N5 N6 6. Isolate Organic Layer Transfer Upper Hexane Phase N5->N6 N7 7. Solvent Evaporation Dry under gentle N2 stream N6->N7 N8 8. LC-MS/MS Analysis Reconstitute in Mobile Phase N7->N8

Caption: Workflow for the liquid-liquid extraction of 11-oxoundecanoic acid from plasma.

Workflow:

  • Sample Aliquoting: Thaw plasma samples on wet ice. Transfer 200 µL of plasma into a clean 12 × 75 mm borosilicate glass test tube[3].

  • Internal Standard Spike: Add 10 µL of the IS mixture directly to the plasma. Causality: Spiking before any solvent addition ensures the IS undergoes the exact same matrix effects and extraction losses as the endogenous analyte, creating a self-validating quantification system.

  • Acidification & Disruption: Add 1.0 mL of a freshly prepared disruption buffer: 10% v/v acetic acid in water/isopropanol/hexane (2:20:30, v/v/v)[3]. Vortex briefly.

  • Extraction: Add 2.0 mL of MS-grade Hexane. Cap the tube securely with a polypropylene stopper[3].

  • Agitation: Vortex vigorously for 3 minutes to maximize the surface area between the aqueous and organic phases, driving the protonated 11-oxoundecanoic acid into the hexane layer.

  • Phase Separation: Centrifuge the samples at 2000 × g for 5 minutes at room temperature or 4°C to break any emulsions and yield a sharp phase boundary[3].

  • Collection: Using a glass Pasteur pipette, carefully aspirate the upper hexane layer and transfer it to a clean glass tube. Avoid drawing any of the protein disc at the interface[3].

  • Evaporation: Evaporate the hexane extract to complete dryness under a gentle stream of ultra-pure nitrogen (N₂) gas[3].

  • Reconstitution: Reconstitute the dried residue in 100 µL of Methanol/Water (1:1, v/v)[4]. Vortex for 30 seconds, transfer to an LC-MS autosampler vial with a glass insert, and store at 4°C until injection.

LC-MS/MS Analytical Method

Because oxo-fatty acids lack readily ionizable basic groups, they are best analyzed in negative Electrospray Ionization (ESI-) mode without the need for derivatization[4].

  • Chromatography: Utilize a C18 or C8 core-shell column (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phases:

    • Solvent A: Water with 0.1% Formic Acid[1].

    • Solvent B: Methanol or Acetonitrile with 0.1% Formic Acid[1].

  • Gradient: A typical gradient starts at 5% B, ramping to 95% B over 5–7 minutes, holding for 2 minutes to wash out highly lipophilic triglycerides, before re-equilibrating[1].

  • Mass Spectrometry: 11-oxoundecanoic acid yields a strong [M-H]⁻ precursor ion at m/z 199.134. During collision-induced dissociation (CID), ω-oxoalkanoic acids typically exhibit characteristic neutral losses of H₂O (18.012 Da) and CO₂ (44.009 Da)[1]. Monitor the transitions m/z 199.1 → 181.1 and 199.1 → 155.1 for quantification and qualification, respectively.

References

  • Gaugg, M. T., Bruderer, T., Nowak, N., Eiffer, L., Martinez-Lozano Sinues, P., Kohler, M., & Zenobi, R. (2017). "Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath." Analytical Chemistry, ACS Publications. URL:[Link]

  • Koutsilieri, A., et al. (2022). "Identification of Exhaled Metabolites in Children with Cystic Fibrosis." Metabolites, PMC. URL:[Link]

  • Kostara, C. E., et al. (2022). "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)." Metabolites, PMC. URL:[Link]

  • LIPID MAPS Consortium. (2013). "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." LIPID MAPS Protocols. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the chemical synthesis and purification of 11-oxoundecanoic acid

Title: Technical Support Center: Synthesis and Purification of 11-Oxoundecanoic Acid Introduction Welcome to the Application Support Center. 11-oxoundecanoic acid is a highly valuable bifunctional C11 building block, wid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Synthesis and Purification of 11-Oxoundecanoic Acid

Introduction Welcome to the Application Support Center. 11-oxoundecanoic acid is a highly valuable bifunctional C11 building block, widely utilized in the synthesis of PROTAC linkers, bio-based polyamides (Nylon-11), and specialized lipid nanoparticles. However, the dual presence of a terminal aldehyde and a carboxylic acid introduces significant chemoselectivity and stability challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your workflows.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q: Why does my 11-oxoundecanoic acid yield degrade into a white precipitate during storage? A: The white precipitate is likely undecanedioic acid. Aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, forming the corresponding carboxylic acid via a radical chain mechanism. To prevent this, 11-oxoundecanoic acid must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C. Adding a trace amount of an antioxidant (e.g., BHT) can also quench radical propagation if downstream applications permit.

Q: Should I synthesize 11-oxoundecanoic acid via chemical ozonolysis or biocatalytic cascades? A: The choice depends on your starting material and scalability requirements.

  • Chemical Ozonolysis: Utilizing precursors like vaccenic acid (a C18 fatty acid) followed by a reductive zinc quench yields heptanal and 11-oxoundecanoic acid [1]. This method is rapid and scalable but requires specialized ozone generators and strict temperature control (-78°C) to manage explosive ozonide intermediates [2].

  • Biocatalytic Cascades: Engineered multi-enzyme systems (incorporating Alcohol Dehydrogenase [ADH] and Baeyer-Villiger Monooxygenase [BVMO]) can synthesize 11-oxoundecanoic acid derivatives from vegetable oils under mild, aqueous conditions [3]. While environmentally greener, this route often faces bottlenecks in enzyme stability and product toxicity to the microbial host.

Part 2: Troubleshooting Guide - Experimental Roadblocks

Issue 1: High levels of Undecanedioic Acid (Over-oxidation) during Ozonolysis

  • Symptom: NMR analysis shows a diminishing aldehyde proton peak (~9.7 ppm) and an increasing carboxylic acid profile.

  • Root Cause: Failure to completely reduce the intermediate 1,2,4-trioxolane (ozonide) before exposing the reaction to ambient air or water. Oxidative cleavage naturally favors the diacid[2].

  • Solution: Ensure a strict reductive quench. Purge the reaction mixture thoroughly with nitrogen to remove excess dissolved ozone before adding the reducing agent. Utilize Zinc dust with acetic acid (Zn/AcOH) or Dimethyl sulfide (DMS) and allow the reduction to proceed to completion at room temperature before aqueous workup.

Issue 2: Severe streaking and poor resolution during Normal-Phase Chromatography

  • Symptom: The product elutes as a broad, smeared band across multiple fractions on bare silica gel.

  • Root Cause: The terminal carboxylic acid of 11-oxoundecanoic acid acts as a strong hydrogen-bond donor, interacting heavily with the silanol groups on normal-phase silica. This causes non-linear adsorption isotherms (streaking).

  • Solution: Switch to Reverse-Phase (C18) chromatography. By separating based on hydrophobicity rather than polarity, the aldehyde-acid and diacid impurities resolve sharply. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the carboxylate, ensuring sharp peak shapes[4].

G Issue Impure 11-Oxoundecanoic Acid Check1 Is the impurity Undecanedioic Acid? Issue->Check1 Yes1 Use Reverse-Phase HPLC (C18 Column) Check1->Yes1 Yes No1 Is it unreacted starting material? Check1->No1 No Yes2 Increase O3 flow time or enzyme loading No1->Yes2 Yes No2 Check for Aldol Condensation (Avoid strong base/acid) No1->No2 No

Fig 1. Troubleshooting logic tree for resolving purification bottlenecks.

Part 3: Quantitative Data & Method Comparison

To optimize the reductive cleavage of the ozonide intermediate, selecting the correct quenching agent is paramount. Table 1 summarizes the quantitative performance of standard reagents.

Table 1: Comparison of Reductive Quench Agents in Ozonolysis

Quenching AgentReaction TimeAldehyde Yield (%)Diacid Byproduct (%)Workup Complexity
Zinc / Acetic Acid 2 - 4 hours85 - 90%< 5%High (Requires filtration of zinc salts)
Dimethyl Sulfide (DMS) 12 - 24 hours75 - 80%5 - 10%Low (Volatile byproduct: DMSO)
Triphenylphosphine (PPh3) 1 - 2 hours90 - 95%< 2%High (Difficult to separate TPPO byproduct)

Table 2: Chromatographic Retention Profiles (C18 Column, Gradient: H2O/MeCN + 0.1% TFA)

CompoundPolarityRelative HydrophobicityElution Order
Undecanedioic AcidHigh (Two -COOH groups)Low1st (Early elution)
11-Oxoundecanoic Acid Medium (-CHO and -COOH)Medium2nd (Target Peak)
Vaccenic Acid (Precursor)Low (One -COOH, Alkene)High3rd (Late elution)

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps to ensure you understand why a specific action guarantees the outcome.

Protocol 1: Synthesis via Reductive Ozonolysis of Vaccenic Acid

This method exploits the specific placement of the alkene in vaccenic acid to generate the C11 aldehyde-acid [1].

  • Substrate Dissolution: Dissolve 10 mmol of vaccenic acid in 50 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol. Causality: Methanol acts as a participating solvent, trapping the carbonyl oxide intermediate as a methoxy hydroperoxide, which prevents the formation of highly explosive polymeric ozonides.

  • Ozonolysis: Cool the reaction flask to -78°C using a dry ice/acetone bath. Bubble O3/O2 gas mixture through the solution until a persistent faint blue color appears. Causality: The blue color indicates saturation of ozone in the solvent, self-validating that all alkenes have been consumed.

  • Inert Purge (Critical Step): Immediately switch the gas flow to pure Nitrogen and purge for 15 minutes until the blue color dissipates. Causality: Removing unreacted ozone prevents the oxidative cleavage of the ozonide into the diacid during the warming phase [2].

  • Reductive Quench: Add 30 mmol of Zinc dust followed by 5 mL of glacial acetic acid. Allow the mixture to slowly warm to room temperature while stirring vigorously for 3 hours.

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure, dissolve in ethyl acetate, and wash with brine to remove residual acetic acid. Dry over Na2SO4 and concentrate to yield crude 11-oxoundecanoic acid and heptanal.

Protocol 2: Purification via Reverse-Phase HPLC

This protocol isolates 11-oxoundecanoic acid from over-oxidized diacids and unreacted precursors [4].

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter. Causality: Removing particulates protects the high-pressure C18 column frits from clogging.

  • Column Equilibration: Use a preparative C18 column. Equilibrate with 90% Solvent A (H2O + 0.1% TFA) and 10% Solvent B (Acetonitrile + 0.1% TFA). Causality: TFA lowers the pH below the pKa of the carboxylic acid (~4.8), ensuring it remains fully protonated. This prevents ionic interactions with residual silanols, guaranteeing sharp, symmetrical peaks.

  • Gradient Elution: Run a linear gradient from 10% B to 100% B over 30 minutes. Monitor UV absorbance at 210 nm.

  • Fraction Collection: Undecanedioic acid will elute first due to its higher polarity. Collect the second major peak, which corresponds to 11-oxoundecanoic acid. Lyophilize the fractions immediately to prevent auto-oxidation in the aqueous medium.

G Start Vegetable Oil Precursors (e.g., Vaccenic Acid) Ozonolysis Chemical Route: Reductive Ozonolysis Start->Ozonolysis Enzymatic Biocatalytic Route: Multi-enzyme Cascade Start->Enzymatic Intermediate Peroxide / Ozonide Intermediate Ozonolysis->Intermediate O3 at -78°C Product 11-Oxoundecanoic Acid (Target) Enzymatic->Product ADH/BVMO Intermediate->Product Zn/H+ Quench Byproduct Undecanedioic Acid (Over-oxidation) Intermediate->Byproduct O2 Exposure Product->Byproduct Auto-oxidation

Fig 2. Synthesis pathways and degradation routes for 11-oxoundecanoic acid.

References

  • 27.11: Additional Problems - Chemistry LibreTexts. LibreTexts. 1

  • US9035091B2 - Ozonolysis operations for generation of reduced and/or oxidized product streams. Google Patents. 2

  • One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils. SCIEPublish. 3

  • Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. PMC. 4

Sources

Optimization

Technical Support Center: Optimization of Derivatization for 11-Oxoundecanoic Acid

Welcome to the Technical Support Center for the analytical optimization of 11-oxoundecanoic acid. As an -oxo fatty acid, 11-oxoundecanoic acid presents a unique analytical challenge: it possesses both a terminal carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical optimization of 11-oxoundecanoic acid. As an


-oxo fatty acid, 11-oxoundecanoic acid presents a unique analytical challenge: it possesses both a terminal carboxylic acid (-COOH) and a terminal aldehyde (-CHO) group. Its accurate quantification in complex biological matrices—such as exhaled breath condensates and plasma—requires highly optimized derivatization workflows to prevent thermal degradation and improve mass spectrometric detection[1].

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to ensure the scientific integrity of your GC-MS and LC-MS workflows.

Core Derivatization Workflow (GC-MS)

To successfully analyze 11-oxoundecanoic acid via Gas Chromatography-Mass Spectrometry (GC-MS), a dual-derivatization strategy is mandatory. The workflow below illustrates the logical progression of protecting the labile aldehyde before volatilizing the carboxylic acid.

G Start 11-Oxoundecanoic Acid (Aldehyde & Carboxylic Acid) Step1 Step 1: Oximation Methoxyamine HCl in Pyridine (60°C, 1 hour) Start->Step1 Protects -CHO Intermediate Methoxyoxime Derivative (Stabilized Aldehyde) Step1->Intermediate Step2 Step 2: Silylation BSTFA + 1% TMCS (70°C, 1 hour) Intermediate->Step2 Volatilizes -COOH Final Fully Derivatized Product (MOX-TMS Derivative) Step2->Final Analysis GC-MS Analysis Final->Analysis

Two-step GC-MS derivatization workflow for 11-oxoundecanoic acid using MOX and BSTFA.

Troubleshooting Guides & FAQs

Q1: Why does 11-oxoundecanoic acid require a two-step derivatization for GC-MS?

A: The molecule contains two reactive sites that behave differently under thermal stress. The terminal carboxylic acid is highly polar, causing poor volatility and severe peak tailing on GC columns. Meanwhile, the terminal aldehyde is thermally labile and highly prone to enolization in the hot injection port of the gas chromatograph.

A single-step silylation or methylation is insufficient because it does not adequately protect the aldehyde, leading to multiple degradation peaks. Therefore, a two-step process is required: first, oximation (using methoxyamine) to lock the aldehyde in a stable oxime form, followed by silylation (using BSTFA) to volatilize the carboxylic acid[2].

Q2: What is the recommended step-by-step protocol for GC-MS derivatization?

A: To achieve a self-validating, reproducible derivatization, follow this optimized MOX-TMS protocol[2]:

  • Sample Preparation : Evaporate the lipid extract completely under a gentle stream of nitrogen. Causality note: Residual moisture will actively quench the silylation reagent in Step 3, leading to incomplete derivatization.

  • Oximation (Step 1) : Reconstitute the dried extract in 50 µL of a freshly prepared solution of methoxyamine hydrochloride (MOX) in anhydrous pyridine (20 mg/mL). Cap tightly and incubate at 60 °C for 1 hour. Causality note: Pyridine is critical here as it acts as both a universal solvent for the polar acid and a basic catalyst for the oximation reaction.

  • Silylation (Step 2) : Without evaporating the pyridine, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 70 °C for 1 hour. Causality note: TMCS acts as a catalyst to drive the silylation of the sterically hindered carboxylic acid.

  • Analysis : Cool the mixture to room temperature, centrifuge at 10,000 x g for 5 minutes to pellet any pyridine hydrochloride precipitates, and transfer the clear supernatant to a GC vial for injection.

Q3: I am observing double peaks for my derivatized 11-oxoundecanoic acid in GC-MS. Is this an artifact?

A: No, this is a well-documented chemical phenomenon and serves as a built-in validation of your oximation step. The reaction of the terminal aldehyde with methoxyamine produces a methoxyoxime derivative that exists as two stable geometrical isomers: syn (Z) and anti (E). These isomers have slightly different physical properties and will resolve into two closely eluting peaks on standard non-polar capillary columns (e.g., DB-5MS). For accurate quantification, you must integrate the sum of both peak areas.

Q4: How can I optimize the LC-MS analysis of 11-oxoundecanoic acid without relying on GC-MS?

A: While GC-MS is the gold standard for volatile derivatives, LC-MS/MS offers superior sensitivity for targeted analysis without thermal degradation risks. For LC-MS, you can target either functional group to enhance ionization:

  • Aldehyde Targeting : Use 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative. This significantly enhances both UV absorbance and negative-ion MS detectability[3].

  • Carboxylic Acid Targeting : Use charge-reversal reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) or 4-APEBA. These reagents couple with the carboxylic acid to introduce a permanent positive charge, drastically improving ionization efficiency in positive electrospray ionization (ESI+) mode[4][5].

Reagent Optimization Data

To assist in experimental design, the following table summarizes the quantitative and qualitative parameters of the most common derivatization reagents used for 11-oxoundecanoic acid.

Derivatization ReagentTarget Functional GroupAnalytical PlatformPrimary AdvantageKnown Limitations
Methoxyamine HCl (MOX) Aldehyde (-CHO)GC-MSPrevents enolization and thermal degradation[2].Produces syn/anti double peaks, requiring dual integration.
BSTFA + 1% TMCS Carboxylic Acid (-COOH)GC-MSHighly efficient silylation; yields excellent volatility[2].Extremely moisture-sensitive; requires strictly anhydrous conditions.
BF₃-Methanol Carboxylic Acid (-COOH)GC-MSForms highly stable Fatty Acid Methyl Esters (FAMEs)[4].Acidic conditions can degrade the unprotected aldehyde group.
DNPH Aldehyde (-CHO)LC-MSExcellent for capturing volatile/labile aldehydes[3].Unreacted reagent can cause ion suppression in the MS source.
AMPP / 4-APEBA Carboxylic Acid (-COOH)LC-MS/MSPermanent positive charge yields sub-nanomolar sensitivity[4][5].Requires coupling agents (e.g., carbodiimides) and complex sample cleanup.

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC. Available at:[Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Improving the stability of 11-oxoundecanoic acid during sample storage and preparation

Welcome to the Technical Support Center for lipidomics and analytical chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 11-oxounde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipidomics and analytical chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 11-oxoundecanoic acid (also known as 10-formyldecanoic acid).

Handling this molecule requires meticulous attention to its bifunctional nature. Because it contains both a carboxylic acid and a highly reactive terminal aldehyde, it is uniquely susceptible to auto-oxidation, aldol condensation, and nucleophilic attack during sample preparation and storage.

Below, you will find a mechanistic breakdown of these degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Degradation Mechanisms & Stabilization Logic

DegradationPathways A 11-oxoundecanoic acid (Reactive Aldehyde) B Auto-oxidation (O2 exposure) A->B D Nucleophilic Attack (Primary Amines in Matrix) A->D F PFBHA Derivatization (Stabilization Strategy) A->F Immediate Quenching C Undecanedioic acid (Degradation Product) B->C E Schiff Base Formation (Analyte Loss) D->E G Stable PFBHA-Oxime (Ready for MS Analysis) F->G

Degradation pathways of 11-oxoundecanoic acid and the PFBHA stabilization strategy.

Troubleshooting FAQs

Q1: Why does my neat 11-oxoundecanoic acid standard rapidly degrade into undecanedioic acid during storage? Causality & Mechanism: The terminal aldehyde group at the C11 position is highly electrophilic and prone to auto-oxidation when exposed to atmospheric oxygen. This oxidation pathway converts the aldehyde into a carboxylic acid, resulting in the formation of undecanedioic acid (a dicarboxylic acid)[1]. Solution: Always store neat solid standards at -80°C under an inert atmosphere (e.g., Nitrogen or Argon)[2]. When preparing stock solutions, use degassed, anhydrous organic solvents and store them in amber glass vials to prevent photo-oxidation[3]. Avoid repeated freeze-thaw cycles by aliquoting standards into single-use volumes.

Q2: I am observing massive analyte loss when extracting 11-oxoundecanoic acid from biological matrices (e.g., plasma, tissue). What is causing this? Causality & Mechanism: Biological matrices are rich in primary amines (found in proteins, peptides, and free amino acids). The electrophilic carbonyl carbon of 11-oxoundecanoic acid readily reacts with these nucleophiles to form unstable Schiff bases, effectively trapping the analyte within the matrix macromolecular fraction[2]. Solution: You must quench the aldehyde reactivity immediately upon sample collection. Do not attempt a standard lipid extraction (like Folch or Bligh-Dyer) without first derivatizing the aldehyde. We recommend using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to convert the aldehyde into a stable oxime derivative[2].

Q3: Is it safe to store untreated biological samples containing aldehydic fatty acids at 4°C or -20°C overnight? Causality & Mechanism: No. Enzymatic activity (e.g., from lipases or dehydrogenases) and chemical oxidation can persist even at 4°C and -20°C[3]. Short-term storage of untreated lipid extracts at these temperatures leads to significant degradation profiles and artificially elevated levels of free fatty acids or oxidized byproducts. Solution: If immediate derivatization is impossible, flash-freeze the samples in liquid nitrogen and store them at -80°C or lower[3]. However, immediate derivatization remains the gold standard for preserving aldehyde integrity.

Quantitative Data: Storage Condition Impact

The following table summarizes the expected stability of 11-oxoundecanoic acid across various storage environments.

Storage ConditionAtmosphereMatrixTemperatureEstimated Stability
Neat SolidAirNone-20°C< 1 Month
Neat SolidArgon / NitrogenNone-80°C> 1 Year
Organic Extract (Hexane)NitrogenNone-80°C~ 6 Months
Untreated Biological SampleAirPlasma/Serum4°C< 2 Hours
PFBHA-Derivatized ExtractAirHexane4°C> 1 Week

Experimental Protocol: PFBHA Derivatization Workflow

To ensure a self-validating system, the following protocol utilizes PFBHA derivatization. This not only stabilizes the reactive aldehyde against oxidation and Schiff base formation but also adds a fluorinated tag that drastically enhances ionization efficiency and volatility for GC-MS and LC-MS downstream analysis[2].

Workflow S1 Sample Collection (Keep on Ice) S2 Add PFBHA (Quench Aldehyde) S1->S2 S3 Incubate 60°C (Oxime Formation) S2->S3 S4 Hexane Extraction (Phase Separation) S3->S4 S5 GC-MS / LC-MS Analysis S4->S5

Step-by-step sample preparation workflow for stabilizing aldehydic fatty acids.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a fresh solution of PFBHA·HCl in LC-MS grade water (e.g., 50 mg/mL). Self-Validation Check: Ensure the solution is clear; discard if discolored, as PFBHA can degrade over time.

  • Immediate Quenching: To 100 µL of your biological sample or standard, immediately add 50 µL of the PFBHA solution[2]. Vortex for 30 seconds to ensure homogeneous mixing.

  • Thermal Incubation: Incubate the reaction mixture at 60°C for exactly 60 minutes[2]. This thermal step drives the thermodynamic conversion of the aldehyde into the stable oxime derivative.

  • Liquid-Liquid Extraction: After cooling the samples to room temperature, add 200 µL of high-purity hexane[2]. Vortex vigorously for 2 minutes to partition the non-polar PFBHA-oxime derivatives into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to achieve a clean phase separation[2].

  • Recovery & Drying: Carefully aspirate the upper organic layer (hexane) and transfer it to a clean vial containing a pinch of anhydrous sodium sulfate to remove trace water[2].

  • Final Transfer: Transfer the dried hexane extract to an amber autosampler vial. The sample is now chemically stable and ready for MS analysis.

References

  • Bowden, J. A., et al. (2018). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Gaugg, M. T., et al. (2017). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of 11-Oxoundecanoic Acid

Welcome to the Technical Support & Troubleshooting Portal for the bioanalysis of 11-oxoundecanoic acid. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the bioanalysis of 11-oxoundecanoic acid. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complexities of medium-chain aldehydic fatty acid quantification.

11-Oxoundecanoic acid is a critical intermediate in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-oxidation pathway of lipids and serves as an emerging biomarker for fatty acid oxidation disorders and respiratory inflammation. It is frequently detected in complex biological matrices such as plasma, serum, and exhaled breath condensate (EBC)[1]. However, quantifying this analyte via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously susceptible to matrix effects—specifically ion suppression—which can severely compromise assay accuracy and reproducibility[2].
Visualizing the Target Analyte Pathway

OmegaOxidation FA Undecanoic Acid (C11:0) Hydroxyl 11-Hydroxyundecanoic Acid FA->Hydroxyl CYP450 (ω-hydroxylation) Oxo 11-Oxoundecanoic Acid (Target Analyte) Hydroxyl->Oxo Alcohol Dehydrogenase DCA Undecanedioic Acid Oxo->DCA Aldehyde Dehydrogenase

Metabolic ω-oxidation pathway generating 11-oxoundecanoic acid.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I experiencing severe signal suppression for 11-oxoundecanoic acid in plasma samples, but not in neat solvent? A1: This is a classic manifestation of ion suppression caused by endogenous matrix components, primarily glycerophospholipids[3]. During Electrospray Ionization (ESI), analytes and matrix components compete for access to the surface of the charged droplet. Because phospholipids are highly surface-active and present in massive concentrations in plasma, they monopolize the droplet surface. This physical crowding neutralizes the charge of 11-oxoundecanoic acid and prevents its ejection into the gas phase as a deprotonated ion ([M-H]-), leading to a false-negative or artificially low signal[4].

Q2: How can I definitively diagnose whether my signal loss is due to matrix effects or poor extraction recovery during sample prep? A2: You must decouple extraction efficiency from ionization efficiency using the Post-Extraction Spike method[5]. Causality: If you only compare a pre-spiked sample to a neat standard, a low signal could mean the analyte was lost in the extraction phase or suppressed in the MS source. By spiking the analyte into a post-extracted blank matrix and comparing it to a neat standard, any deviation in signal is exclusively due to the matrix altering the ionization environment[5].

Q3: I cannot source a stable isotope-labeled (SIL) standard specifically for 11-oxoundecanoic acid. How can I ensure reliable quantification? A3: While a matched SIL-IS is the gold standard because it co-elutes and experiences the exact same suppression[6], you can utilize a self-validating surrogate approach:

  • Structural Analogs: Use an available SIL-IS of a closely related

    
    -oxidation product, such as undecanedioic acid-d4. Ensure chromatographic conditions are optimized so their retention times are nearly identical to 11-oxoundecanoic acid.
    
  • Standard Addition: If matrix effects are highly variable between patient samples, spike known concentrations of 11-oxoundecanoic acid directly into aliquots of the unknown sample. The endogenous concentration is determined by the x-intercept of the linear regression, inherently correcting for the sample's specific matrix effect[4].

Section 2: Diagnostic & Mitigation Workflows

MatrixEffectWorkflow Start Observe Signal Suppression (11-Oxoundecanoic Acid) Assess Assess Matrix Effect (ME) Start->Assess PostCol Post-Column Infusion (Identify Suppression Zones) Assess->PostCol PostExt Post-Extraction Spike (Quantify ME %) Assess->PostExt Action Mitigation Strategy Required? PostCol->Action PostExt->Action SamplePrep Optimize Sample Prep (HybridSPE / LLE) Action->SamplePrep High ME (>15%) Chromatography Adjust Chromatography (Shift Retention Time) Action->Chromatography Co-elution Calibration Use SIL-IS or Matrix-Matched Cal Action->Calibration Residual ME Valid Validated LC-MS/MS Method SamplePrep->Valid Chromatography->Valid Calibration->Valid

Experimental workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Section 3: Quantitative Data Summaries

Table 1: MS/MS Parameters and Matrix Interferences for 11-Oxoundecanoic Acid

ParameterValue / ObservationMechanistic Rationale
Ionization Mode Negative ESI (ESI-)The terminal carboxylic acid moiety readily deprotonates to form the [M-H]- precursor ion (m/z 199.13)[7].
Primary Product Ions m/z 181.12, m/z 155.14Corresponds to characteristic neutral losses of [M-H-H2O]- and [M-H-CO2]-, respectively, which are highly specific for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-oxoalkanoic acids.
Major Matrix Interferents Glycerophospholipids, PolysiloxanesCo-elution in reverse-phase LC causes severe ESI charge competition, neutralizing the analyte droplet surface[4][7].
Acceptable ME Range 85% – 115%Regulatory bioanalytical guidelines require Matrix Effect variability across different sample lots to be <15% to ensure data integrity[2].

Section 4: Validated Experimental Protocols

Protocol 1: Post-Column Infusion (Qualitative ME Assessment)

Purpose: To map the exact retention time windows where matrix suppression occurs, allowing you to adjust the LC gradient to elute 11-oxoundecanoic acid outside these "suppression zones"[5].

Step-by-Step Methodology:

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece installed directly between the LC column outlet and the MS ESI source[5].

  • Analyte Infusion: Infuse a neat standard of 11-oxoundecanoic acid (e.g., 100 ng/mL in mobile phase) at a constant flow rate (e.g., 10 µL/min) to establish a stable, elevated baseline signal for the MRM transition 199.13 -> 155.14.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted plasma containing no analyte) onto the LC column using your standard gradient method.

  • Observation: Monitor the MS chromatogram. Any sudden dips or spikes in the constant baseline indicate zones of ion suppression or enhancement caused by eluting matrix components[2].

  • Self-Validation Step: If the retention time of 11-oxoundecanoic acid falls within a suppression dip, modify the mobile phase gradient (e.g., adjust the % organic phase ramp rate) to shift its elution time. Re-run the infusion protocol to validate that the new retention time falls in a stable, unsuppressed baseline region.

Protocol 2: Phospholipid Depletion via HybridSPE for Plasma Samples

Purpose: To physically remove the primary source of ion suppression prior to MS injection, ensuring a cleaner extract than standard protein precipitation[3].

Step-by-Step Methodology:

  • Precipitation: Add 100 µL of plasma to 300 µL of 1% formic acid in acetonitrile. Causality: The acidic environment disrupts protein-lipid binding, while the high organic content precipitates the proteins.

  • Mixing: Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes to pellet the proteins.

  • SPE Loading: Transfer the supernatant to a HybridSPE-Phospholipid cartridge (or equivalent zirconia-coated silica phase)[3].

  • Elution: Apply a gentle vacuum (10 in Hg). Causality: The Lewis acid properties of the zirconia phase selectively bind the phosphate moiety of phospholipids, retaining them on the frit, while the carboxylic acid moiety of 11-oxoundecanoic acid passes through unhindered[3].

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase to ensure peak shape integrity upon injection.

  • Self-Validation Step: Compare the peak area of a post-extraction spiked sample against a neat standard. A recovery of >85% validates that the zirconia phase successfully removed phospholipids without causing non-specific binding of the target analyte.

References

1.[2] Biotech Spain. "Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis." URL:[Link] 2.[4] Phenomenex. "Matrix Effects: Causes and Solutions in Analysis." URL: [Link] 3.[6] LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." URL:[Link] 4.[3] Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." URL: [Link] 5.[5] PMC. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." URL:[Link] 6.[8] Analytical Chemistry (ACS Publications). "Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath." URL:[Link] 7.[1] PMC. "Identification of Exhaled Metabolites in Children with Cystic Fibrosis." URL:[Link] 8.[7] ResearchGate. "Identification of Exhaled Metabolites in Children with Cystic Fibrosis." URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 11-Oxoundecanoic Acid Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of bifunctional aliphatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of bifunctional aliphatic compounds. 11-oxoundecanoic acid presents a unique analytical challenge: it possesses a hydrophobic 11-carbon backbone, a terminal carboxylic acid (-COOH), and a terminal aldehyde (-CHO). This structural triad makes it highly susceptible to secondary column interactions, solvent mismatch effects, and stationary phase collapse.

This guide provides field-proven, mechanistically grounded solutions to restore peak integrity, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow

TroubleshootingWorkflow Start 11-Oxoundecanoic Acid Peak Shape Anomaly Tailing Peak Tailing (Tailing Factor > 1.5) Start->Tailing Fronting Peak Fronting or Split Peaks Start->Fronting CheckPH Is Mobile Phase pH < 3.0? Tailing->CheckPH CheckDiluent Does Sample Diluent Match Mobile Phase? Fronting->CheckDiluent FixPH Add 0.1% TFA/FA to suppress silanols CheckPH->FixPH No FixColumn Use End-Capped C18 Column CheckPH->FixColumn Yes FixDiluent Re-dilute sample in initial mobile phase CheckDiluent->FixDiluent No FixVol Reduce injection volume (<10 µL) CheckDiluent->FixVol Yes

Diagnostic workflow for 11-oxoundecanoic acid peak shape anomalies.

Core Troubleshooting Guides (FAQs)

Q1: Why does my 11-oxoundecanoic acid peak exhibit severe tailing on a standard C18 column? A1: Peak tailing for carboxylic acids is primarily a function of secondary ionic interactions. 11-oxoundecanoic acid has a pKa of approximately 4.8. If you are using an unbuffered mobile phase (like plain water and acetonitrile), the pH typically hovers around 5.5 to 6.0. At this pH, the analyte exists in a partially ionized state (-COO⁻), leading to dual retention mechanisms. More critically, the ionized carboxylate interacts with residual ionized silanols (-SiO⁻) on the silica stationary phase, causing the analyte to "drag" through the column[1]. Solution: You must suppress silanol ionization and fully protonate the analyte by lowering the mobile phase pH to at least two units below the pKa. Incorporating 0.1% Trifluoroacetic acid (TFA) or Formic acid into both your aqueous and organic mobile phases will drop the pH to ~2.0, ensuring pure hydrophobic partitioning[2].

Mechanism HighPH pH > 4.8 (Neutral/Basic) Analyte Ionized (-COO⁻) Silanol Ionized Silanols (-SiO⁻) on Silica Surface HighPH->Silanol Repulsion/Interaction LowPH pH < 3.0 (Acidic) Analyte Protonated (-COOH) C18 Hydrophobic C18 Stationary Phase LowPH->C18 Ideal Partitioning OutcomeBad Secondary Ionic Interactions (Severe Peak Tailing) Silanol->OutcomeBad OutcomeGood Pure Hydrophobic Partitioning (Sharp, Symmetrical Peaks) C18->OutcomeGood

Mechanistic pathway of pH-dependent silanol interactions affecting peak symmetry.

Q2: What causes the peak to front or split into two distinct peaks? A2: Peak fronting or splitting is almost always a volumetric or solvent strength mismatch between your sample diluent and the initial mobile phase[3]. Because 11-oxoundecanoic acid is moderately hydrophobic, researchers often dissolve stock solutions in 100% methanol or acetonitrile. If you inject this strong organic solution into a highly aqueous initial mobile phase, the sample solvent acts as a localized "strong eluent." A fraction of the analyte is swept forward through the column bed before the solvent dissipates, eluting earlier than the main band. Solution: Always match your sample injection solvent to the initial mobile phase composition. If your gradient starts at 10% acetonitrile, dilute your final sample in 10% acetonitrile.

Q3: Why does my retention time drift earlier with each subsequent injection, accompanied by peak broadening? A3: This is a classic symptom of stationary phase collapse (dewetting). To retain the relatively polar 11-oxoundecanoic acid, you might be starting your gradient with >95% aqueous mobile phase. Standard C18 chains are highly hydrophobic; in the absence of sufficient organic modifier, the C18 ligands fold down onto the silica surface to avoid the aqueous environment, effectively hiding the stationary phase from the analyte[3]. Solution: Ensure your initial gradient contains at least 5% organic modifier. If your method strictly requires 100% aqueous conditions for initial retention, you must switch to an aqueous-compatible column (e.g., a polar-embedded or AQ-type C18 column)[3].

Quantitative Troubleshooting Matrix

Summarizing the diagnostic metrics allows for rapid identification and resolution of chromatographic failures.

SymptomDiagnostic MetricPrimary CausalityCorrective Action
Severe Tailing USP Tailing Factor (T) > 1.5Silanol interactions; partial ionization of -COOHAdjust mobile phase to pH < 3.0 using 0.1% TFA.
Peak Fronting / Splitting Asymmetry Factor (As) < 0.9Sample diluent stronger than initial mobile phaseMatch sample diluent to initial mobile phase.
Retention Time Drift RT shift > 2% per runStationary phase collapse (dewetting)Maintain ≥5% organic modifier or use AQ-C18 column[3].
Self-Validating Experimental Protocols

To guarantee scientific integrity, do not simply apply a fix—validate it. The following methodologies are designed as self-validating systems to ensure the root cause has been eradicated.

Protocol 1: Mobile Phase Optimization & Silanol Suppression

Objective: Eliminate secondary ionic interactions by fully protonating the carboxylic acid group of 11-oxoundecanoic acid.

  • Aqueous Phase (A) Preparation: Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to yield a 0.1% v/v solution. Sonicate for 10 minutes to degas.

  • Organic Phase (B) Preparation: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of MS-grade TFA. Sonicate for 10 minutes.

  • System Passivation: Purge the HPLC lines. Flush the C18 column with 20 column volumes of 50:50 A:B to ensure the stationary phase is fully equilibrated to the acidic pH.

  • Self-Validation Check: Inject a 50 µg/mL standard of 11-oxoundecanoic acid. Calculate the USP Tailing Factor (T) at 5% peak height. The system is validated when T ≤ 1.2 , confirming that silanol interactions have been successfully suppressed[1].

Protocol 2: Sample Diluent Matching & Injection Volume Scaling

Objective: Prevent peak fronting caused by localized solvent strength disruptions at the column head.

  • Stock Preparation: Dissolve 11-oxoundecanoic acid in 100% Acetonitrile to create a 1.0 mg/mL stock solution.

  • Diluent Matching: Determine your method's initial gradient conditions (e.g., 90% Phase A / 10% Phase B).

  • Working Solution: Dilute the stock solution 1:10 using the exact initial mobile phase composition to achieve a 100 µg/mL working concentration.

  • Volume Scaling: Set the autosampler injection volume to ≤1% of the column's calculated void volume (e.g., inject no more than 10 µL for a standard 4.6 x 150 mm column).

  • Self-Validation Check: Perform a split-peak diagnostic test. Inject 10 µL of the 100% Acetonitrile stock, followed by 10 µL of the matched working solution. Overlay the chromatograms. The system is validated when the matched injection yields a single, symmetrical Gaussian peak with an Asymmetry Factor (As) between 0.95 and 1.05 [1].

References
  • Source: waters.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: restek.

Sources

Optimization

Technical Support Center: Method Validation for the Quantitative Analysis of 11-Oxoundecanoic Acid in Urine

Welcome to the Technical Support Center for the quantitative bioanalysis of 11-oxoundecanoic acid (C₁₁H₂₀O₃). As a key omega-oxidation product of aliphatic fatty acids, 11-oxoundecanoic acid serves as a critical biomarke...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantitative bioanalysis of 11-oxoundecanoic acid (C₁₁H₂₀O₃). As a key omega-oxidation product of aliphatic fatty acids, 11-oxoundecanoic acid serves as a critical biomarker for evaluating fatty acid oxidation disorders and inflammatory conditions such as cystic fibrosis[1][2].

Because urine is a highly complex biological matrix rich in salts, urea, and varying pH levels, achieving reliable quantification requires a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. This guide provides drug development professionals and analytical scientists with self-validating protocols, quantitative benchmarks, and targeted troubleshooting strategies grounded in FDA and ICH Bioanalytical Method Validation (BMV) guidelines[3][4].

Experimental Workflow & Causality

To ensure scientific integrity, every bioanalytical protocol must function as a self-validating system . This means embedding internal controls, stable isotope-labeled internal standards (SIL-IS), and system suitability tests (SST) directly into the workflow to continuously monitor extraction recovery and matrix effects[4][5].

G N1 1. Urine Sample Collection (Store at -80°C) N2 2. SIL-IS Spiking (Self-Validation) N1->N2 Thaw on ice N3 3. Solid Phase Extraction (Remove Salts/Urea) N2->N3 Buffer addition N4 4. Evaporation & Reconstitution N3->N4 Elution (Organic) N5 5. LC-MS/MS Analysis (ESI- MRM Mode) N4->N5 Injection N6 6. Data Processing & FDA/ICH Validation N5->N6 Integration

LC-MS/MS workflow for 11-oxoundecanoic acid quantification in urine.

Step-by-Step Methodology: Urine Sample Preparation and LC-MS/MS

1. Sample Aliquoting & IS Spiking:

  • Action: Thaw urine samples on ice. Transfer 200 µL of urine into a clean microcentrifuge tube. Spike with 20 µL of Stable Isotope-Labeled Internal Standard (e.g., 11-oxoundecanoic acid-d4, 500 ng/mL).

  • Causality: The SIL-IS must be added before any extraction steps. Because the SIL-IS shares the exact physicochemical properties of the analyte, it will experience the identical extraction losses and ionization suppression, thereby self-correcting the final quantitative calculation[4].

2. Solid-Phase Extraction (SPE):

  • Action: Dilute the spiked urine with 200 µL of 2% formic acid in water to ensure the carboxylic acid group of 11-oxoundecanoic acid is fully protonated (neutralized). Load onto a pre-conditioned mixed-mode polymeric SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water. Elute with 100% acetonitrile.

  • Causality: Urine contains high concentrations of polar interferents. By protonating the analyte, we increase its hydrophobicity, allowing it to bind strongly to the reversed-phase sorbent while polar salts and urea are washed away, drastically reducing matrix suppression during MS detection.

3. Evaporation & Reconstitution:

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

4. LC-MS/MS Analysis:

  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters XSelect HSS T3)[6]. Use a gradient elution from 20% to 95% organic mobile phase over 8 minutes. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality: 11-oxoundecanoic acid readily loses a proton to form the [M-H]⁻ ion (m/z 199.1)[2]. The HSS T3 column is specifically chosen for its ability to retain polar and semi-polar carboxylic acids, ensuring the analyte elutes well after the void volume where residual non-retained salts would otherwise cause ion suppression.

Quantitative Data Presentation

To meet regulatory submission requirements, the method must be validated according to FDA and ICH M10 guidelines[3][5]. The table below summarizes the target acceptance criteria and expected performance metrics for 11-oxoundecanoic acid in a human urine matrix.

Validation ParameterFDA/ICH Acceptance CriteriaExpected Performance (11-Oxoundecanoic Acid)Corrective Action if Failed
Linearity (R²) ≥ 0.990> 0.995 (Range: 1 - 1000 ng/mL)Check for detector saturation; narrow the dynamic range.
LLOQ Precision & Accuracy Precision ≤ 20% CV; Accuracy ±20%≤ 12% CV; ± 10% BiasIncrease injection volume; optimize MS collision energy.
Intra/Inter-Day Precision ≤ 15% CV (for all non-LLOQ QCs)3.5% – 8.2% CVEnsure autosampler temperature stability (maintain at 4°C).
Intra/Inter-Day Accuracy ± 15% of nominal concentration92.0% – 108.5%Recalibrate pipettes; verify SIL-IS concentration.
Extraction Recovery Consistent across QC levels> 85% (Consistent within ±10%)Optimize SPE wash step; ensure complete analyte protonation.
Matrix Factor (IS Normalized) CV ≤ 15% between 6 distinct lots~0.95 (CV < 5%)Improve chromatographic separation from void volume.
Carryover ≤ 20% of LLOQ in blank injection< 5% of LLOQAdd a strong needle wash solvent (e.g., 50:50 MeOH:ACN).

(Note: Solvent blanks must be injected after the highest concentration calibrator and prior to Quality Control (QC) samples to self-validate the absence of carryover[7].)

FAQs & Troubleshooting Guide

Q: I am observing severe ion suppression and a low Matrix Factor (<0.5) for 11-oxoundecanoic acid. How do I fix this? A: Ion suppression in urine is almost always caused by co-eluting salts, creatinine, or endogenous phospholipids[4].

  • Troubleshooting: First, check your chromatogram. If 11-oxoundecanoic acid is eluting near the void volume (t₀), it is co-eluting with un-retained salts. Flatten your LC gradient (e.g., start at 10% organic instead of 20%) to increase retention time. Second, ensure your SPE wash step is aggressive enough. Increasing the wash solvent to 10% methanol can help remove more matrix without eluting the target analyte.

Q: My calibration curve is non-linear at the higher concentrations (>500 ng/mL). What is the cause? A: This is indicative of mass spectrometer detector saturation or droplet depletion in the ESI source.

  • Troubleshooting: 11-oxoundecanoic acid ionizes very efficiently in negative mode. If you do not need sensitivity up to 1000 ng/mL, simply truncate your upper limit of quantification (ULOQ). Alternatively, reduce the injection volume from 5 µL to 1 µL, or detune the mass spectrometer by selecting a slightly less abundant product ion in your MRM transition.

Q: I am seeing a double peak or a "shoulder" on the 11-oxoundecanoic acid peak. Is this degradation? A: It is highly unlikely to be degradation. Because 11-oxoundecanoic acid is an aliphatic chain with an oxo-group, urine contains numerous structurally similar isobaric endogenous fatty acids (e.g., 10-oxoundecanoic acid or various hydroxy-isomers)[2].

  • Troubleshooting: The shoulder is an isobaric interference sharing the same MRM transition. You must resolve this chromatographically. Switch to a column with a different selectivity (e.g., a Phenyl-Hexyl phase) or decrease the gradient slope (e.g., 2% B/min) around the expected elution time to pull the isomers apart.

Q: How do I prove the stability of 11-oxoundecanoic acid in my clinical samples? A: According to FDA guidelines, you must validate stability under the exact conditions the study samples will experience[3].

  • Troubleshooting: You must perform and document the following self-validating stability tests using low and high QC samples:

    • Benchtop stability: 4 to 24 hours at room temperature.

    • Freeze-Thaw stability: At least 3 cycles from -80°C to room temperature.

    • Autosampler stability: 24 to 48 hours in the reconstituted extract at 4°C.

Q: Can I use a surrogate matrix like water to build my calibration curve? A: No. Both the FDA Bioanalytical Method Validation Guidance and EMA guidelines strictly state that calibration standards should be prepared in the same biological matrix as the intended study samples[6].

  • Troubleshooting: Because 11-oxoundecanoic acid is an endogenous metabolite[1], finding a "blank" urine matrix is impossible. You must use a surrogate matrix approach (e.g., synthetic urine or stripped urine) only if you mathematically prove parallelism using the standard addition method, or ideally, use a surrogate analyte approach (using the SIL-IS as the calibrator in true matrix).

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath Analytical Chemistry - ACS Publications[Link]

  • Identification of Exhaled Metabolites in Children with Cystic Fibrosis National Institutes of Health (PMC)[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories[Link]

  • ICH, FDA Bioanalytical Method Validation And Qualification Services NorthEast BioLab[Link]

  • LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory University of North Carolina (UNC)[Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation ResearchGate[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches National Institutes of Health (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 11-Oxoundecanoic Acid: Exploring Its Potential Role in Health and Disease

This guide provides a comprehensive comparison of 11-oxoundecanoic acid levels in the context of healthy versus diseased states. As a specific long-chain oxo-fatty acid, direct comparative data for 11-oxoundecanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 11-oxoundecanoic acid levels in the context of healthy versus diseased states. As a specific long-chain oxo-fatty acid, direct comparative data for 11-oxoundecanoic acid is an emerging area of research. Therefore, this document will first establish the biochemical context of oxo-fatty acids and their known roles in various pathologies. We will then extrapolate the potential significance of 11-oxoundecanoic acid and provide a detailed experimental framework for its quantification, empowering researchers to explore its role as a potential biomarker.

The Landscape of Oxo-Fatty Acids in Human Health

Fatty acids are not merely energy storage molecules; their oxidized metabolites, including oxo-fatty acids, are potent signaling molecules that modulate a range of physiological and pathological processes.[1] These molecules are products of both enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs).[2][3] The position of the oxo- group on the fatty acid chain is critical in determining its biological activity.

Long-chain fatty acids and their metabolites are deeply intertwined with inflammatory pathways.[4] For instance, the n-6 PUFA arachidonic acid is a precursor to a family of inflammatory mediators known as eicosanoids.[2][3] Conversely, long-chain n-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can reduce the production of these inflammatory eicosanoids.[2][5]

11-Oxoundecanoic Acid: An Enigmatic Player

11-Oxoundecanoic acid is a medium-chain fatty acid with a ketone group at the 11th carbon. While its direct role in disease is not yet well-established, we can infer its potential significance by examining related oxo-fatty acids. For example, 11-oxo-eicosatetraenoic acid (11-oxo-ETE), derived from arachidonic acid, has demonstrated antiproliferative effects.[6] This suggests that other oxo-fatty acids, including 11-oxoundecanoic acid, could possess important biological activities.

The metabolic origin of 11-oxoundecanoic acid in humans is not fully elucidated. It could potentially arise from the β-oxidation of longer-chain dicarboxylic acids or through ω-oxidation of undecanoic acid followed by oxidation of the terminal hydroxyl group. Disorders in fatty acid oxidation are known to cause a spectrum of metabolic diseases, often characterized by the accumulation of unusual fatty acid metabolites.

The following diagram illustrates a plausible metabolic pathway for the generation of oxo-fatty acids from a generic long-chain fatty acid precursor.

Metabolic Pathway of Oxo-Fatty Acid Formation Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Long-Chain Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA β-Oxidation β-Oxidation Fatty Acyl-CoA->β-Oxidation ω-Oxidation (CYP450) ω-Oxidation (CYP450) Fatty Acyl-CoA->ω-Oxidation (CYP450) Hydroxy Fatty Acid Hydroxy Fatty Acid β-Oxidation->Hydroxy Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid ω-Oxidation (CYP450)->ω-Hydroxy Fatty Acid Alcohol Dehydrogenase Alcohol Dehydrogenase ω-Hydroxy Fatty Acid->Alcohol Dehydrogenase ω-Aldehydo Fatty Acid ω-Aldehydo Fatty Acid Alcohol Dehydrogenase->ω-Aldehydo Fatty Acid Aldehyde Dehydrogenase Aldehyde Dehydrogenase ω-Aldehydo Fatty Acid->Aldehyde Dehydrogenase Dicarboxylic Acid Dicarboxylic Acid Aldehyde Dehydrogenase->Dicarboxylic Acid Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Hydroxy Fatty Acid->Hydroxyacyl-CoA Dehydrogenase Oxo-Fatty Acid Oxo-Fatty Acid Hydroxyacyl-CoA Dehydrogenase->Oxo-Fatty Acid

Caption: Plausible metabolic pathways leading to oxo-fatty acid formation.

Comparative Levels in Disease: A Research Frontier

Direct evidence comparing 11-oxoundecanoic acid levels in healthy versus diseased populations is currently lacking in published literature. However, studies on other oxidized fatty acids provide a strong rationale for investigating 11-oxoundecanoic acid as a potential biomarker. For instance, elevated levels of certain oxidized fatty acids have been associated with nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes in obese adolescents.[7]

Table 1: Known Associations of Oxo-Fatty Acids with Disease States

Oxo-Fatty AcidAssociated Disease State(s)Observed TrendReference(s)
11-oxo-ETECellular ProliferationInhibitory[6]
9-oxo-ODE, 13-oxo-ODEType 2 DiabetesIncreased Levels[7]
Various Oxo-Fatty AcidsNonalcoholic Fatty Liver Disease (NAFLD)Associated with Liver Injury[7]

The absence of data for 11-oxoundecanoic acid in this context represents a significant knowledge gap and a promising avenue for future research.

Experimental Protocol: Quantification of 11-Oxoundecanoic Acid in Biological Samples

To facilitate research into the role of 11-oxoundecanoic acid, we provide a detailed protocol for its quantification in biological matrices such as plasma, serum, or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[8][9]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Internal Standard Spiking: To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of 11-oxoundecanoic acid).

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.02% butylated hydroxytoluene) to precipitate proteins.

  • Centrifugation: Vortex the sample for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Dilution and Acidification: Dilute the supernatant with 1 mL of 15% methanol and acidify with 10 µL of glacial acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from a low to a high percentage of mobile phase B to ensure optimal separation.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 11-oxoundecanoic acid and its internal standard.

The following diagram outlines the experimental workflow for the quantification of 11-oxoundecanoic acid.

Experimental Workflow for 11-Oxoundecanoic Acid Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Elution & Drying Elution & Drying Solid-Phase Extraction (SPE)->Elution & Drying Reconstitution Reconstitution Elution & Drying->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Caption: Experimental workflow for quantifying 11-oxoundecanoic acid.

Conclusion and Future Directions

While direct comparative data for 11-oxoundecanoic acid in healthy versus diseased states remains to be established, the broader family of oxo-fatty acids demonstrates significant involvement in key pathological processes, including inflammation and metabolic disorders. This guide provides the foundational knowledge and a robust analytical methodology to empower researchers to investigate the role of 11-oxoundecanoic acid as a potential biomarker. Future studies focusing on the systematic quantification of this molecule in large patient cohorts with various diseases are crucial to unravel its diagnostic and therapeutic potential.

References

  • Calder, P. C. (2015). Long-chain polyunsaturated fatty acids and inflammation. Food & Nutrition Research, 59(1), 29542. [Link]

  • Calder, P. C. (2012). Long-chain fatty acids and inflammation. Proceedings of the Nutrition Society, 71(2), 284-289. [Link]

  • Dushkin, M. I., Khoshchenko, O. M., & Tolstikova, T. G. (2014). Simple approach for analysis of plasma oxo-, hydroxy- and dicarboxylic acids. Journal of Chromatography B, 967, 196-200. [Link]

  • D’Adamo, E., et al. (2014). Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents? Antioxidants & Redox Signaling, 20(3), 383-389. [Link]

  • Calder, P. C. (2015). View of Long-chain polyunsaturated fatty acids and inflammation. Food & Nutrition Research. [Link]

  • Cyberlipid. Oxo fatty acids. [Link]

  • Harvey, K. A., Walker, C. L., & Pavlina, T. M. (2010). Long-chain saturated fatty acids induce pro-inflammatory responses and impact endothelial cell growth. Clinical Nutrition, 29(4), 504-510. [Link]

  • Mikhail, I., & El-Sayed, R. (2021). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences, 22(23), 12859. [Link]

  • Ecker, J., et al. (2018). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Scientific Reports, 8(1), 17994. [Link]

  • Ostermann, A. I., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 235-241. [Link]

  • Gillingham, L. G., et al. (2011). Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. Journal of Inherited Metabolic Disease, 34(3), 569-580. [Link]

  • Tourdot, S., et al. (2012). Cellular uptake and antiproliferative effects of 11-oxo-eicosatetraenoic acid. American Journal of Physiology-Cell Physiology, 302(4), C678-C687. [Link]

  • Kuda, O., & Flachs, P. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International Journal of Molecular Sciences, 25(23), 12845. [Link]

  • O’Reilly, M. W., et al. (2021). Hepatic metabolism of 11-oxygenated androgens in humans: an integrated in vivo and ex vivo approach. The Journal of Clinical Endocrinology & Metabolism, 106(7), 2062-2074. [Link]

  • Schaffer, M., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Molecular Nutrition & Food Research, 51(3), 301-306. [Link]

  • Tămaș, A. D., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Molecules, 29(9), 2097. [Link]

  • MSD Manual Consumer Version. (2023). Fatty Acid Oxidation Disorders. [Link]

Sources

Comparative

Correlation of 11-oxoundecanoic acid levels with other clinical parameters

Title: Comprehensive Comparison Guide: Analytical Modalities for Correlating 11-Oxoundecanoic Acid Levels with Clinical Parameters Executive Summary As a Senior Application Scientist specializing in metabolic phenotyping...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Analytical Modalities for Correlating 11-Oxoundecanoic Acid Levels with Clinical Parameters

Executive Summary

As a Senior Application Scientist specializing in metabolic phenotyping, I frequently encounter the challenge of accurately quantifying low-volatility, low-abundance biomarkers in clinical matrices. 11-oxoundecanoic acid (11-OUA) has recently emerged as a critical volatile organic compound (VOC) biomarker representing the


-oxidation pathway of aliphatic fatty acids. Its clinical significance is particularly pronounced in respiratory diseases; for instance, 11-OUA levels are significantly decreased in children with Cystic Fibrosis (CF) compared to healthy controls.

This guide objectively compares the performance of Real-Time Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) against traditional Offline UHPLC-HRMS/MS of Exhaled Breath Condensate (EBC) for quantifying 11-OUA and establishing its correlation with clinical parameters.

Mechanistic Grounding: The Clinical Relevance of 11-Oxoundecanoic Acid

Understanding the analytical requirements for 11-OUA begins with its biological origin. 11-OUA is an intermediate in the


-oxidation cascade. Aliphatic fatty acids are oxidized by Cytochrome P450 to form 

-hydroxyalkanoic acids (e.g., 11-hydroxyundecanoic acid), which are subsequently oxidized by alcohol dehydrogenase to

-oxoalkanoic acids (11-OUA), and finally to alkanedioic acids (undecanedioic acid).

In clinical breath analysis, 11-OUA demonstrates a robust Pearson correlation with its precursor, 11-hydroxyundecanoic acid (


), and its product, undecanedioic acid (

) [1]. In the context of Cystic Fibrosis, this entire metabolic cascade is downregulated, making 11-OUA a highly sensitive, non-invasive clinical parameter for monitoring disease severity and airway inflammation [2].

Pathway FA Aliphatic Fatty Acids OH 11-Hydroxyundecanoic Acid FA->OH CYP450 ω-oxidation OXO 11-Oxoundecanoic Acid (Target Biomarker) OH->OXO Alcohol Dehydrogenase OH->OXO r = 0.91 DIOIC Undecanedioic Acid OXO->DIOIC Aldehyde Dehydrogenase OXO->DIOIC r = 0.86 CF Cystic Fibrosis (Clinical Status) OXO->CF Negative Correlation (Decreased in CF)

Diagram 1: The ω-oxidation metabolic pathway and its correlation with Cystic Fibrosis clinical status.

Comparative Analysis of Analytical Modalities

To accurately correlate 11-OUA with clinical parameters, the chosen analytical platform must overcome the molecule's inherently low vapor pressure (estimated at


 mmHg at 37 °C) and its trace abundance (parts-per-trillion levels) in human breath.

Below is a quantitative comparison of the primary analytical products/modalities used in clinical research:

Performance ParameterReal-Time SESI-HRMS (Recommended)Offline UHPLC-HRMS/MS (Alternative)Causality & Clinical Implication
Limit of Detection (LOD) ~1-5 pptv (gas phase)~0.1 ng/mL (liquid phase)SESI captures trace systemic metabolites directly without the need for pre-concentration.
Sample Prep Time 0 minutes4-6 hours (Lyophilization)SESI enables high-throughput clinical screening and immediate data acquisition.
Analyte Recovery ~100% (Direct gas-phase analysis)40-60% (Wall condensation loss)EBC underestimates low-volatility compounds like 11-OUA due to adherence to collection tubes.
Correlation with 11-HUA


Direct analysis preserves true metabolic ratios, preventing phase-transfer artifacts.
Matrix Effects Minimal (Self-corrected via IS)High (Saliva/aerosol interference)Liquid-phase breath condensate is highly susceptible to dilution variability.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any protocol used to measure 11-OUA must be a self-validating system. The following methodologies detail the exact steps and the physical causality behind each experimental choice.

Protocol A: Real-Time SESI-HRMS Quantification (The Optimal Workflow)

This method directly analyzes exhaled breath, bypassing phase transition losses.

  • Source Optimization & Thermal Control:

    • Action: Heat the breath sampling line and SESI source to 130 °C.

    • Causality: 11-OUA has a low vapor pressure. Active heating prevents the analyte from condensing on the walls of the transfer tube, ensuring the gas-phase concentration reaching the MS accurately reflects alveolar breath.

  • Ionization Chemistry (Negative Mode):

    • Action: Operate the SESI source in negative electrospray mode using a 0.1% aqueous formic acid spray solvent.

    • Causality: The terminal carboxylic acid moiety of 11-OUA readily deprotonates to form

      
       ions. Negative mode suppresses background noise from basic VOCs, drastically improving the signal-to-noise ratio for 
      
      
      
      -oxoalkanoic acids.
  • Self-Validating Calibration:

    • Action: Continuously infuse a stable-isotope internal standard (e.g.,

      
      -labeled 11-OUA) directly into the electrospray plume.
      
    • Causality: Human breath varies wildly in humidity and total VOC load, which can cause ion suppression. By introducing the internal standard into the spray, any matrix-induced suppression simultaneously affects both the endogenous 11-OUA and the standard. The ratio of their signals self-corrects for matrix effects in real-time.

Protocol B: Offline UHPLC-HRMS/MS of Exhaled Breath Condensate (The Alternative)

Used when real-time analysis is geographically impossible, though it suffers from recovery losses.

  • EBC Collection & Spiking:

    • Action: Route breath through a -20 °C condenser for 15 minutes. Immediately spike the resulting liquid with the

      
      -internal standard.
      
    • Causality: Spiking prior to lyophilization creates a self-validating mechanism. Any physical loss of 11-OUA during the freeze-drying process is accounted for by the proportional loss of the internal standard.

  • Lyophilization and Reconstitution:

    • Action: Freeze-dry the spiked EBC and reconstitute in 50

      
      L of Methanol/Water (5:95) with 0.1% formic acid.
      
    • Causality: Because 11-OUA is present at trace levels, the sample must be concentrated by a factor of ~20x to reach the LOD of standard LC-MS systems.

  • Chromatographic Separation:

    • Action: Utilize a C18 column with a water/methanol gradient containing 0.1% formic acid.

    • Causality: Formic acid maintains 11-OUA in its protonated, hydrophobic state during LC separation, ensuring sharp chromatographic peaks before it enters the MS source.

Workflow cluster_SESI Real-Time SESI-HRMS (Recommended) cluster_LC Offline UHPLC-HRMS/MS (Alternative) Breath Exhaled Breath Sample SESI_Ion Secondary Electrospray Ionization (130°C Heated) Breath->SESI_Ion EBC EBC Collection (-20°C Condenser) Breath->EBC SESI_MS High-Resolution MS (Negative Ion Mode) SESI_Ion->SESI_MS SESI_Data Direct Clinical Correlation (No Condensation Loss) SESI_MS->SESI_Data Prep Lyophilization & Reconstitution EBC->Prep LC_MS UHPLC Separation & MS/MS Analysis Prep->LC_MS LC_Data Delayed Correlation (Potential Analyte Loss) LC_MS->LC_Data

Diagram 2: Workflow comparison between Real-Time SESI-HRMS and Offline UHPLC-HRMS/MS.

Conclusion

For drug development professionals and clinical researchers aiming to correlate 11-oxoundecanoic acid levels with clinical parameters like Cystic Fibrosis severity, Real-Time SESI-HRMS is the superior analytical product. By eliminating the phase-transfer step required by EBC/LC-MS methods, SESI-HRMS preserves the integrity of low-volatility


-oxidation metabolites [1], providing highly accurate, real-time data that directly reflects the patient's systemic metabolic state[2].

References

  • Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Identification of Exhaled Metabolites in Children with Cystic Fibrosis Source: MDPI / PubMed Central (PMC) URL:[Link]

Validation

Head-to-head comparison of GC-MS and LC-MS/MS for 11-oxoundecanoic acid analysis

As analytical scientists and drug development professionals, our selection of a mass spectrometry platform is strictly dictated by the physicochemical properties of the target analyte. 11-oxoundecanoic acid (11-OUA) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists and drug development professionals, our selection of a mass spectrometry platform is strictly dictated by the physicochemical properties of the target analyte. 11-oxoundecanoic acid (11-OUA) is a bifunctional medium-chain


-oxo fatty acid containing both a terminal aldehyde and a carboxylic acid moiety. It serves as a critical biomarker for oxidative stress, lipid peroxidation, and 

-oxidation pathways, notably acting as a discriminatory volatile organic compound (VOC) in the exhaled breath condensate (EBC) of patients with respiratory conditions such as Cystic Fibrosis 1.

The presence of a reactive aldehyde and a polar carboxyl group creates a dichotomy in our analytical strategy: Do we derivatize to leverage the unparalleled chromatographic resolution of Gas Chromatography-Mass Spectrometry (GC-MS), or do we utilize the mild, direct ionization capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

This guide objectively compares both platforms, detailing the causality behind sample preparation choices and providing self-validating experimental protocols.

Biological Context: The -Oxidation Pathway

To understand the analytical matrix, we must first understand the analyte's origin. 11-OUA is generated via the


-oxidation of medium-chain fatty acids, a rescue pathway utilized when mitochondrial 

-oxidation is defective or overwhelmed 2.

Pathway FA Undecanoic Acid CYP Cytochrome P450 (ω-Hydroxylation) FA->CYP OH_FA 11-Hydroxyundecanoic Acid CYP->OH_FA ADH Alcohol Dehydrogenase OH_FA->ADH OXO_FA 11-Oxoundecanoic Acid (Target Biomarker) ADH->OXO_FA ALDH Aldehyde Dehydrogenase OXO_FA->ALDH DIOIC Undecanedioic Acid ALDH->DIOIC

Fig 1: Omega-oxidation pathway of fatty acids generating 11-oxoundecanoic acid.

Analytical Workflows & Causality

Direct injection of 11-OUA into a GC inlet results in thermal degradation and severe peak tailing due to hydrogen bonding of the free carboxyl group. Furthermore, the aldehyde moiety is prone to enolization at high temperatures. Therefore, GC-MS requires a rigorous two-step derivatization. Conversely, LC-MS/MS bypasses derivatization, analyzing the intact molecule via negative electrospray ionization (ESI-) 3.

Workflow Sample Biological Sample (EBC / Plasma) Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Split Platform Selection Extraction->Split GC_Prep Derivatization 1. Methoximation 2. Silylation Split->GC_Prep GC-MS LC_Prep Reconstitution (MeOH/H2O) Split->LC_Prep LC-MS/MS GC_MS GC-EI-MS High Resolution Separation GC_Prep->GC_MS LC_MS UHPLC-ESI-MS/MS High Throughput MRM LC_Prep->LC_MS

Fig 2: Comparative sample preparation and analysis workflows for GC-MS and LC-MS/MS.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both platforms when analyzing medium-chain


-oxo fatty acids.
ParameterGC-EI-MSUHPLC-ESI-MS/MS
Sample Prep Time High (2–3 hours, derivatization)Low (<30 mins, direct extraction)
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI, Negative)
Primary Precursor/Ion m/z 272 (TMS-methoxime derivative)m/z 199.1341

4
Key Fragments m/z 73 (TMS), m/z 117m/z 155.1043

[[4]]()
Sensitivity (LOD) ~10–25 ng/mL~1–5 ng/mL
Throughput Low to ModerateHigh
Isomeric Resolution Excellent (Capillary GC)Moderate (Dependent on LC gradient)
Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems. They incorporate internal standards (IS) prior to extraction to monitor recovery, and system suitability tests (SST) to verify instrument performance.

Protocol A: GC-MS Analysis (Derivatization-Dependent)

Causality: We perform methoximation before silylation. If silylation is performed first, the aldehyde can enolize, resulting in multiple silyl ether isomers that split the chromatographic signal. Methoximation locks the aldehyde as a stable oxime.

  • System Suitability (SST): Inject a derivatized alkane standard mix (C8-C20) to verify GC column inertness and retention index stability.

  • Spiking & Extraction: Aliquot 100 µL of biological sample. Spike with 10 µL of Internal Standard (e.g., 10-oxodecanoic acid-d5, 1 µg/mL). Perform Liquid-Liquid Extraction (LLE) using 500 µL of Ethyl Acetate. Centrifuge, collect the organic layer, and evaporate to dryness under a gentle stream of nitrogen.

  • Methoximation: Reconstitute the dried extract in 30 µL of Methoxyamine Hydrochloride in pyridine (20 mg/mL). Incubate at 60°C for 60 minutes.

  • Silylation: Add 30 µL of BSTFA + 1% TMCS. Incubate at 60°C for an additional 30 minutes to volatilize the carboxylic acid 5.

  • GC-MS Acquisition:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 mins) 5.

    • Detection: Electron Ionization (EI) at 70 eV. Monitor the specific TMS-methoxime fragments.

Protocol B: UHPLC-ESI-MS/MS Analysis (Direct Analysis)

Causality: 11-OUA is readily ionized in negative ESI due to the facile deprotonation of the carboxylic acid. The addition of 0.1% formic acid to the mobile phase is a calculated compromise; while it slightly suppresses negative ionization efficiency, it is essential to maintain the analyte in its protonated state during reversed-phase chromatography, preventing peak broadening [[2]]().

  • System Suitability (SST): Inject a neat standard of 11-OUA (100 ng/mL) to verify retention time (RSD < 2%) and mass accuracy (< 5 ppm) 3.

  • Spiking & Extraction: Aliquot 100 µL of sample. Spike with IS. Add 300 µL of cold Methanol to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Reconstitution: Transfer the supernatant, evaporate to dryness, and reconstitute in 50 µL of Methanol/Water (5:95, v/v) containing 0.1% formic acid 3.

  • UHPLC-MS/MS Acquisition:

    • Column: C18 reversed-phase column maintained at 30°C.

    • Gradient: Mobile Phase A (Water + 0.1% FA) and B (Methanol + 0.1% FA). Gradient: 5% B (1 min), ramp to 95% B (3 min), hold at 100% B (1 min), re-equilibrate at 5% B (2 min) [[3]]().

    • Detection: Negative ESI MRM mode. Precursor

      
       at m/z 199.1341. Primary quantitative transition: m/z 199.1 
      
      
      
      155.1 (loss of
      
      
      ) 4.
Conclusion

For high-throughput clinical or pharmacokinetic studies where rapid turnaround and high sensitivity are paramount, LC-MS/MS is the superior platform for 11-oxoundecanoic acid analysis. It eliminates the tedious derivatization steps required by GC-MS while providing excellent quantitative reliability. However, if the experimental goal involves untargeted discovery or resolving complex structural isomers of


-oxo fatty acids where LC struggles to provide baseline separation, GC-MS  remains an indispensable, high-resolution orthogonal technique.
References

1.[3] Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. LIPID MAPS. 2.[4] Supporting Information - Mass-Spectrometric Detection of Omega-Oxidation Products. DOI. 3.[1] Identification of Exhaled Metabolites in Children with Cystic Fibrosis. PMC. 4.[5] Ozonolysis of free fatty acids in an aqueous medium. RSC Advances. 5.[2] Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Analytical Chemistry - ACS Publications.

Sources

Comparative

Mastering Specificity: A Comparative Guide to 11-Oxoundecanoic Acid Immunoassays

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides an in-depth technical comparison for evaluating the specificity of antibod...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides an in-depth technical comparison for evaluating the specificity of antibodies developed for 11-oxoundecanoic acid immunoassays. We will delve into the critical aspects of antibody validation, focusing on experimental design and data interpretation to ensure the reliability and reproducibility of your results.

The Significance of 11-Oxoundecanoic Acid and the Need for Specific Immunoassays

11-Oxoundecanoic acid is a dicarboxylic acid with emerging interest in various research fields. Its accurate detection is crucial for understanding its biological roles and potential as a biomarker. Immunoassays offer a sensitive and high-throughput method for its quantification, but their reliability hinges on the specificity of the antibody employed.

An antibody's specificity is its ability to bind exclusively to its target antigen, in this case, 11-oxoundecanoic acid, without binding to other structurally similar molecules.[1] Cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate measurements and false-positive results, compromising the integrity of research and development efforts.[2][3][4] Therefore, a rigorous evaluation of antibody specificity is a non-negotiable step in the development and validation of any immunoassay.

The Foundation of a Specific Immunoassay: Hapten Design and Conjugation

Since 11-oxoundecanoic acid is a small molecule (a hapten), it is not immunogenic on its own.[5][6] To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[5][6] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.

The site of conjugation on the 11-oxoundecanoic acid molecule is of utmost importance. The linker arm used to attach the hapten to the carrier protein should be positioned at a site that is distal from the key structural features that will be recognized by the antibody. This strategy ensures that the most distinct epitopes of the target molecule are exposed to the immune system, thereby promoting the generation of highly specific antibodies.[6][7]

Experimental Evaluation of Antibody Specificity: The Competitive ELISA

The gold-standard method for assessing the specificity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[8][9][10] This assay format is ideal for small analytes that cannot simultaneously bind two different antibodies, as required in a sandwich ELISA.[8][9]

The principle of the competitive ELISA is based on the competition between the free analyte in the sample and a labeled form of the analyte (the tracer) for a limited number of antibody binding sites.[10] The signal generated in the assay is inversely proportional to the concentration of the analyte in the sample.[10]

Below is a detailed protocol for performing a competitive ELISA to evaluate the cross-reactivity of an anti-11-oxoundecanoic acid antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

Materials:

  • Microtiter plates

  • Anti-11-oxoundecanoic acid antibody (the antibody to be tested)

  • 11-Oxoundecanoic acid standard

  • Potential cross-reacting compounds (see Table 1 for examples)

  • Coating antigen (e.g., 11-oxoundecanoic acid conjugated to a protein different from the immunizing carrier)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen at an optimized concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions of the 11-oxoundecanoic acid standard and each potential cross-reacting compound. In separate tubes, pre-incubate a fixed, optimized concentration of the primary antibody with each dilution of the standard or cross-reactant.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte (either 11-oxoundecanoic acid or a cross-reactant) will compete with the coated antigen for binding to the primary antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a plate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for 11-oxoundecanoic acid and inhibition curves for each of the potential cross-reactants.

  • Calculate Percent Binding (%B/B₀):

    • B = Absorbance of a standard or sample well

    • B₀ = Absorbance of the well with no analyte (maximum binding)

    • %B/B₀ = (B / B₀) * 100

  • Determine the IC₅₀: The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is determined for 11-oxoundecanoic acid and for each potential cross-reactant from their respective inhibition curves.

  • Calculate Percent Cross-Reactivity:

    • % Cross-Reactivity = (IC₅₀ of 11-oxoundecanoic acid / IC₅₀ of the cross-reactant) * 100

A lower percent cross-reactivity indicates higher specificity of the antibody.

Comparative Analysis of Antibody Specificity

To provide a practical example, let's consider a hypothetical comparative analysis of two different monoclonal antibodies (MAb-1 and MAb-2) raised against 11-oxoundecanoic acid. The specificity of these antibodies is evaluated against a panel of structurally related molecules.

Table 1: Cross-Reactivity Profile of Anti-11-Oxoundecanoic Acid Antibodies

CompoundStructureMAb-1 % Cross-ReactivityMAb-2 % Cross-Reactivity
11-Oxoundecanoic acid HOOC-(CH₂)₉-CO-CH₃100 100
11-Aminoundecanoic acidHOOC-(CH₂)₁₀-NH₂< 0.11.5
Undecanedioic acidHOOC-(CH₂)₉-COOH0.55.2
10-Undecenoic acidCH₂=CH-(CH₂)₈-COOH< 0.10.8
11-Methoxy-11-oxoundecanoic acidHOOC-(CH₂)₉-COOCH₃2.315.7
11-Hydroxyundecanoic acidHOOC-(CH₂)₁₀-OH< 0.10.5

Interpretation of Results:

Based on the data in Table 1, MAb-1 demonstrates significantly higher specificity for 11-oxoundecanoic acid compared to MAb-2. MAb-1 shows minimal to no cross-reactivity with any of the tested structurally related compounds. In contrast, MAb-2 exhibits notable cross-reactivity with undecanedioic acid and 11-methoxy-11-oxoundecanoic acid, which could lead to overestimated measurements of 11-oxoundecanoic acid in samples containing these compounds.

This comparative analysis highlights the importance of rigorously testing antibody specificity against a well-chosen panel of potential cross-reactants.

Visualizing the Workflow and Concepts

To further clarify the processes discussed, the following diagrams illustrate the key workflows and concepts.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A Coat Plate with Coating Antigen B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Pre-incubate Antibody with Sample/Standard D->E F Add Mixture to Wells E->F G Incubate F->G H Wash G->H I Add Secondary Antibody-Enzyme Conjugate H->I J Incubate I->J K Wash J->K L Add Substrate K->L M Incubate (Color Dev.) L->M N Add Stop Solution M->N O Read Absorbance N->O

Caption: Workflow of a Competitive ELISA for Specificity Testing.

Antibody_Specificity_Concept cluster_specific High Specificity cluster_cross_reactive Cross-Reactivity Ab1 Antibody Ag1 Target Antigen Ab1->Ag1 Binds Strongly Ab2 Antibody Ag2 Target Antigen Ab2->Ag2 Binds Ag3 Related Molecule Ab2->Ag3 Also Binds

Caption: Conceptual Diagram of Antibody Specificity vs. Cross-Reactivity.

Regulatory Considerations and Validation

For applications in drug development, immunoassays must be validated according to guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[11][12][13] Validation ensures the reliability, reproducibility, and accuracy of the analytical method.[11][13] Key validation parameters include specificity, accuracy, precision, linearity, and robustness.[11] This guide's focus on specificity is a critical component of the overall validation process.

Conclusion: The Imperative of Rigorous Specificity Evaluation

The development of a reliable immunoassay for 11-oxoundecanoic acid is critically dependent on the specificity of the antibody. A thorough evaluation of cross-reactivity against a panel of structurally related compounds is essential to ensure the accuracy and validity of the data generated. By following a systematic approach, including careful hapten design, robust competitive ELISA protocols, and comprehensive data analysis, researchers can confidently select and validate antibodies that meet the stringent requirements of their scientific investigations and drug development programs. This commitment to scientific integrity is the cornerstone of producing high-quality, reproducible research.

References

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. Available from: [Link]

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Blog. Available from: [Link]

  • Cusabio. How to Validate An Antibody?. Available from: [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. In Monoclonal Antibodies (pp. 29-51). IntechOpen. Available from: [Link]

  • Candor Bioscience. cross-reactivity in immunoassays. Available from: [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. Available from: [Link]

  • Song, B., Wang, P., Wang, L., Tang, J., & Deng, A. (2011). Hapten Design, Modification and Preparation of Artificial Antigens. Current Organic Chemistry, 15(10), 1592-1606. Available from: [Link]

  • Mishra, R. K., Gupta, N., & Kumar, P. (2011). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of AOAC International, 94(5), 1582-1589. Available from: [Link]

  • Aptamer Group. New Methods For Hapten Bioanalysis. Available from: [Link]

  • Hermanson, G. T. (2013). Bioconjugate techniques. Academic press. Available from: [Link]

  • BenchSci. What are the most commonly used methods to validate antibody specificity?. Available from: [Link]

  • Eremin, S. A., Zherdev, A. V., & Dzantiev, B. B. (2019). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry, 91(22), 14339-14346. Available from: [Link]

  • Addgene Blog. Antibodies 101: The Four ELISAs and When to Use Them. Available from: [Link]

  • Creative Diagnostics. Competitive ELISA. Available from: [Link]

  • Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Available from: [Link]

  • Molbase. 11-chloro-10-oxoundecanoic acid. Available from: [Link]

  • BioPharm International. FDA Updates Analytical Validation Guidance. Available from: [Link]

  • U.S. Food and Drug Administration. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Available from: [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Guo, Z., Wang, Q., & Gildersleeve, J. C. (2011). Synthesis and evaluation of protein conjugates of GM3 derivatives carrying modified sialic acids as highly immunogenic cancer vaccine candidates. MedChemComm, 2(6), 524-530. Available from: [Link]

  • ECA Academy. FDA publishes new Guidance on Validation of Analytical Methods. Available from: [Link]

  • Pravetoni, M., Le, N. A., & Raleigh, M. D. (2020). Formulation and Characterization of Conjugate Vaccines to Reduce Opioid Use Disorders Suitable for Pharmaceutical Manufacturing and Clinical Evaluation. Pharmaceutics, 12(6), 528. Available from: [Link]

  • Miroshnikov, K. A., & Shneider, M. M. (2025). Bioconjugation as a promising method for vaccine development. Journal of microbiology, epidemiology and immunobiology, 102(4), 495-506. Available from: [Link]

  • Risi, F., & Adamo, R. (2018). Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development. Molecules, 23(7), 1735. Available from: [Link]

  • Fernández-Tejada, A., et al. (2018). Multicomponent polysaccharide–protein bioconjugation in the development of antibacterial glycoconjugate vaccine candidates. Chemical Science, 9(6), 1547-1553. Available from: [Link]

  • Hisadome, M., et al. (1986). An enzyme immunoassay for K-76 monocarboxylic acid, a novel anticomplementary compound. Journal of Pharmacobio-Dynamics, 9(10), 842-848. Available from: [Link]

  • van Esch, J. H., et al. (2000). 11-Aminoundecanoic acid: a versatile unit for the generation of low molecular weight gelators for water and organic solvents. Chemical Communications, (14), 1239-1240. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17083, 11-Aminoundecanoic acid. Available from: [Link]

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Validation

A Comparative Guide to the Inter-laboratory Quantification of 11-Oxoundecanoic Acid

An accurate and reproducible quantification of 11-oxoundecanoic acid, a key intermediate in fatty acid metabolism, is paramount for researchers in metabolic disease, drug development, and clinical diagnostics. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and reproducible quantification of 11-oxoundecanoic acid, a key intermediate in fatty acid metabolism, is paramount for researchers in metabolic disease, drug development, and clinical diagnostics. This guide provides an in-depth comparison of the prevalent analytical methodologies for 11-oxoundecanoic acid quantification, offering field-proven insights and detailed protocols to enhance inter-laboratory consistency and data reliability.

The necessity for robust analytical methods is underscored by the challenges inherent in quantifying fatty acids, which often require derivatization to improve their chromatographic behavior and detection sensitivity.[1][2] This guide will explore and compare the two most common and powerful techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The importance of inter-laboratory comparison studies in ensuring the accuracy and comparability of analytical data cannot be overstated. Such studies are crucial for identifying potential discrepancies in methodologies and for establishing best practices.[3][4] While a specific large-scale inter-laboratory comparison for 11-oxoundecanoic acid is not widely published, this guide synthesizes data and protocols from studies on similar long-chain fatty acids to provide a framework for achieving analytical excellence.[5][6]

Methodology Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for 11-oxoundecanoic acid quantification depends on several factors, including sample matrix, required sensitivity, and available instrumentation. Both techniques offer high selectivity and sensitivity but differ significantly in their sample preparation and analytical workflows.

Performance Characteristic Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requirement High (Derivatization is mandatory)Low (Derivatization is often not required)
Typical Derivatization Esterification (e.g., FAMEs) or Silylation (e.g., TMS)[7]Not typically required, but can be used to improve ionization[8]
Sensitivity High (pg to fg range)Very High (fg to ag range)[9][10]
Selectivity High (with appropriate chromatography and MS settings)Very High (utilizing Multiple Reaction Monitoring - MRM)[5]
Throughput Moderate (derivatization can be time-consuming)High (direct injection is possible)
Matrix Effects Generally lower due to sample cleanup during extraction and derivatizationCan be significant, requiring careful method development and use of internal standards
Instrumentation Cost Generally lowerGenerally higher

Experimental Workflows and Protocols

To ensure reproducible and accurate results, it is essential to follow validated and well-documented protocols. This section provides detailed step-by-step methodologies for both GC-MS and LC-MS/MS analysis of 11-oxoundecanoic acid.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS analysis of 11-oxoundecanoic acid necessitates a derivatization step to increase its volatility.[1] The most common approaches are esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Start Biological Sample Extraction Lipid Extraction Start->Extraction Derivatization Derivatization (Esterification/Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Start Biological Sample Extraction Protein Precipitation & Lipid Extraction Start->Extraction LC_Injection LC Injection Extraction->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Sources

Safety & Regulatory Compliance

Safety

11-Oxoundecanoic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 11-Oxoundecanoic Acid and Derivatives As drug development accelerates, the utilization of bifunctional aliphatic linkers like 11-oxoundecanoic acid and its protected derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 11-Oxoundecanoic Acid and Derivatives

As drug development accelerates, the utilization of bifunctional aliphatic linkers like 11-oxoundecanoic acid and its protected derivatives (e.g., 11-(tert-butoxy)-11-oxoundecanoic acid, 11-methoxy-11-oxoundecanoic acid) has become foundational in synthesizing Proteolysis Targeting Chimeras (PROTACs) and targeted protein degraders[1]. While these molecules are invaluable for advanced therapeutics, their dual functional groups—a terminal carboxylic acid (or ester) and a ketone—present specific challenges for laboratory waste management.

This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, self-validating operational protocol for the safe handling, neutralization, and disposal of 11-oxoundecanoic acid waste streams. By understanding the mechanistic causality behind each safety measure, laboratories can ensure regulatory compliance, prevent hazardous cross-reactions, and maintain a pristine operational environment.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the specific derivative being handled. These properties dictate the compound's behavior in solution and its appropriate waste stream.

Table 1: Chemical & Hazard Profile of Key 11-Oxoundecanoic Acid Derivatives

Property11-(tert-Butoxy)-11-oxoundecanoic acid11-Methoxy-11-oxoundecanoic acid
CAS Number 1789702-17-53927-60-4[2]
Molecular Formula


[3]
Molecular Weight 272.38 g/mol 230.30 g/mol
Physical State Off-white to white solidSolid[1]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant[2]Skin/Eye Irritant, Respiratory Irritant[2]
Storage Requirements Room temperature, tightly sealed[2]Room temperature, tightly sealed[2]

Step-by-Step Disposal Methodologies

Proper disposal requires strict segregation. 11-Oxoundecanoic acid derivatives contain both a nucleophilic/acidic moiety and an electrophilic ketone moiety. Improper mixing with strong acids or bases in a universal waste bin can trigger unwanted aldol condensations or ester hydrolysis, generating heat and gas.

Phase 1: Aqueous Waste Neutralization

Causality: Unreacted aliphatic carboxylic acids lower the pH of aqueous waste streams. Discharging acidic waste can mobilize heavy metals in plumbing and violate environmental regulations. We utilize a weak base like sodium bicarbonate (


) rather than sodium hydroxide (

) for neutralization. Strong bases like

can trigger exothermic saponification of the esterified derivatives (e.g., tert-butoxy groups) or unwanted side reactions at the ketone[2].

provides a buffered, self-indicating reaction.
  • Transfer: Move the aqueous waste containing 11-oxoundecanoic acid to a designated, oversized neutralization beaker inside a fume hood to safely accommodate

    
     gas expansion.
    
  • Titration: Slowly add a 5% aqueous solution of

    
     dropwise while stirring continuously.
    
  • Observation: Monitor the solution for effervescence (

    
     gas evolution), which indicates the active neutralization of the carboxylic acid.
    
  • Validation Checkpoint: The protocol is self-validating. Continue the

    
     addition until 
    
    
    
    bubbling completely ceases. Dip a universal pH indicator strip into the solution. The neutralization is verified only when the strip reads a stable pH between 6.0 and 8.0.
  • Disposal: Once validated, transfer the neutralized solution to the designated "Aqueous Waste" container[2].

Phase 2: Organic Solvent Waste Segregation

Causality: In PROTAC linker synthesis, these compounds are frequently dissolved in organic solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF)[1]. Halogenated solvents (DCM) must be strictly separated from non-halogenated solvents (DMF). Mixing them lowers the energy value of the waste during incineration and produces corrosive hydrogen chloride gas, which can destroy incinerator scrubbers.

  • Identify Matrix: Determine the exact solvent composition used in your reaction workflow.

  • Validation Checkpoint: Review the solvent log. If the waste contains even a trace amount of DCM, chloroform, or other halogens, route the entire volume to the "Halogenated Organic Waste" container.

  • Routing: If the solvent is strictly non-halogenated (e.g., DMF, DMSO, Methanol), route it to the "Non-Halogenated Organic Waste" container.

  • Storage: Keep all waste containers tightly sealed in a cool, well-ventilated area away from direct sunlight[2].

Emergency Spill Response & Decontamination

Causality: 11-Oxoundecanoic acid derivatives are typically handled as fine, off-white powders. Dry sweeping a solid spill will aerosolize the powder, leading to potential respiratory irritation and widespread surface contamination[2].

  • For Solid Spills: Do not dry sweep. Cover the spill with a damp absorbent cloth or specialized spill pad to suppress dust formation. Carefully scoop the dampened material into a hazardous waste bag[2].

  • For Liquid Spills: Absorb solvent-based solutions with finely-powdered liquid-binding material (e.g., diatomite or universal chemical binders)[2].

  • Decontamination (Validation Checkpoint): Decontaminate the affected surfaces and equipment by scrubbing thoroughly with an alcohol-based solvent (isopropanol or ethanol) to dissolve any residual organic compound, followed by a final water rinse[2]. Visually inspect the surface under bright light to ensure no crystalline residue remains. Dispose of all contaminated cleaning materials in a solid hazardous waste bin[4].

Visual Workflow: Waste Segregation Logic

DisposalWorkflow Start 11-Oxoundecanoic Acid Waste Generated SolventCheck Determine Waste Matrix Start->SolventCheck Solid Solid Powder / Contaminated PPE SolventCheck->Solid Dry Waste Organic Dissolved in Organic Solvent (DMF, DCM) SolventCheck->Organic Solvent Waste Aqueous Aqueous Acidic Suspension/Workup SolventCheck->Aqueous Aqueous Waste SolidBin Solid Hazardous Waste Container Solid->SolidBin OrgBin Halogenated or Non-Halogenated Organic Waste Container Organic->OrgBin Neutralize Neutralize with NaHCO3 (Target pH 6-8) Aqueous->Neutralize pH < 5 AqBin Aqueous Waste Container (Neutralized) Neutralize->AqBin CO2 ceases, pH 6-8 EHS EHS Collection & Incineration SolidBin->EHS OrgBin->EHS AqBin->EHS

Figure 1: Decision matrix and workflow for 11-oxoundecanoic acid waste segregation and disposal.

References

  • Title: Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders Source: PubMed Central (PMC) URL: [Link]

Sources

Handling

Personal protective equipment for handling 11-Oxoundecanoic acid

Handling 11-Oxoundecanoic acid and its esterified derivatives (such as 11-methoxy-11-oxoundecanoic acid and 11-(tert-butoxy)-11-oxoundecanoic acid) requires a rigorous, mechanistically informed approach to laboratory saf...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 11-Oxoundecanoic acid and its esterified derivatives (such as 11-methoxy-11-oxoundecanoic acid and 11-(tert-butoxy)-11-oxoundecanoic acid) requires a rigorous, mechanistically informed approach to laboratory safety. As critical bifunctional aliphatic linkers used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and lipid-based drug delivery systems, these compounds present unique physicochemical hazards.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic safety data sheets. By understanding the causality behind the hazards—specifically the compound's amphiphilic nature and lipophilicity—you can implement self-validating safety protocols that protect both the researcher and the integrity of the assay.

Mechanistic Toxicology & Hazard Profile

The primary risk of handling 11-Oxoundecanoic acid derivatives stems from their molecular structure. The 11-carbon aliphatic chain provides a highly lipophilic backbone (high LogP) that allows the molecule to readily breach the lipid bilayers of the stratum corneum (skin) and mucosal membranes. Once penetration occurs, the terminal carboxyl or ester moieties induce localized pH shifts and protein denaturation, leading to acute irritation[1].

Furthermore, in its solid state, the compound is prone to aerosolization. Inhalation of these micro-particulates directly exposes the sensitive respiratory epithelium to this irritation mechanism.

Table 1: Quantitative Hazard Data & Mechanistic Causality

GHS CodeHazard ClassificationMechanistic Causality
H302 Acute toxicity, oral (Category 4)Systemic absorption via the gastrointestinal tract leads to metabolic toxicity[1].
H315 Skin corrosion/irritation (Category 2)Lipophilic chain penetrates skin; acidic/ester terminal denatures local epidermal proteins[1].
H319 Serious eye damage/irritation (Cat 2A)Direct contact with the aqueous environment of the cornea causes rapid, localized pH reduction[1].
H335 STOT, single exposure (Category 3)Aerosolized powder deposits in the respiratory tract, irritating mucosal membranes[1].

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, your PPE must act as a targeted barrier against both lipophilic penetration and particulate aerosolization.

Table 2: Required PPE Specifications

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides superior resistance to non-polar aliphatic chains compared to latex, preventing transdermal penetration[2].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesStandard safety glasses are insufficient; tight-fitting goggles prevent aerosolized powder from bypassing the lenses (H319 mitigation).
Body Protection Flame-retardant, 100% cotton lab coatSynthetic fabrics generate static electricity, which can aerosolize the powder. Cotton dissipates static charge.
Respiratory N95 or P100 particulate respiratorRequired only if weighing outside a certified fume hood to intercept micro-particulates (H335 mitigation)[1].

Operational Workflow & Handling Protocol

The following workflow is designed as a self-validating system . Each step contains a verification checkpoint to ensure the protocol is functioning as intended before proceeding to the next phase of your PROTAC synthesis or assay preparation.

G Start Pre-Operation: Verify Fume Hood Velocity (>80 fpm) PPE Don PPE Matrix: Nitrile, Goggles, Lab Coat Start->PPE Weigh Weighing Protocol: Anti-static tools, minimize dust PPE->Weigh Dissolve Solubilization: Add DMF/DMSO via closed transfer Weigh->Dissolve Waste Disposal: Segregate into halogen-free organics Dissolve->Waste

Figure 1: Standard operating workflow for handling 11-Oxoundecanoic acid derivatives.

Phase A: Dispensing and Weighing
  • Environmental Preparation: Ensure the chemical fume hood is operational.

    • Self-Validation Check: Check the digital monitor or tape on the sash. The face velocity must read between 80–100 feet per minute (fpm). If the tape does not pull steadily inward, do not open the chemical container.

  • Static Mitigation: Place a conductive weighing boat on the analytical balance. Use an anti-static gun (e.g., Zerostat) on the boat and your metal spatula.

    • Self-Validation Check: Slowly bring the spatula near the weighing boat. If the powder does not jump or cling to the metal, the static charge has been successfully neutralized, confirming it is safe to proceed without aerosolization risk.

  • Transfer: Weigh the required mass of 11-Oxoundecanoic acid. Cap the source bottle immediately to minimize ambient moisture absorption.

Phase B: Solubilization for PROTAC Synthesis

When utilizing 11-Oxoundecanoic acid as a linker, it is typically activated using coupling reagents like HATU and DIPEA in a polar aprotic solvent[3].

  • Solvent Addition: In the fume hood, add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the vial containing the weighed linker.

  • Agitation: Vortex the sealed vial for 30 seconds.

    • Self-Validation Check: Observe the solution against a light source. The mixture must transition from a cloudy suspension to a completely transparent liquid. If turbidity persists, the solvent volume is insufficient, which will skew the molarity calculations required for precise HATU coupling[3]. Do not proceed with the addition of the deprotected VHL ligand until full dissolution is achieved.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is required to prevent cross-contamination and respiratory exposure.

Solid Spill Protocol:

  • Containment: Do not sweep the powder, as this will aerosolize the chemical.

  • Neutralization: Gently cover the spill with damp absorbent paper towels (using water or a 10% ethanol solution) to trap the particulates.

  • Collection: Use a non-sparking scoop to transfer the damp towels and powder into a sealable, hazardous waste bag.

    • Self-Validation Check: Wipe the spill area with a fresh, damp white tissue. If the tissue remains perfectly clean, the microscopic particulate hazard has been fully removed.

Chemical Disposal: 11-Oxoundecanoic acid and its ester derivatives contain no halogens.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and spill cleanup materials in solid hazardous waste containers.

  • Liquid Waste: Solutions containing the compound (e.g., in DMF/DMSO) must be segregated into "Non-Halogenated Organic Waste" carboys. Ensure the waste container is properly labeled according to local EPA or equivalent regulatory guidelines[1].

References

  • A story about difluoromethyl-1,3,4-oxadiazoles: Synthesis and biochemical evaluation of an enigmatic novel zinc binding group , Universität Bonn (bonndoc), [Link]

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